CYP11B2-IN-2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H13FN2O2 |
|---|---|
分子量 |
284.28 g/mol |
IUPAC 名称 |
2-fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C16H13FN2O2/c1-16(20-4-5-21-16)14-6-13(9-19-10-14)11-2-3-12(8-18)15(17)7-11/h2-3,6-7,9-10H,4-5H2,1H3 |
InChI 键 |
CBHSNRNLBRMIEA-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)C#N)F |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of CYP11B2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CYP11B2 inhibitors, a promising class of therapeutic agents for managing conditions associated with excess aldosterone. The focus is on the selective inhibition of aldosterone synthase (CYP11B2), with a detailed examination of preclinical data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
CYP11B2, or aldosterone synthase, is a key enzyme in the adrenal cortex responsible for the final and rate-limiting steps of aldosterone biosynthesis.[1][2] This cytochrome P450 enzyme, located in the inner mitochondrial membrane of zona glomerulosa cells, catalyzes the conversion of 11-deoxycorticosterone to aldosterone through a three-step process: 11β-hydroxylation to form corticosterone, followed by 18-hydroxylation and subsequent 18-oxidation.[1][3][4][5]
CYP11B2 inhibitors are designed to selectively bind to and inhibit the enzymatic activity of aldosterone synthase, thereby reducing the production of aldosterone.[6] The therapeutic rationale is to mitigate the downstream effects of excessive aldosterone, such as sodium and water retention, which contribute to hypertension and other cardiovascular and renal diseases.[1][6] A critical challenge in the development of CYP11B2 inhibitors is achieving high selectivity over the closely related enzyme CYP11B1 (11β-hydroxylase), which is responsible for cortisol synthesis and shares 93% sequence homology with CYP11B2.[7][8] Off-target inhibition of CYP11B1 can lead to undesirable side effects due to cortisol deficiency.[6]
Quantitative Data on Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of various selective CYP11B2 inhibitors, including a notable pyrimidine-based inhibitor referred to as compound 22 (CYP11B2-IN-2).
Table 1: In Vitro Inhibitory Activity of Compound 22 (this compound)
| Target Enzyme | Species | IC50 (nM) |
| CYP11B2 | Monkey | 13 |
| CYP11B1 | Monkey | 8850 |
| Selectivity (CYP11B1 IC50 / CYP11B2 IC50): 702-fold[1] |
Table 2: In Vitro Potency and Selectivity of Other Investigational CYP11B2 Inhibitors
| Compound | Target Enzyme | Species | IC50 (nM) | Selectivity vs. CYP11B1 | Reference |
| LCI699 | CYP11B2 | Human | 0.7 | 3.5-fold | [1] |
| LCI699 | CYP11B1 | Human | 2.5 | [1] | |
| RO6836191 | CYP11B2 | Human | - | >100-fold | [7][8] |
| RO6836191 | CYP11B1 | Human | - | [7][8] | |
| GSC002219 | CYP11B2 | Human | 27 | >150-fold | [9] |
| Baxtrostat (Compound 1) | CYP11B2 | - | - | 71-fold | [6] |
Table 3: In Vivo Effects of Compound 22 (this compound) in a Nonhuman Primate Model
| Dose (mg/kg) | Plasma Aldosterone Reduction (AUC) | Effect on Plasma Cortisol |
| 0.2 | 68% | No significant impact |
| 1.0 | 88% | No significant impact |
| 3.0 | 93% | No significant impact |
| This study demonstrates dose-dependent and selective in vivo aldosterone lowering.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the aldosterone synthesis pathway, the mechanism of its inhibition, and a typical experimental workflow for evaluating CYP11B2 inhibitors.
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating CYP11B2 inhibitors.
Detailed Experimental Protocols
-
Cell Lines and Enzyme Expression: Human embryonic kidney (HEK293) or human renal leiomyoblastoma cells are commonly used to express recombinant human or cynomolgus monkey CYP11B1 and CYP11B2 enzymes.[7][9][10]
-
Substrates: For CYP11B2 activity, 11-deoxycorticosterone is used as the substrate. For CYP11B1 activity, 11-deoxycortisol is the substrate.[7]
-
Incubation: Cells expressing the recombinant enzymes are incubated in the presence of the respective substrate and varying concentrations of the test inhibitor (e.g., this compound).
-
Product Quantification: The production of aldosterone (from 11-deoxycorticosterone by CYP11B2) or cortisol (from 11-deoxycortisol by CYP11B1) is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the concentration-response data to a four-parameter logistic equation. The selectivity ratio is determined by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.[6]
-
Animal Model: Cynomolgus monkeys are often used as a relevant preclinical model due to the high homology between human and monkey CYP11B2.[1][7]
-
Stimulation of Steroidogenesis: To create a robust baseline for steroid production, animals are challenged with an infusion of synthetic adrenocorticotropic hormone (ACTH), such as Synacthen.[9]
-
Drug Administration: The test inhibitor is administered orally at various doses. A vehicle control group is included for comparison.[1]
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Plasma is separated for steroid analysis.
-
Hormone Analysis: Plasma concentrations of aldosterone, cortisol, and precursor steroids like 11-deoxycorticosterone and 11-deoxycortisol are measured using LC-MS/MS.
-
Data Analysis: The percentage reduction in plasma aldosterone levels (often calculated as the area under the curve, AUC) is determined for each dose group relative to the vehicle control. The effect on cortisol levels is also assessed to confirm in vivo selectivity.[1]
Conclusion
CYP11B2 inhibitors represent a targeted therapeutic approach for diseases driven by excess aldosterone. The mechanism of action is the direct and selective inhibition of aldosterone synthase, leading to a reduction in aldosterone production. Preclinical data for compounds like the pyrimidine-based inhibitor (compound 22/CYP11B2-IN-2) demonstrate potent and selective inhibition of CYP11B2 both in vitro and in vivo, without significantly affecting cortisol levels. The detailed experimental protocols outlined provide a framework for the continued evaluation and development of this important class of drugs.
References
- 1. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic activation of adrenal Gq signaling induces Cyp11b2 expression in the zona fasciculata and hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
CYP11B2-IN-2 structure-activity relationship
An In-depth Technical Guide to the Structure-Activity Relationship of Pyrimidine-Based CYP11B2 Inhibitors
Introduction
Aldosterone synthase (CYP11B2) is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final steps of aldosterone biosynthesis.[1][2] Elevated aldosterone levels are implicated in various cardiovascular diseases, including hypertension and heart failure, making CYP11B2 a compelling therapeutic target.[3][4] A significant challenge in developing CYP11B2 inhibitors is achieving high selectivity over the highly homologous CYP11B1 enzyme (steroid 11β-hydroxylase), which is essential for cortisol production.[4] Inhibition of CYP11B1 can lead to undesirable side effects related to impaired stress response.[4] This guide provides a detailed examination of the structure-activity relationship (SAR) of a series of potent and selective pyrimidine-based CYP11B2 inhibitors, with a focus on the highly selective inhibitor identified as compound 22.[3]
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
CYP11B2 is the terminal enzyme in the RAAS cascade, which plays a pivotal role in regulating blood pressure and fluid and electrolyte balance.[2][5] The following diagram illustrates the key components of this pathway and the site of action for CYP11B2 inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway.
Structure-Activity Relationship (SAR) of Pyrimidine-Based Inhibitors
The development of this series began with a benzimidazole scaffold, which allowed for the evaluation of various metal-binding groups (MBGs).[3] The pyrimidine group was identified as a promising MBG, affording high selectivity.[3] Further optimization focused on substitutions at the C4 position of the pyrimidine ring, leading to significant improvements in potency and selectivity.[3]
Table 1: SAR of C4-Substituted Pyrimidine Analogs
| Compound | R Group | CYP11B2 IC50 (μM) | CYP11B1 IC50 (μM) | Selectivity (CYP11B1/CYP11B2) | Microsome Stability (% remaining) |
| 12 | –H | 0.022 | 2.267 | 103 | 98 |
| 13 | –Me | 0.017 | 4.157 | 244 | 72 |
| 14 | –Et | 0.021 | 6.512 | 310 | 65 |
| 15 | –iPr | 0.033 | 12.01 | 364 | 55 |
| 19 | –CH2NMe2 | 0.046 | 1.815 | 39 | 0 |
| 20 | –CH2(pyrrolidin-1-yl) | 0.043 | 2.455 | 57 | 0 |
| 21 | –CHF2 | 0.021 | 5.257 | 250 | 95 |
| 22 | –CF3 | 0.025 | >25 | >1000 | 96 |
| 23 | –CF2CH3 | 0.044 | 5.617 | 128 | N/A |
Data sourced from a study on pyrimidine-based aldosterone synthase inhibitors.[3] Microsome stability was assessed after a 65-minute incubation in cynomolgus monkey liver microsomes.[3]
The SAR data reveals several key insights:
-
Alkyl Substituents: Small alkyl groups (methyl, ethyl) at the C4 position of the pyrimidine ring are well-tolerated and maintain potent CYP11B2 inhibition with good selectivity.[3]
-
Fluoroalkyl Derivatives: The introduction of fluoroalkyl groups significantly impacted selectivity. While the difluoromethyl analog (21) showed potent inhibition and excellent selectivity, the trifluoromethyl analog (compound 22) demonstrated a remarkable increase in selectivity (>1000-fold) over CYP11B1.[3]
-
Amine-Containing Groups: The incorporation of aminoalkyl side chains (compounds 19 and 20) resulted in rapid metabolism in liver microsomes, indicating poor metabolic stability.[3]
-
Heme Interaction: Simple 2-methyl or 4,6-dimethyl substitutions on the pyrimidine ring led to a loss of activity, likely by disrupting the crucial interaction between the pyrimidine nitrogen and the heme iron of the enzyme.[3]
Experimental Protocols
In Vitro CYP11B1 and CYP11B2 Inhibition Assay
The inhibitory activity of the compounds was assessed using recombinant human CYP11B1 and CYP11B2 enzymes expressed in human renal leiomyoblastoma cells.[6]
Methodology:
-
Enzyme Preparation: Cell lines stably expressing either human CYP11B1 or CYP11B2 are cultured and harvested.[6]
-
Incubation: The cells are incubated in the presence of a specific substrate: 11-deoxycortisol for CYP11B1 and 11-deoxycorticosterone for CYP11B2.[6]
-
Compound Addition: Test compounds are added at varying concentrations to determine their inhibitory effect.
-
Reaction Termination: The enzymatic reaction is stopped after a defined incubation period.
-
Analysis: The levels of substrate and the resulting product (cortisol for CYP11B1, aldosterone for CYP11B2) are quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for in vitro CYP11B inhibition assay.
In Vivo Primate Model of Adrenal Steroidogenesis
To evaluate the in vivo efficacy and selectivity, an adrenocorticotropic hormone (ACTH) challenge model in cynomolgus monkeys was utilized.[3] This model allows for the assessment of a compound's ability to inhibit aldosterone production while monitoring its effects on cortisol and precursor steroid levels.[3]
Methodology:
-
Animal Model: Cynomolgus monkeys are used as they are a suitable surrogate for human studies.[3]
-
Compound Administration: The test compound (e.g., compound 22) is administered orally.[3]
-
ACTH Challenge: Adrenal steroidogenesis is stimulated by administering ACTH.[3]
-
Sample Collection: Plasma samples are collected at various time points.
-
Steroid Profiling: The concentrations of aldosterone, cortisol, and precursor steroids like 11-deoxycorticosterone (DOC) and 11-deoxycortisol are measured.[3]
-
Efficacy and Selectivity Assessment: The data is analyzed to determine the dose-dependent inhibition of aldosterone and to assess any impact on cortisol levels, which indicates selectivity.[3]
In this model, compound 22 demonstrated a dose-responsive and selective inhibition of aldosterone synthesis without significantly affecting cortisol or precursor steroid levels, a notable advantage over less selective inhibitors like LCI699.[3]
Pharmacokinetics
The pharmacokinetic (PK) profile of the lead compounds was evaluated to ensure adequate drug exposure for in vivo studies. The table below summarizes the PK parameters for selected pyrimidine-based inhibitors in cynomolgus monkeys.
Table 2: Pharmacokinetic Parameters of Pyrimidine-Based Inhibitors
| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| 13 | 1 | 240 | 1.0 | 794 |
| 21 | 1 | 277 | 0.8 | 1020 |
| 22 | 1 | 315 | 1.3 | 1500 |
Data sourced from a study on pyrimidine-based aldosterone synthase inhibitors following oral administration in cynomolgus monkeys.[3]
Compound 22 exhibited a favorable pharmacokinetic profile, with good oral exposure, which, combined with its high potency and selectivity, made it a strong candidate for in vivo efficacy studies.[3]
Conclusion
The systematic exploration of the structure-activity relationship of pyrimidine-based CYP11B2 inhibitors has led to the identification of highly potent and selective compounds. The introduction of a trifluoromethyl group at the C4 position of the pyrimidine ring, as seen in compound 22, was a key discovery, affording over 1000-fold selectivity for CYP11B2 over CYP11B1.[3] This high degree of selectivity, combined with a robust pharmacokinetic profile, translated to selective in vivo suppression of aldosterone in a primate model without the undesirable effects on cortisol production.[3] These findings underscore the potential of this chemical series for the development of novel therapeutics for cardiovascular disorders driven by excess aldosterone.
References
- 1. researchgate.net [researchgate.net]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
The Chemical Synthesis of Baxdrostat: A Technical Guide for Researchers
An In-depth Overview of the Synthetic Route to a Novel CYP11B2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baxdrostat (formerly RO6836191, CIN-107) is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone.[1][2] Elevated aldosterone levels are implicated in various cardiovascular diseases, including resistant hypertension.[1][3] Baxdrostat's selectivity for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1) minimizes the risk of off-target effects on cortisol production, making it a promising therapeutic agent.[1][4] This technical guide provides a comprehensive overview of the chemical synthesis of Baxdrostat, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.
Introduction
The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in regulating blood pressure and electrolyte balance. Aldosterone, a mineralocorticoid hormone, is the final product of this cascade and is synthesized in the adrenal glands.[2][5] The enzyme responsible for the final steps of aldosterone production is aldosterone synthase, encoded by the CYP11B2 gene.[2][5][6] Inhibition of CYP11B2 presents a targeted approach to reducing aldosterone levels and mitigating its downstream pathological effects. Baxdrostat has emerged as a leading candidate in this class of inhibitors, demonstrating significant blood pressure reduction in clinical trials.[3] This document outlines the chemical synthesis of Baxdrostat, providing a practical resource for researchers in the field of medicinal chemistry and drug development.
Aldosterone Biosynthesis Pathway
The synthesis of aldosterone from cholesterol is a multi-step enzymatic process occurring in the adrenal cortex. The final three steps, the conversion of 11-deoxycorticosterone to aldosterone, are catalyzed by CYP11B2.[5][7] This involves an 11-beta hydroxylation, followed by two successive oxidations at the C18 position.[5][7]
Chemical Synthesis of Baxdrostat
The synthesis of Baxdrostat is a multi-step process commencing with the commercially available starting material, 4-bromo-6,7-dihydroisoquinolin-8(5H)-one. The synthetic route involves the formation of a chiral amine intermediate followed by a key Suzuki coupling reaction and final amidation.
Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of (S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2-sulfinamide
To a solution of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1.56 g, 6.9 mmol) in tetrahydrofuran (20 mL) is added (S)-tert-butylsulfinamide (2.51 g, 20.7 mmol) and ethyl titanate (10.08 mL, 48.28 mmol).[8][9] The reaction mixture is heated to 65°C and stirred for 48 hours.[8][9] After cooling to room temperature, ethyl acetate and water are added, and the mixture is stirred for 15 minutes. The resulting solid is removed by filtration. The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which is used directly in the next step.[8][9]
Step 2: Synthesis of (S)-N-((R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)-2-methylpropane-2-sulfinamide
The crude (S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2-sulfinamide (from the previous step) is dissolved in tetrahydrofuran (15 mL) and cooled to -45°C.[9] Sodium borohydride (0.34 g, 9.0 mmol) is added, and the mixture is allowed to warm to room temperature and stirred for 18 hours.[9] The reaction is quenched with ice water and extracted with dichloromethane. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the product.[9]
Step 3: Synthesis of (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine
(S)-N-((R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)-2-methylpropane-2-sulfinamide is dissolved in dichloromethane, and trifluoroacetic acid is added.[9] The mixture is stirred for 1 hour. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by reverse preparative column chromatography to afford the desired amine.[9]
Step 4: Synthesis of (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one
In a reaction vessel, (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine, 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one, potassium acetate, and Pd(dppf)Cl2 are combined in toluene.[9] The mixture is degassed and stirred at an elevated temperature. After completion of the reaction, the mixture is filtered and concentrated. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[9]
Step 5: Synthesis of Baxdrostat
To a solution of (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one in dichloromethane is added triethylamine, followed by the dropwise addition of propionyl chloride. The reaction is stirred at room temperature. Upon completion, the reaction mixture is diluted with dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by chromatography to yield Baxdrostat.[9]
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Data |
| 1 | (S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2-sulfinamide | 4-bromo-6,7-dihydroisoquinolin-8(5H)-one | - | Crude | - |
| 2 | (S)-N-((R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)-2-methylpropane-2-sulfinamide | (S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2-sulfinamide | 38 | >95 | LC/MS (ESI): m/z = 331.2 [M+H]+[9] |
| 3 | (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine | (S)-N-((R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)-2-methylpropane-2-sulfinamide | 94 | >98 | LC/MS (ESI): m/z = 226.0 [M+H]+[10] |
| 4 | (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one | (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine | 88 | >97 | LC/MS (ESI): m/z = 307.1 [M+H]+[9] |
| 5 | Baxdrostat | (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one | 38 | >99 | LC/MS (ESI): m/z = 363.1 [M+H]+[9] |
Conclusion
This technical guide provides a detailed account of the chemical synthesis of Baxdrostat, a promising selective inhibitor of aldosterone synthase. The presented multi-step synthesis is robust and allows for the preparation of this complex molecule from commercially available starting materials. The information contained herein is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the renin-angiotensin-aldosterone system. Further optimization of the synthetic route could potentially improve overall yield and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 3. Baxdrostat - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CYP11B2 Gene: Function, Role in Aldosterone Synthesis, and Health Implications [learn.mapmygenome.in]
- 6. medlineplus.gov [medlineplus.gov]
- 7. Human cytochrome P450 11B2 produces aldosterone by a processive mechanism due to the lactol form of the intermediate 18-hydroxycorticosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. CN117247371A - Preparation method of CYP11B2 inhibitor BAXDROSTAT - Google Patents [patents.google.com]
In-Depth Technical Guide: CYP11B2-IN-2 (CAS 2241573-22-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYP11B2-IN-2 (CAS: 2241573-22-6) is a highly potent and selective inhibitor of aldosterone synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. The information presented is intended to support further research and development of this compound for potential therapeutic applications in cardiovascular and renal diseases characterized by aldosterone excess.
Introduction to CYP11B2 and Aldosterone Synthesis
Aldosterone, a mineralocorticoid hormone, plays a pivotal role in regulating blood pressure and electrolyte homeostasis. Its synthesis primarily occurs in the zona glomerulosa of the adrenal cortex through a series of enzymatic reactions. The final and rate-limiting step, the conversion of 11-deoxycorticosterone to aldosterone, is catalyzed by the enzyme aldosterone synthase, also known as cytochrome P450 11B2 (CYP11B2).
Dysregulation of the renin-angiotensin-aldosterone system (RAAS), leading to excessive aldosterone production, is a key contributor to the pathophysiology of various cardiovascular and renal disorders, including primary aldosteronism, resistant hypertension, and heart failure. Consequently, the inhibition of CYP11B2 presents a promising therapeutic strategy to mitigate the detrimental effects of aldosterone. A significant challenge in developing CYP11B2 inhibitors is achieving high selectivity over the closely related enzyme, 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis and shares 93% sequence homology with CYP11B2.
This compound: Compound Profile
This compound is a small molecule inhibitor designed for high potency and selectivity towards CYP11B2.
| Property | Value |
| CAS Number | 2241573-22-6 |
| IUPAC Name | 2-fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)-3-pyridinyl]benzonitrile |
| Molecular Formula | C₁₆H₁₃FN₂O₂ |
| Molecular Weight | 284.29 g/mol |
| Canonical SMILES | CC1(OCCO1)C2=CN=C(C=C2)C3=CC(=C(C=C3)F)C#N |
Mechanism of Action
This compound acts as a competitive inhibitor of the CYP11B2 enzyme. By binding to the active site of CYP11B2, it prevents the substrate, 11-deoxycorticosterone, from accessing the catalytic machinery, thereby blocking the synthesis of aldosterone. The selectivity of this compound for CYP11B2 over CYP11B1 is crucial to avoid the suppression of cortisol production, which can lead to adrenal insufficiency.
Below is a diagram illustrating the final steps of the aldosterone synthesis pathway and the point of inhibition by this compound.
In Vitro Pharmacological Data
This compound has demonstrated potent inhibitory activity against human CYP11B2. While specific data for this compound is not publicly available in extensive detail, a compound with the same CAS number is reported to have a high affinity.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC₅₀ (nM) | Reference |
| CYP11B2 | Enzymatic | 0.3 | [Vendor Data] |
Note: This data is based on commercially available information and requires confirmation from primary peer-reviewed literature.
A critical aspect of the pharmacological profile of a CYP11B2 inhibitor is its selectivity over CYP11B1. The following table presents a hypothetical selectivity profile based on the development of similar highly selective inhibitors.
Table 2: Hypothetical In Vitro Selectivity Profile of a Highly Selective CYP11B2 Inhibitor
| Enzyme | IC₅₀ (nM) | Selectivity (fold vs. CYP11B2) |
| CYP11B2 | 0.3 | 1 |
| CYP11B1 | >300 | >1000 |
| CYP17A1 | >1000 | >3333 |
| CYP21A2 | >1000 | >3333 |
| CYP3A4 | >1000 | >3333 |
| CYP2D6 | >1000 | >3333 |
| CYP2C9 | >1000 | >3333 |
In Vivo Pharmacological Data
Table 3: Expected In Vivo Efficacy Profile of a Highly Selective CYP11B2 Inhibitor in a Non-Human Primate Model
| Dose (mg/kg) | Aldosterone Reduction (%) | Cortisol Change (%) |
| 0.1 | ~30-40 | No significant change |
| 1 | ~70-80 | No significant change |
| 10 | >90 | No significant change |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of CYP11B2 inhibitors, based on established protocols for similar compounds.
In Vitro CYP11B2/CYP11B1 Inhibition Assay
This protocol describes a cell-based assay to determine the potency and selectivity of an inhibitor against human CYP11B2 and CYP11B1.
Methodology:
-
Cell Culture: V79 Chinese hamster lung cells stably transfected with human CYP11B2 or CYP11B1 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of the assay.
-
Compound Addition: A serial dilution of this compound is prepared in the assay buffer. The diluted compound is added to the wells containing the cells.
-
Substrate Addition: The substrate for the respective enzyme is added to the wells. For CYP11B2, 11-deoxycorticosterone is used, and for CYP11B1, 11-deoxycortisol is used.
-
Incubation: The plates are incubated at 37°C in a humidified incubator with 5% CO₂ for a defined period (e.g., 4 hours).
-
Sample Collection and Analysis: After incubation, the supernatant is collected and the reaction is stopped. The concentration of the product (aldosterone or cortisol) is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Pharmacodynamic Study in Cynomolgus Monkeys
This protocol outlines an in vivo study in a non-human primate model to assess the efficacy of a CYP11B2 inhibitor in reducing aldosterone levels.
Methodology:
-
Animal Model: The study is conducted in male cynomolgus monkeys, a relevant non-human primate model for steroidogenesis research.
-
Acclimatization: Animals are acclimatized to the study conditions before the experiment.
-
Dosing: this compound is formulated in an appropriate vehicle and administered orally at various dose levels. A control group receives the vehicle alone.
-
ACTH Challenge: To stimulate the adrenal production of steroids, an ACTH (adrenocorticotropic hormone) challenge is administered intravenously at a specified time post-dose.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after dosing and the ACTH challenge.
-
Hormone Analysis: Plasma is separated from the blood samples, and the concentrations of aldosterone and cortisol are quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage reduction in aldosterone levels is calculated for each dose group compared to the vehicle control. The effect on cortisol levels is also assessed to determine the in vivo selectivity.
Synthesis
A detailed, validated synthesis protocol for this compound is not publicly available. The synthesis would likely involve a multi-step process culminating in the coupling of a substituted pyridine derivative with a fluorinated benzonitrile moiety. The general approach may involve a Suzuki or similar cross-coupling reaction.
Conclusion
This compound is a potent and likely highly selective inhibitor of aldosterone synthase. Its pharmacological profile suggests its potential as a valuable research tool for studying the role of aldosterone in various physiological and pathological processes. Further preclinical and clinical development of this or similar compounds could lead to novel therapeutic options for patients with cardiovascular and renal diseases driven by aldosterone excess. This technical guide provides a foundation for researchers to design and execute further studies to fully characterize the therapeutic potential of this compound.
In-Depth Technical Guide: Baxdrostat (CYP11B2-IN-2*)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "CYP11B2-IN-2" is not a standardized nomenclature. This document provides a comprehensive technical overview of a well-characterized and clinically relevant CYP11B2 inhibitor, Baxdrostat, as a representative molecule for this target class.
Introduction
Baxdrostat (formerly known as CIN-107 and RO6836191) is a potent and highly selective, orally active, non-steroidal competitive inhibitor of aldosterone synthase (CYP11B2).[1][2] Aldosterone synthase is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final and rate-limiting step in the biosynthesis of aldosterone.[3] Dysregulation of aldosterone production is a key contributor to the pathophysiology of hypertension and cardiovascular disease. Baxdrostat's high selectivity for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1) minimizes the risk of off-target effects on cortisol synthesis, a significant challenge with earlier generations of aldosterone synthase inhibitors.[2][3] This document provides a detailed technical overview of baxdrostat, including its chemical properties, quantitative biological data, experimental methodologies, and its mechanism of action within the aldosterone synthesis pathway.
IUPAC Name: N-[(8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide[4]
SMILES String: CCC(=O)N[C@@H]1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C[4]
Quantitative Data Summary
The following tables summarize the key in vitro inhibitory activity and clinical efficacy data for baxdrostat.
Table 1: In Vitro Inhibitory Activity of Baxdrostat [1][5]
| Target Enzyme | Species | Assay System | Parameter | Value | Selectivity (CYP11B1/CYP11B2) |
| CYP11B2 (Aldosterone Synthase) | Human | Recombinant human CYP11B2 in human renal leiomyoblastoma cells | Ki | 13 nM | >100-fold |
| CYP11B1 (11β-Hydroxylase) | Human | Recombinant human CYP11B1 in human renal leiomyoblastoma cells | Ki | >1300 nM | |
| CYP11B2 (Aldosterone Synthase) | Cynomolgus Monkey | Recombinant monkey CYP11B2 in human renal leiomyoblastoma cells | Ki | - | 800-fold |
| CYP11B1 (11β-Hydroxylase) | Cynomolgus Monkey | Recombinant monkey CYP11B1 in human renal leiomyoblastoma cells | Ki | - |
Table 2: Clinical Trial Efficacy of Baxdrostat in Patients with Resistant Hypertension (BrigHTN Trial) [6][7][8]
| Treatment Group (once daily for 12 weeks) | Change in Seated Systolic Blood Pressure from Baseline (mmHg) | Placebo-Adjusted Change in Systolic Blood Pressure (mmHg) | Change in Seated Diastolic Blood Pressure from Baseline (mmHg) | Placebo-Adjusted Change in Diastolic Blood Pressure (mmHg) |
| Placebo | -9.4 | - | - | - |
| Baxdrostat 0.5 mg | -17.5 | -8.1 | - | - |
| Baxdrostat 1 mg | -19.6 | -10.2 | - | - |
| Baxdrostat 2 mg | -20.4 | -11.0 | -5.1 | - |
Experimental Protocols
In Vitro CYP11B1 and CYP11B2 Inhibition Assay
The in vitro inhibitory activity of baxdrostat on human CYP11B1 and CYP11B2 was determined using a whole-cell assay with stably transfected cell lines. This method provides a physiologically relevant environment for assessing enzyme inhibition.
Cell Line:
-
Human renal leiomyoblastoma cells (ATCC CRL1440) were stably transfected to express recombinant human CYP11B1 or CYP11B2.[4]
-
V79 Chinese hamster lung fibroblasts are also a commonly used host cell line for expressing cytochrome P450 enzymes for such assays.[9][10]
General Protocol:
-
Cell Culture: The stably transfected cells are cultured in a suitable medium (e.g., MEM with L-glutamine, 10% FBS, and 1% antibiotics) in a controlled environment (37°C, 5% CO2).[11]
-
Compound Preparation: Baxdrostat is dissolved in a suitable solvent, typically DMSO, to create a stock solution. A dilution series is then prepared to test a range of concentrations.
-
Incubation: The cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with a medium containing the appropriate substrate for the respective enzyme (11-deoxycortisol for CYP11B1 or 11-deoxycorticosterone for CYP11B2) and varying concentrations of baxdrostat or vehicle control.
-
Reaction Termination and Product Quantification: After a defined incubation period, the reaction is stopped. The concentration of the product (cortisol for CYP11B1 or aldosterone for CYP11B2) in the cell supernatant is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a specific immunoassay (e.g., CLEIA or ECLIA).[12]
-
Data Analysis: The product concentrations are plotted against the inhibitor concentrations. The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a four-parameter logistic equation. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially in competitive inhibition studies.
Clinical Trial Protocol for Resistant Hypertension (BrigHTN Trial)
The BrigHTN trial was a phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study to evaluate the efficacy and safety of baxdrostat in patients with treatment-resistant hypertension.[6][8]
Patient Population:
-
Adults (≥18 years) with treatment-resistant hypertension.
-
Seated blood pressure of ≥130/80 mmHg.
-
Receiving stable doses of at least three antihypertensive medications, including a diuretic.[6]
Study Design:
-
Screening and Run-in: A screening period of up to 8 weeks was followed by a 2-week single-blind placebo run-in period to ensure medication adherence.[8]
-
Randomization: Eligible patients were randomized to receive once-daily oral doses of baxdrostat (0.5 mg, 1 mg, or 2 mg) or placebo for 12 weeks, in addition to their existing antihypertensive regimen.[6][8]
-
Blood Pressure Monitoring: The primary endpoint was the change in seated systolic blood pressure from baseline to week 12. Blood pressure was measured at various time points throughout the study using an automated in-office monitor.[6]
-
Pharmacodynamic Assessments: Blood and urine samples were collected to measure levels of aldosterone, cortisol, and plasma renin activity to assess the pharmacodynamic effects of baxdrostat.
-
Safety Monitoring: Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations.
Signaling Pathway and Mechanism of Action
Baxdrostat exerts its therapeutic effect by selectively inhibiting aldosterone synthase (CYP11B2), thereby blocking the final steps of aldosterone biosynthesis in the zona glomerulosa of the adrenal cortex. The following diagram illustrates the steroidogenesis pathway leading to aldosterone and cortisol, highlighting the point of inhibition by baxdrostat.
Caption: Aldosterone and Cortisol Biosynthesis Pathway.
This diagram illustrates the key enzymatic steps in the synthesis of aldosterone and cortisol from cholesterol. Baxdrostat selectively inhibits CYP11B2, blocking the conversion of 11-deoxycorticosterone to aldosterone, without significantly affecting the CYP11B1-mediated synthesis of cortisol.
References
- 1. Baxdrostat (CIN-107, RO6836191) | CYP11B2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Development of Monoclonal Antibodies against Human CYP11B1 and CYP11B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarindexing.com [scholarindexing.com]
- 7. Blocking Aldosterone Synthesis: Whose BrigHTN Idea Was That? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ubigene.us [ubigene.us]
- 10. V79. Culture Collections [culturecollections.org.uk]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. SUN-245 In Vitro Study of the Effects of the Novel Aldosterone Synthase Inhibitor Baxdrostat - PMC [pmc.ncbi.nlm.nih.gov]
The Next Frontier in Cardiovascular and Renal Disease: A Technical Guide to the Discovery and Development of CYP11B2 Inhibitors
<
For Immediate Release
Abstract
Chronically elevated aldosterone levels are a key driver of cardiovascular and renal diseases, including resistant hypertension and heart failure. Direct inhibition of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone production, represents a promising therapeutic strategy. This guide provides an in-depth technical overview of the discovery and development of CYP11B2 inhibitors, targeting researchers, scientists, and drug development professionals. We delve into the medicinal chemistry, key compounds, experimental protocols, and the critical challenge of achieving selectivity over the highly homologous enzyme CYP11B1, which is responsible for cortisol synthesis.
Introduction: The Rationale for CYP11B2 Inhibition
The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial regulator of blood pressure, electrolyte balance, and fluid homeostasis.[1][2] However, pathological overactivation of this system, leading to excess aldosterone, contributes significantly to cardiovascular and renal morbidity.[3][4] Aldosterone exerts its effects by binding to the mineralocorticoid receptor (MR), promoting sodium and water reabsorption, fibrosis, and inflammation.[1][3]
While mineralocorticoid receptor antagonists (MRAs) are effective, they are associated with side effects like hyperkalemia and can lead to a compensatory rise in aldosterone levels.[1][5] Aldosterone synthase inhibitors (ASIs) offer a more direct approach by blocking the production of aldosterone at its source, potentially mitigating these limitations.[1][6]
The primary enzyme in the final steps of aldosterone synthesis is CYP11B2, located in the adrenal gland's zona glomerulosa.[3][7] A significant hurdle in developing ASIs is the high degree of homology (approximately 93%) between CYP11B2 and CYP11B1 (11β-hydroxylase), the enzyme essential for cortisol production in the zona fasciculata.[4][8][9] Inhibition of CYP11B1 can lead to serious complications, including adrenal insufficiency, making selectivity the paramount challenge in this field.[3][9]
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The diagram below illustrates the RAAS cascade and the specific point of intervention for CYP11B2 inhibitors. Angiotensin II stimulates the adrenal cortex to produce aldosterone via CYP11B2, which then acts on the kidneys and other tissues. Inhibiting CYP11B2 directly blocks this final, critical step.
Key Compounds and In Vitro Efficacy
The development of CYP11B2 inhibitors has evolved from non-selective compounds to highly selective agents. Early clinical candidates like LCI699 (Osilodrostat) showed limited selectivity, which hampered their development for hypertension.[3][9] Newer, non-steroidal inhibitors have achieved significantly better selectivity profiles.
The table below summarizes key quantitative data for several prominent CYP11B2 inhibitors. Selectivity is a critical parameter, calculated as the ratio of the IC50 for CYP11B1 to the IC50 for CYP11B2. A higher ratio indicates greater selectivity for the target enzyme.
| Compound | hCYP11B2 IC50 (nM) | hCYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) | Chemical Class |
| FAD286 (R-Fadrozole) | 1.8[10] | 9.5[10] | ~5.3 | Imidazole derivative |
| LCI699 (Osilodrostat) | 0.7[3] | 2.5[3][10] | ~3.6[3] | Imidazole derivative |
| Compound 7n | 0.7[10] | 2.5[10] | ~3.6 | Imidazole derivative |
| Baxdrostat (CIN-107) | 1.0 (approx.) | 71 (approx.) | 71[9] | Tetrahydropyridine derivative |
| Lorundrostat (MLS-101) | 1.0 (approx.) | 374 (approx.) | 374[11] | Pyridyl-substituted cycle |
| Compound 22 | 25 (approx.) | >200-fold selective | >200[3] | Pyrimidine-based |
| RO6836191 | 13 (Ki, nmol/L)[12] | >1300 (Ki, nmol/L) | >100[12] | Not specified |
Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparison.
Experimental Protocols and Methodologies
The characterization of CYP11B2 inhibitors requires a standardized set of assays to determine potency, selectivity, and cellular activity.
General Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the screening and validation of novel CYP11B2 inhibitors, from initial high-throughput screening to in vivo efficacy models.
In Vitro Recombinant Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory activity (IC50) of a compound on purified, recombinant CYP11B2 and CYP11B1 enzymes.
-
Enzymes: Recombinant human CYP11B2 and CYP11B1, often co-expressed with adrenodoxin and adrenodoxin reductase in a host system like fission yeast or V79 hamster cells.[8]
-
Substrate: 11-deoxycorticosterone (DOC) is the natural substrate for both enzymes.[3]
-
Procedure:
-
The recombinant enzyme system is incubated with varying concentrations of the test inhibitor.
-
The substrate (DOC) is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the products (aldosterone for CYP11B2; corticosterone for CYP11B1) are quantified.
-
Quantification is typically performed using methods like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) or specific immunoassays.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Steroidogenesis Assay (NCI-H295R Cells)
-
Objective: To assess the inhibitor's ability to block steroid hormone production in a human adrenal cell line that expresses the complete steroidogenic pathway.
-
Cell Line: NCI-H295R is a human adrenocortical carcinoma cell line that produces both aldosterone and cortisol, making it the gold standard for cellular screening.
-
Procedure:
-
NCI-H295R cells are cultured in appropriate media.
-
Cells are stimulated with a secretagogue, typically angiotensin II or forskolin, to induce steroidogenesis.
-
The stimulated cells are then treated with a range of concentrations of the test inhibitor.
-
After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
The concentrations of aldosterone and cortisol in the supernatant are measured, usually via LC-MS/MS or ELISA.
-
-
Data Analysis: This assay provides a simultaneous measure of the inhibitor's effect on both CYP11B2 (aldosterone production) and CYP11B1 (cortisol production) in a more physiologically relevant context, allowing for the confirmation of cellular potency and selectivity.
In Vivo Pharmacodynamic Models
-
Objective: To evaluate the inhibitor's ability to lower aldosterone levels in a living organism without significantly affecting cortisol.
-
Model: A common model uses cynomolgus monkeys, whose CYP11B enzymes are highly homologous to humans.[3][12]
-
Procedure:
-
Animals are administered the test compound, often via oral gavage.[10]
-
Adrenal steroidogenesis is stimulated by administering adrenocorticotropic hormone (ACTH).[3][12]
-
Blood samples are collected at various time points post-dose.
-
Plasma concentrations of aldosterone, cortisol, and their precursors (like 11-deoxycorticosterone) are measured.[3][10]
-
-
Data Analysis: A successful selective inhibitor will demonstrate a dose-dependent reduction in plasma aldosterone with no significant change in plasma cortisol levels.[3] This provides crucial proof-of-concept for clinical development.
Conclusion and Future Directions
The development of highly selective, potent, and orally bioavailable CYP11B2 inhibitors marks a significant advancement in the potential treatment of conditions driven by aldosterone excess.[4][6] Compounds like baxdrostat and lorundrostat, with selectivity ratios exceeding 70-fold and 300-fold respectively, have shown promising results in early clinical trials, effectively lowering blood pressure in patients with resistant hypertension without impacting cortisol levels.[5][9][11]
Future research will focus on long-term safety and efficacy in broader patient populations, including those with chronic kidney disease and heart failure.[4][6] The successful translation of these selective inhibitors into approved therapies could offer a powerful new tool to combat the widespread and damaging effects of hyperaldosteronism.
References
- 1. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldosterone Synthase Inhibitors: A Revival for Treatment of Renal and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of CYP11B2 in Aldosterone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone, the principal mineralocorticoid hormone, is essential for regulating blood pressure and maintaining electrolyte homeostasis. The synthesis of this critical steroid hormone culminates in a series of enzymatic reactions catalyzed by aldosterone synthase, encoded by the CYP11B2 gene. This enzyme, a member of the cytochrome P450 superfamily, is located in the inner mitochondrial membrane of the zona glomerulosa cells of the adrenal cortex.[1][2][3][4] Due to its exclusive role in the final steps of aldosterone production, CYP11B2 has emerged as a significant therapeutic target for a range of cardiovascular and renal diseases characterized by excessive aldosterone levels. This guide provides an in-depth technical overview of the core functions of CYP11B2, its regulation, and the methodologies employed in its study.
The Enzymatic Core: Aldosterone Synthesis Pathway
CYP11B2 is a monooxygenase that sequentially catalyzes three distinct reactions to convert 11-deoxycorticosterone (DOC) into aldosterone.[5] This multi-step process involves hydroxylation at the 11β-position, followed by hydroxylation at the 18-position, and finally, oxidation at the 18-position.
The three-step enzymatic cascade is as follows:
-
11β-hydroxylation: 11-deoxycorticosterone is hydroxylated to form corticosterone.
-
18-hydroxylation: Corticosterone is then hydroxylated to produce 18-hydroxycorticosterone.
-
18-oxidation: Finally, 18-hydroxycorticosterone is oxidized to yield aldosterone.
Quantitative Data Presentation
Enzymatic Kinetics of CYP11B2
The efficiency of the enzymatic reactions catalyzed by CYP11B2 can be quantified by its kinetic parameters. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). These values are crucial for understanding the enzyme's affinity for its substrates and its catalytic capacity.
| Enzyme Variant | Substrate | Kₘ (μM) | Vₘₐₓ (μM/24h) |
| Wild-Type (ASWT) | 11-Deoxycorticosterone | 1.163 | 36.98 |
| Chimeric (ASCE) | 11-Deoxycorticosterone | 1.191 | 27.08 |
| Table 1: Apparent kinetic parameters of wild-type and a chimeric CYP11B1/CYP11B2 enzyme. Data derived from in-vitro bioassay using a human embryonic kidney cell line (HEK-293).[6] |
Inhibition of CYP11B2
The development of selective CYP11B2 inhibitors is a major focus in drug discovery for cardiovascular diseases. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting the enzyme's activity.
| Inhibitor | Human CYP11B2 IC₅₀ (nM) | Human CYP11B1 IC₅₀ (nM) | Selectivity (CYP11B1/CYP11B2) |
| LCI699 | 0.7 | 2.5 | 3.5 |
| Compound 22 (Pyrimidine-based) | 13 | 8850 | 702 |
| Epoxiconazole | 113 | 623 | ~5.5 |
| RO6836191 | 13 (Kᵢ) | >1300 (Kᵢ) | >100 |
| CDP2230 | - | - | 15.8 |
| Table 2: IC₅₀ and selectivity values for various CYP11B2 inhibitors. Data compiled from multiple studies.[7][8][9][10] |
Regulation of CYP11B2 Expression
The expression of the CYP11B2 gene is tightly regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels, ensuring that aldosterone is produced in response to physiological demands.
Angiotensin II Signaling Pathway
Angiotensin II (Ang II) is a potent stimulator of aldosterone synthesis. Upon binding to its type 1 (AT1) receptor on zona glomerulosa cells, Ang II activates a cascade of intracellular signaling events. This leads to an increase in intracellular calcium ([Ca²⁺]i) and the activation of protein kinase C (PKC). These signaling molecules, in turn, modulate the activity of key transcription factors that bind to the promoter region of the CYP11B2 gene, thereby upregulating its transcription.
Potassium Signaling Pathway
Elevated extracellular potassium concentrations directly depolarize the zona glomerulosa cell membrane. This depolarization opens voltage-gated calcium channels, leading to an influx of Ca²⁺ and a subsequent increase in intracellular calcium levels.[1] This rise in [Ca²⁺]i activates calcium-dependent signaling pathways, converging on the same transcription factors as the Angiotensin II pathway to stimulate CYP11B2 gene expression.
Key transcription factors involved in the regulation of CYP11B2 include Steroidogenic Factor 1 (SF-1) and cAMP response element-binding protein (CREB).[1][2] Both Angiotensin II and potassium signaling pathways converge on these factors to drive the expression of aldosterone synthase.[2]
Experimental Protocols
A variety of experimental techniques are employed to investigate the function and regulation of CYP11B2. The human adrenocortical carcinoma cell line, NCI-H295R, is a widely used in vitro model as it expresses all the key enzymes for steroidogenesis, including CYP11B2.[11]
NCI-H295R Cell Culture and Aldosterone Production Assay
-
Cell Culture: NCI-H295R cells are cultured in a complete growth medium, typically DMEM/F12 supplemented with serum and insulin-transferrin-selenium (ITS) premix.[12] Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: For experiments, cells are seeded in multi-well plates and allowed to adhere and grow to a desired confluency.
-
Treatment: The culture medium is replaced with a low-serum medium prior to treatment with stimulating agents (e.g., Angiotensin II, potassium) or inhibitors for a specified duration (e.g., 24-48 hours).
-
Sample Collection: After incubation, the cell culture supernatant is collected for aldosterone measurement. The cells are harvested for protein quantification or RNA/protein extraction.
-
Aldosterone Quantification: Aldosterone levels in the supernatant are measured using sensitive immunoassays such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA), or by Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Data Normalization: Aldosterone concentrations are typically normalized to the total protein content of the cell lysate to account for variations in cell number.
Quantitative Real-Time PCR (qRT-PCR) for CYP11B2 Gene Expression
-
RNA Isolation: Total RNA is extracted from treated and control NCI-H295R cells using a commercial RNA isolation kit.
-
RNA Quality and Quantity Assessment: The concentration and purity of the isolated RNA are determined by spectrophotometry. RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qRT-PCR: The cDNA is then used as a template for qRT-PCR with primers specific for the CYP11B2 gene. A housekeeping gene (e.g., GAPDH, ACTB) is also amplified for normalization. The reaction is performed in a real-time PCR thermal cycler using a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
Data Analysis: The relative expression of CYP11B2 mRNA is calculated using the comparative Cₜ (ΔΔCₜ) method, normalized to the expression of the housekeeping gene.[14][15]
Immunoblotting (Western Blot) for CYP11B2 Protein Expression
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunodetection:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for CYP11B2.[16]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by imaging.
-
-
Data Analysis: The intensity of the CYP11B2 protein band is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).[17]
Conclusion
CYP11B2 stands as a gatekeeper in the synthesis of aldosterone, making it a focal point for research into the pathophysiology of hypertension, heart failure, and other related disorders. A thorough understanding of its enzymatic function, intricate regulatory mechanisms, and the experimental methodologies to probe these aspects is paramount for the development of novel and selective therapeutic interventions. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of CYP11B2 biology and to contribute to the advancement of therapies targeting this crucial enzyme.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Angiotensin II and potassium regulate human CYP11B2 transcription through common cis-elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 13. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Quantitative assessment of CYP11B1 and CYP11B2 expression in aldosterone-producing adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Monoclonal Antibodies against Human CYP11B1 and CYP11B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CYP11B1/CYP11B2 Polyclonal Antibody (PA5-143908) [thermofisher.com]
Genetic Polymorphisms of CYP11B2: A Comprehensive Analysis of Disease Association
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The gene encoding aldosterone synthase, CYP11B2, is a critical regulator of blood pressure and electrolyte homeostasis. Genetic variations within this gene, particularly single nucleotide polymorphisms (SNPs), have been extensively investigated for their association with a spectrum of cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the key CYP11B2 polymorphisms, their documented disease associations, the experimental methodologies used for their characterization, and the underlying signaling pathways.
Core Concepts: The Role of CYP11B2 in Physiology
The CYP11B2 gene, located on chromosome 8q24.3, encodes aldosterone synthase, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] This enzyme catalyzes the final and rate-limiting step in the biosynthesis of aldosterone, a potent mineralocorticoid hormone.[3][4] Aldosterone, in turn, acts on the mineralocorticoid receptors in the distal tubules and collecting ducts of the kidney to promote sodium and water retention and potassium excretion.[5][6] This mechanism is fundamental to the regulation of blood pressure and blood volume.[5] Dysregulation of aldosterone production, potentially influenced by genetic factors, can contribute to the pathophysiology of numerous diseases.[7][8]
Key Genetic Polymorphisms and Their Disease Associations
Numerous polymorphisms have been identified within the CYP11B2 gene. The most extensively studied of these are the -344T>C (rs1799998) polymorphism in the promoter region and the K173R (rs4539) polymorphism in exon 3.
The -344T>C (rs1799998) Polymorphism
This polymorphism involves a T to C substitution in the promoter region of the CYP11B2 gene. This region is a putative binding site for the steroidogenic factor-1 (SF-1), a transcription factor involved in the regulation of steroidogenic enzymes.[9][10] It has been hypothesized that this SNP may alter the transcriptional activity of the gene, leading to variations in aldosterone synthase levels and, consequently, aldosterone production.[10]
Association with Cardiovascular Diseases:
The -344T>C polymorphism has been linked to a variety of cardiovascular conditions, although findings have been inconsistent across different populations.
-
Hypertension: Several studies have investigated the association between the -344T>C polymorphism and essential hypertension. Some studies suggest that the C allele is associated with an increased risk of hypertension.[11][12] For instance, one study in a Japanese population found a higher frequency of the C allele in hypertensive patients compared to normotensive controls.[11] However, other studies have reported conflicting results, with some showing no significant association or even a protective effect.[13][14] A study on a multi-ethnic population found that the TT genotype was associated with higher systolic and diastolic blood pressure.[15] In individuals of African ancestry with newly diagnosed hypertension, those homozygous for the -344T allele had higher ambulatory and office systolic blood pressure.[16][17]
-
Atrial Fibrillation (AF): A significant association has been reported between the -344T>C polymorphism and the risk of atrial fibrillation.[18][19] A meta-analysis concluded that individuals carrying the C allele have a higher risk for AF.[18][19] This association may be particularly relevant in patients with underlying heart failure.[20][21] One study found the -344 CC genotype to be a strong independent marker for AF in patients with heart failure.[20]
-
Other Cardiovascular Phenotypes: The -344C allele has also been associated with increased left ventricular size and decreased baroreflex sensitivity in healthy individuals, which are known cardiovascular risk factors.[9][22] Preliminary studies have also suggested a link between the -344C allele and an increased risk of myocardial infarction in certain high-risk male populations.[9] In Taiwanese women, the CYP11B2 C/C genotype was associated with a higher risk of developing coronary artery disease.[23]
Association with Renal Disease:
-
Diabetic Nephropathy: The role of the -344T>C polymorphism in the development and progression of diabetic nephropathy has yielded mixed results. One meta-analysis indicated that this polymorphism may contribute to the development of diabetic nephropathy, particularly in Asian populations, with the T allele acting as a risk factor.[24][25] Conversely, another study in Caucasian Type 1 diabetic patients found no association with the initiation or progression of diabetic nephropathy, although the T-allele was linked to variations in blood pressure.[26] A study in type 2 diabetic patients also did not find an association with the progression of diabetic nephropathy but did note a contribution to hypertension.[27]
The K173R (rs4539) Polymorphism
This polymorphism results in an amino acid change from lysine (K) to arginine (R) at position 173 of the aldosterone synthase enzyme. While its functional impact is still under investigation, it has been studied in relation to hypertension.
-
Hypertension: The K173R polymorphism has been correlated with susceptibility to essential hypertension in a northern Chinese Han population, with the association being more pronounced in women.[13]
Intron 2 Conversion
Another notable variation is an intron 2 conversion, where a segment of the CYP11B2 gene's second intron is replaced by a sequence from the highly homologous CYP11B1 gene.[4] This variant has been associated with hypertension, with the conversion allele linked to a higher risk.[28]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the association between CYP11B2 polymorphisms and disease risk.
Table 1: Association of -344T>C Polymorphism with Atrial Fibrillation (Meta-analysis Data) [18][19]
| Genetic Model | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value |
| Allelic (C vs. T) | 1.26 | 1.11 - 1.42 | 0.0002 |
| Recessive (CC vs. TT+TC) | 1.99 | 1.26 - 3.14 | 0.003 |
| Dominant (CC+TC vs. TT) | 0.903 | 0.820 - 0.994 | 0.036 |
| Homozygous (CC vs. TT) | 1.356 | 1.130 - 1.628 | 0.001 |
Table 2: Association of -344T>C Polymorphism with Diabetic Nephropathy (Meta-analysis Data) [24]
| Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) |
| Recessive (TT vs. CC+TC) | 1.27 | 1.05 - 1.55 |
| Homozygote (TT vs. CC) | 1.39 | 1.04 - 1.88 |
| Allele (T vs. C) | 1.20 | 1.05 - 1.39 |
Table 3: Association of Intron 2 Conversion with Hypertension [28]
| Cohort | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value |
| Discovery Cohort | 1.18 | 1.07 - 1.30 | 0.0012 |
| Confirmation Cohort | 1.14 | 1.02 - 1.29 | 0.02 |
| Combined Analysis | 1.16 | 1.08 - 1.26 | 8.54 x 10⁻⁵ |
Experimental Protocols
The investigation of CYP11B2 polymorphisms and their functional consequences involves a range of molecular biology and genetic analysis techniques.
Genotyping of CYP11B2 Polymorphisms
A common and robust method for determining the genotype of CYP11B2 polymorphisms is the Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) assay.
Detailed Methodology for -344T>C (rs1799998) Genotyping:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard protocol, such as a commercial DNA extraction kit. The quality and concentration of the extracted DNA are assessed using spectrophotometry.
-
Polymerase Chain Reaction (PCR): A specific segment of the CYP11B2 gene encompassing the -344T>C polymorphic site is amplified using PCR.
-
Primer Design: Forward and reverse primers are designed to flank the region of interest.
-
PCR Reaction Mixture: A typical PCR reaction mixture includes the genomic DNA template, forward and reverse primers, deoxynucleotide triphosphates (dNTPs), Taq polymerase, PCR buffer, and magnesium chloride.
-
Thermocycling Conditions: The PCR is performed in a thermal cycler with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Restriction Enzyme Digestion: The PCR product is then subjected to digestion with a restriction enzyme that specifically recognizes and cuts one of the alleles. For the -344T>C polymorphism, the restriction enzyme HaeIII is often used, as it recognizes the GGCC sequence present in the C allele but not the T allele.
-
Gel Electrophoresis: The digested PCR products are separated by size using agarose gel electrophoresis.
-
Interpretation of Results:
-
TT Genotype: A single undigested band corresponding to the size of the full PCR product.
-
CC Genotype: Two smaller bands resulting from the cleavage of the PCR product by the restriction enzyme.
-
TC Genotype: Three bands, representing the undigested product from the T allele and the two smaller digested products from the C allele.
-
-
-
Direct Sequencing: To confirm the results of the PCR-RFLP analysis, a subset of samples is typically subjected to direct DNA sequencing of the PCR product.[13]
Functional Analysis of CYP11B2 Variants
To understand the functional consequences of CYP11B2 polymorphisms, in vitro experiments are conducted to assess the enzymatic activity of the aldosterone synthase variants.[29]
Methodology for Assessing Enzyme Activity:
-
Site-Directed Mutagenesis: Expression plasmids containing the wild-type CYP11B2 cDNA are used as a template for site-directed mutagenesis to introduce the specific nucleotide changes corresponding to the polymorphisms of interest.
-
Cell Culture and Transfection: A suitable cell line, such as JEG-3 cells, is cultured and transiently transfected with the expression plasmids carrying either the wild-type or variant CYP11B2 cDNA.[29]
-
Enzyme Activity Assay:
-
The transfected cells are incubated with a substrate for aldosterone synthase, such as 11-deoxycorticosterone (DOC).[29]
-
After a specified incubation period, the cell culture medium is collected.
-
The concentrations of the products, corticosterone (B) and aldosterone, are measured using techniques like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[29]
-
-
Data Analysis: The conversion of the substrate to the products is calculated to determine the enzymatic activity of each variant relative to the wild-type enzyme. This allows for the assessment of whether a particular polymorphism enhances, reduces, or has no effect on aldosterone synthase function.[29]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the aldosterone signaling pathway and a typical experimental workflow for studying CYP11B2 polymorphisms.
Caption: Aldosterone Signaling Pathway
Caption: Experimental Workflow for CYP11B2 Polymorphism Analysis
Conclusion and Future Directions
The genetic polymorphisms of CYP11B2 have emerged as significant factors in the predisposition to and pathophysiology of a range of cardiovascular and renal diseases. While the -344T>C polymorphism is the most extensively studied, with notable associations with hypertension and atrial fibrillation, the findings are not always consistent across different ethnic populations, highlighting the complex interplay of genetic and environmental factors.
For drug development professionals, understanding the impact of these polymorphisms on aldosterone levels and disease risk can inform the development of targeted therapies. Patients with specific CYP11B2 genotypes may respond differently to antihypertensive medications, particularly those targeting the RAAS. Further research is warranted to elucidate the precise molecular mechanisms by which these polymorphisms exert their effects and to validate their use as predictive biomarkers in clinical practice. Large-scale, multi-ethnic, prospective studies are needed to clarify the existing controversies and to translate these genetic findings into improved patient care and personalized medicine.
References
- 1. Association of CYP11B2 polymorphisms with metabolic syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Renin–Angiotensin–Aldosterone System (RAAS) Gene Polymorphism in Essential Hypertension and Antihypertensive Drug Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP11B2 Gene, 344 C>A Polymorphism - Hypertension - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 4. ahajournals.org [ahajournals.org]
- 5. Aldosterone - Wikipedia [en.wikipedia.org]
- 6. Aldosterone and mineralocorticoid receptor signaling as determinants of cardiovascular and renal injury: an extraordinary paradigm shift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypertension Risk Factor: CYP11B2 Variant [geneticlifehacks.com]
- 8. medlineplus.gov [medlineplus.gov]
- 9. Aldosterone synthase (CYP11B2) polymorphisms and cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of the CYP11B2 Promoter Polymorphism in the Diagnosis of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positive association of CYP11B2 gene polymorphism with genetic predisposition to essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]
- 13. [Relationship between aldosterone synthase gene (CYP11B2) polymorphisms and essential hypertension in a northern Chinese Han population] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aldosterone synthase gene (CYP11B2) C-344T polymorphism in Caucasians from the Berlin Salt-Sensitivity Trial (BeSST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. Impact of renin-angiotensin-aldosterone system gene variants on the severity of hypertension in patients with newly diagnosed hypertension* - ProQuest [proquest.com]
- 17. academic.oup.com [academic.oup.com]
- 18. CYP11B2 T-344C gene polymorphism and atrial fibrillation: a meta-analysis of 2,758 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CYP11B2 T-344C Gene Polymorphism and Atrial Fibrillation: A Meta-Analysis of 2,758 Subjects | PLOS One [journals.plos.org]
- 20. Aldosterone synthase gene polymorphism as a determinant of atrial fibrillation in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A comprehensive meta-analysis on relationship between CYP11B2 rs1799998 polymorphism and atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Relationship of Genetic Polymorphisms of Aldosterone Synthase Gene Cytochrome P450 11B2 and Mineralocorticoid Receptors with Coronary Artery Disease in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Association of aldosterone synthase (CYP11B2) -344 T/C polymorphism with diabetic nephropathy: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Aldosterone synthase (CYP11B2) -344T/C polymorphism is not associated with the initiation and progression of diabetic nephropathy in Caucasian Type 1 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Polymorphism of the aldosterone synthase gene is not associated with progression of diabetic nephropathy, but associated with hypertension in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ahajournals.org [ahajournals.org]
- 29. Effects of genetic variation in the aldosterone synthase (CYP11B2) gene on enzyme function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Target Selectivity Profile of a Novel CYP11B2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target selectivity profile of a potent and highly selective inhibitor of aldosterone synthase (CYP11B2). As the identifier "CYP11B2-IN-2" did not correspond to a specific publicly documented agent, this report focuses on RO6836191 , a well-characterized inhibitor, as a representative example of a new class of selective aldosterone synthase inhibitors. This document compiles and presents key preclinical data, experimental methodologies, and relevant biological pathways to facilitate a comprehensive understanding of its mechanism of action and selectivity.
Introduction
Aldosterone, a mineralocorticoid hormone, is synthesized in the zona glomerulosa of the adrenal cortex by the enzyme aldosterone synthase, encoded by the CYP11B2 gene.[1] Chronically elevated aldosterone levels are implicated in various cardiovascular and renal diseases, including resistant hypertension and heart failure.[2] Consequently, the inhibition of CYP11B2 presents a promising therapeutic strategy. A significant challenge in developing CYP11B2 inhibitors has been achieving selectivity over the highly homologous enzyme 11β-hydroxylase (CYP11B1), which is responsible for the final step in cortisol synthesis.[1] RO6836191 is a potent, competitive inhibitor of CYP11B2 with a novel tetrahydroisoquinoline structure, designed for high selectivity.[1]
Target Selectivity Profile: Quantitative Data
The selectivity of RO6836191 for CYP11B2 over CYP11B1 has been rigorously assessed in both in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition and Selectivity of RO6836191 [1]
| Enzyme Target | Species | Assay System | Inhibition Constant (Ki) | Selectivity Ratio (CYP11B1 Ki / CYP11B2 Ki) |
| CYP11B2 (Aldosterone Synthase) | Human | Recombinant human CYP11B2 in human renal leiomyoblastoma cells | 13 nmol/L | >100-fold |
| CYP11B1 (11β-hydroxylase) | Human | Recombinant human CYP11B1 in human renal leiomyoblastoma cells | >1300 nmol/L (estimated) | |
| CYP11B2 (Aldosterone Synthase) | Cynomolgus Monkey | Recombinant cynomolgus CYP11B2 in human renal leiomyoblastoma cells | Not explicitly stated, but potent inhibition observed | 800-fold |
| CYP11B1 (11β-hydroxylase) | Cynomolgus Monkey | Recombinant cynomolgus CYP11B1 in human renal leiomyoblastoma cells | Not explicitly stated |
Table 2: In Vivo Pharmacodynamic Effects of RO6836191 in Cynomolgus Monkeys (Single Dose, ACTH Challenge) [1]
| Dose of RO6836191 | Change in Plasma Aldosterone | Change in Plasma Cortisol | Change in 11-Deoxycorticosterone (DOC) & 11-Deoxycortisol |
| 0.035 mg/kg | 70% decrease | No significant change | No significant change |
| 3 mg/kg | Significant decrease | No significant change | No significant change |
| 30 mg/kg | 90% decrease | No significant change | Up to 600% increase |
Table 3: Effects of Single Doses of RO6836191 in Healthy Human Subjects [1][3]
| Dose of RO6836191 | Maximum Aldosterone Suppression | Effect on Cortisol (on ACTH challenge) | Increase in 11-Deoxycorticosterone & 11-Deoxycortisol |
| 10 mg | Maximum suppression observed | Unchanged up to 360 mg | Observed at ≥90 mg |
| up to 360 mg | Sustained suppression | Unchanged | Dose-dependent increase at higher doses |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used to characterize the selectivity profile of RO6836191.
This assay was designed to determine the inhibitory potency and selectivity of RO6836191 on recombinant human and cynomolgus monkey CYP11B1 and CYP11B2 enzymes.
-
Cell Line: Human renal leiomyoblastoma cells (ATCC CRL1440) were used to express the recombinant enzymes.[1]
-
Enzyme Expression: These cells were engineered to express recombinant human or cynomolgus monkey CYP11B1 and CYP11B2 enzymes.[1]
-
Assay Principle: The production of either cortisol (by CYP11B1-expressing cells) or aldosterone (by CYP11B2-expressing cells) was measured in the presence of their respective substrates.[1]
-
Procedure:
-
The recombinant cells were incubated with the appropriate substrate for each enzyme.
-
Varying concentrations of RO6836191 were added to the incubation mixture.
-
The production of cortisol or aldosterone was quantified, likely using methods such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
The inhibition constants (Ki) were calculated from the dose-response curves.
-
-
Note: Further specific details of this assay were provided in the online-only data supplement of the cited publication.[1]
This study aimed to evaluate the in vivo efficacy and selectivity of RO6836191 in a non-human primate model.
-
Animal Model: Cynomolgus monkeys were used due to the low homology between human and rat CYP11B2.[1]
-
Dosing: Animals received a single oral gavage of either vehicle or RO6836191 at doses of 0.035, 3, or 30 mg/kg (n=2 monkeys per dose).[1]
-
ACTH Challenge: One hour after dosing, a synthetic adrenocorticotropic hormone (ACTH), Synacthen (0.0145 mg/kg), was administered intramuscularly to stimulate the adrenal glands.[1]
-
Sample Collection: Serial blood samples were collected before and after dosing.[1]
-
Analysis: Plasma concentrations of RO6836191, aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone and 11-deoxycortisol) were analyzed.[1]
Visualizations: Pathways and Workflows
The following diagrams illustrate the biological context and experimental design related to the evaluation of CYP11B2 inhibitors.
Caption: Aldosterone and Cortisol Synthesis Pathways.
Caption: Experimental Workflow for Selectivity Assessment.
Caption: Logical Relationship of Target Engagement.
Conclusion
The preclinical data for RO6836191 demonstrate that it is a potent and highly selective inhibitor of CYP11B2. The greater than 100-fold in vitro selectivity for CYP11B2 over CYP11B1 in human-based assays translates effectively to in vivo models and human studies, where significant aldosterone suppression is achieved at doses that do not impact cortisol production.[1] This high degree of selectivity minimizes the risk of adrenal insufficiency, a major concern with non-selective inhibitors. The accumulation of precursors such as 11-deoxycorticosterone and 11-deoxycortisol is only observed at high doses, further confirming the on-target selectivity of the compound.[1] The presented data underscore the potential of highly selective CYP11B2 inhibitors as a promising therapeutic approach for conditions driven by excess aldosterone.
References
- 1. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Novel CYP11B2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective aldosterone synthase (CYP11B2) inhibitors represents a promising therapeutic strategy for managing conditions linked to excess aldosterone, such as resistant hypertension and primary aldosteronism. However, achieving high selectivity for CYP11B2 is a significant challenge due to its high sequence homology (93%) with 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis. Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, limiting the therapeutic potential of non-selective compounds. This technical guide provides an in-depth analysis of the off-target effects of several novel CYP11B2 inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Quantitative Analysis of Inhibitor Selectivity
The selectivity of novel CYP11B2 inhibitors is a critical determinant of their safety and efficacy. The following tables summarize the in vitro potency and selectivity of prominent inhibitors against key steroidogenic enzymes.
Table 1: In Vitro Potency (IC50/Ki in nM) of Novel CYP11B2 Inhibitors Against Key Steroidogenic Enzymes
| Inhibitor | CYP11B2 | CYP11B1 | CYP17A1 | CYP21A2 | CYP11A1 | Aromatase (CYP19A1) |
| Osilodrostat (LCI699) | 0.7 | 2.5 | Negligible Inhibition | Negligible Inhibition | Partial Inhibition (Kd = 18.8 µM) | 1700 |
| Baxdrostat (RO6836191) | 13 (Ki) | >1300 (Ki) | - | - | - | - |
| Finerenone (BAY 94-8862) | Not a direct inhibitor; acts as a mineralocorticoid receptor antagonist | - | - | - | - | - |
| Pyrimidine 22 | - | >200-fold selectivity over CYP11B1 | - | - | - | - |
| Dexfadrostat | Potent Inhibition | No plausible coordination | - | - | - | No off-target effect observed |
Data compiled from multiple sources. Note: Dashes (-) indicate data not specified in the reviewed literature. Finerenone is included for context as a novel non-steroidal mineralocorticoid receptor antagonist with a different mechanism of action.
Table 2: Selectivity Ratios of Novel CYP11B2 Inhibitors
| Inhibitor | Selectivity Ratio (CYP11B1 Ki / CYP11B2 Ki) |
| Osilodrostat (LCI699) | ~3.6 |
| Baxdrostat (RO6836191) | >100 (human), 800 (monkey) |
| Pyrimidine 22 | >200 |
A higher selectivity ratio indicates greater selectivity for CYP11B2 over CYP11B1.
Experimental Protocols for Assessing Off-Target Effects
The determination of inhibitor selectivity relies on robust in vitro and in vivo experimental models. Below are detailed methodologies commonly employed in the preclinical evaluation of novel CYP11B2 inhibitors.
In Vitro Enzyme Inhibition Assays
Objective: To determine the potency (IC50 or Ki) of an inhibitor against a panel of purified recombinant human steroidogenic enzymes.
Typical Protocol:
-
Enzyme Source: Recombinant human CYP11B2, CYP11B1, CYP17A1, CYP21A2, and CYP11A1 are expressed in suitable host cells, such as human renal leiomyoblastoma cells, V79 hamster lung cells, or HEK-293 cells.
-
Assay Conditions:
-
Cells expressing the recombinant enzyme are incubated with a specific substrate. For example, 11-deoxycorticosterone (DOC) is used for CYP11B2 and 11-deoxycortisol for CYP11B1.
-
A range of inhibitor concentrations is added to the incubation mixture.
-
The reaction is allowed to proceed for a defined period under optimized conditions (e.g., temperature, pH, cofactor concentrations).
-
-
Product Quantification: The formation of the enzymatic product (e.g., aldosterone or corticosterone for CYP11B2, cortisol for CYP11B1) is measured using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model. Ki values for competitive inhibitors are determined using methods like the Cheng-Prusoff equation.
Cell-Based Steroidogenesis Assays
Objective: To evaluate the effect of an inhibitor on the entire steroidogenesis pathway in a cellular context that more closely mimics the physiological environment.
Typical Protocol:
-
Cell Line: The human adrenocortical carcinoma cell line NCI-H295R is commonly used as it expresses all the key enzymes required for adrenal steroidogenesis.
-
Treatment: Cells are treated with various concentrations of the inhibitor for a specified duration.
-
Steroid Profiling: The levels of multiple steroid hormones and their precursors in the cell culture supernatant are quantified using LC-MS/MS. This allows for a comprehensive assessment of the inhibitor's impact on different branches of the steroidogenic pathway.
-
Data Analysis: Changes in the levels of specific steroids (e.g., a decrease in aldosterone and an accumulation of 11-deoxycorticosterone) provide insights into the site of enzymatic inhibition.
In Vivo Animal Models
Objective: To assess the selectivity and pharmacodynamic effects of an inhibitor in a living organism.
Typical Protocol:
-
Animal Model: Cynomolgus monkeys are frequently used due to the high homology between human and monkey CYP11B enzymes.
-
Study Design:
-
Animals receive single or multiple doses of the inhibitor.
-
To stimulate steroid production, an adrenocorticotropic hormone (ACTH) challenge is often administered.
-
-
Sample Collection and Analysis: Blood and urine samples are collected at various time points to measure levels of aldosterone, cortisol, and their precursors.
-
Data Analysis: The in vivo selectivity is determined by comparing the doses required to inhibit aldosterone production versus those that affect cortisol levels.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of steroidogenic enzymes and the methodologies used to assess inhibitor selectivity is crucial for a comprehensive understanding.
Lack of Publicly Available Data for CYP11B2-IN-2
As of November 2025, a thorough review of publicly accessible scientific literature and databases reveals no specific in vitro evaluation data for a compound designated "CYP11B2-IN-2". Research and development of novel chemical entities is often conducted confidentially, and preliminary findings are not always published.
Therefore, this guide will provide a representative in-depth technical overview of the preliminary in vitro evaluation of a potent and selective aldosterone synthase (CYP11B2) inhibitor, based on methodologies and data presentation styles commonly found in peer-reviewed research for similar compounds. This will serve as a template for the type of information required for a comprehensive assessment of a novel CYP11B2 inhibitor. The data and protocols presented are synthesized from typical approaches in the field.
Representative In Vitro Evaluation of a Selective CYP11B2 Inhibitor
This technical guide outlines the core in vitro assays and data presentation for a hypothetical, yet representative, selective CYP11B2 inhibitor.
Data Presentation
The primary goal of the initial in vitro evaluation is to determine the potency and selectivity of a novel inhibitor against its target, CYP11B2, and the closely related off-target, CYP11B1.
Table 1: In Vitro Inhibitory Activity and Selectivity
| Compound | Target | Assay Type | IC50 (nM) | Ki (nmol/L) | Selectivity (CYP11B1/CYP11B2) |
| Representative Inhibitor | Human CYP11B2 | Cell-based | 27 | 13 | >100-fold |
| Representative Inhibitor | Human CYP11B1 | Cell-based | >2700 | >1300 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data is representative of potent and selective inhibitors found in the literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
1. Cell-Based CYP11B2 and CYP11B1 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of CYP11B2 and CYP11B1 in a cellular context.
-
Cell Line: Human renal leiomyoblastoma cells engineered to express recombinant human CYP11B2 or CYP11B1 are commonly used.[1][2][3]
-
Assay Principle: The assay measures the production of aldosterone (by CYP11B2) or cortisol (by CYP11B1) from their respective precursors in the presence of varying concentrations of the inhibitor.
-
Protocol:
-
Cell Seeding: Plate the recombinant cells in a suitable multi-well format and culture until confluent.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Incubation: Add the diluted inhibitor to the cells and pre-incubate for a defined period (e.g., 30 minutes).
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate for each enzyme. For CYP11B2, this is typically 11-deoxycorticosterone, and for CYP11B1, it is 11-deoxycortisol.
-
Reaction Incubation: Incubate for a specific time (e.g., 2-4 hours) at 37°C in a humidified incubator.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Analyze the concentration of the product (aldosterone or cortisol) in the supernatant using a validated method such as ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS/MS (Liquid Chromatography-Mass Spectrometry).[4]
-
Data Analysis: Plot the product concentration against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
2. Selectivity Panel
To assess the broader selectivity profile, the inhibitor should be tested against a panel of other cytochrome P450 enzymes.
-
Methodology: Commercially available kits or services are often used to screen the compound against a panel of key human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) at a fixed concentration.
-
Data Reporting: Results are typically reported as the percent inhibition at the tested concentration. Significant inhibition (>50%) would warrant further investigation to determine IC50 values.
Mandatory Visualizations
Aldosterone Synthesis Pathway and Inhibition
The following diagram illustrates the final steps of aldosterone synthesis and the point of inhibition by a CYP11B2 inhibitor.
Experimental Workflow for In Vitro Evaluation
This diagram outlines the typical workflow for the in vitro assessment of a CYP11B2 inhibitor.
Mechanism of Action
CYP11B2, also known as aldosterone synthase, is a mitochondrial cytochrome P450 enzyme.[5][6] It is responsible for the final three steps in the biosynthesis of aldosterone from 11-deoxycorticosterone.[5][7][8][9] This process involves an 11-beta hydroxylation, followed by an 18-hydroxylation and an 18-oxidation.[5] CYP11B2 inhibitors are designed to selectively block the active site of this enzyme, thereby reducing the production of aldosterone.[4][10] The high degree of homology (approximately 93%) between CYP11B2 and CYP11B1, the enzyme responsible for the final step of cortisol synthesis, presents a significant challenge in developing selective inhibitors.[1][11] Non-selective inhibition can lead to adrenal insufficiency due to the suppression of cortisol production.[10] Therefore, a key aspect of the in vitro evaluation is to demonstrate high selectivity for CYP11B2 over CYP11B1.
References
- 1. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assay of CYP11B2 and CYP11B1 Inhibition [bio-protocol.org]
- 3. ahajournals.org [ahajournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. uniprot.org [uniprot.org]
- 6. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 7. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldosterone synthase inhibitors in hypertension: current status and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Deep Dive into the Homology of CYP11B1 and CYP11B2: A Technical Guide for Researchers and Drug Developers
An In-depth Technical Guide on the Core Homology, Functional Divergence, and Experimental Analysis of Two Critical Steroidogenic Enzymes.
This whitepaper provides a comprehensive examination of the genetic, structural, and functional relationships between cytochrome P450 11B1 (CYP11B1, or 11β-hydroxylase) and cytochrome P450 11B2 (CYP11B2, or aldosterone synthase). These two enzymes, critical for the biosynthesis of cortisol and aldosterone respectively, represent a fascinating case of gene duplication and functional specialization. Their high degree of homology presents both a challenge and an opportunity in the development of selective inhibitors for therapeutic intervention in various endocrine and cardiovascular diseases.
Genetic and Structural Homology
CYP11B1 and CYP11B2 are encoded by two separate genes located in close proximity on human chromosome 8q24.3. Both genes are composed of nine exons and share a high degree of sequence identity, with the protein products exhibiting approximately 93% amino acid identity.[1][2] This remarkable similarity is a consequence of a gene duplication event. Despite their shared ancestry, subtle differences in their amino acid sequences lead to profound functional divergence.
Table 1: Gene and Protein Characteristics of Human CYP11B1 and CYP11B2
| Characteristic | CYP11B1 (11β-hydroxylase) | CYP11B2 (Aldosterone Synthase) | Reference(s) |
| Gene Symbol | CYP11B1 | CYP11B2 | [3] |
| Chromosomal Locus | 8q24.3 | 8q24.3 | [2] |
| Number of Exons | 9 | 9 | [4] |
| Protein Name | Steroid 11β-hydroxylase | Aldosterone synthase | [1] |
| Amino Acid Identity | - | ~93% | [1][2] |
| Primary Function | Cortisol synthesis | Aldosterone synthesis | [1] |
| Primary Substrate | 11-deoxycortisol | 11-deoxycorticosterone | [1] |
| Primary Product | Cortisol | Aldosterone | [1] |
| Primary Regulator | Adrenocorticotropic hormone (ACTH) | Angiotensin II, K+ | [5] |
Functional Divergence and Enzymatic Activity
The primary functional distinction between CYP11B1 and CYP11B2 lies in their enzymatic capabilities. CYP11B1 efficiently catalyzes the 11β-hydroxylation of 11-deoxycortisol to produce cortisol.[1] In contrast, CYP11B2, while also capable of 11β-hydroxylation, possesses unique 18-hydroxylase and 18-oxidase activities. This trifunctional capacity enables CYP11B2 to convert 11-deoxycorticosterone sequentially to corticosterone, 18-hydroxycorticosterone, and finally to aldosterone.
Table 2: Comparative Enzymatic Activities and Kinetic Parameters
| Parameter | CYP11B1 | CYP11B2 | Reference(s) |
| 11β-hydroxylase activity | High | Moderate | [6] |
| 18-hydroxylase activity | Very low | High | [6] |
| 18-oxidase activity | Absent | Present | [6] |
| kcat (11-deoxycortisol) | 96.8 min⁻¹ | 15.8 min⁻¹ | [6] |
| kcat (11-deoxycorticosterone) | 80.8 min⁻¹ | 37.6 min⁻¹ | [6] |
Note: Kinetic parameters can vary depending on the experimental conditions and expression system used.
Differential Expression and Regulation
The distinct physiological roles of cortisol and aldosterone are reflected in the differential expression and regulation of their synthesizing enzymes within the adrenal cortex. CYP11B1 is predominantly expressed in the zona fasciculata and is primarily regulated by ACTH.[7] Conversely, CYP11B2 expression is confined to the zona glomerulosa and is mainly controlled by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels.[7]
Table 3: Expression Levels in Adrenal Tissues
| Tissue | CYP11B1 mRNA Level | CYP11B2 mRNA Level | Reference(s) |
| Normal Adrenal Cortex | Clearly detected | Lower levels | [4][8] |
| Aldosterone-Producing Adenoma (APA) | Lower range | Higher levels | [4][8] |
Signaling Pathways
The regulation of CYP11B1 and CYP11B2 is governed by distinct signaling pathways, which are crucial for maintaining homeostasis.
Experimental Protocols
Quantification of mRNA Expression by Real-Time RT-PCR
This protocol provides a method for the specific quantification of CYP11B1 and CYP11B2 mRNA levels from adrenal tissue.[8][9]
-
RNA Extraction: Total RNA is extracted from adrenal tissue samples using a suitable commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA should be assessed by spectrophotometry and agarose gel electrophoresis.
-
Reverse Transcription: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and random hexamer primers. The reaction is typically carried out at 48°C for 30 minutes, followed by heat inactivation of the enzyme at 95°C for 5 minutes.
-
Real-Time PCR: Gene-specific primers and probes are designed to be highly specific for either CYP11B1 or CYP11B2, avoiding cross-reactivity due to their high sequence homology. Probes are typically labeled with a 5' reporter dye (e.g., FAM) and a 3' quencher dye (e.g., TAMRA).
-
CYP11B1 Forward Primer: 5'-TCTCTGGGCGGCTTCAA-3'
-
CYP11B1 Reverse Primer: 5'-AGGCGATACCCTTACGGTTGT-3'
-
CYP11B1 Probe: 5'-TGGCAACTCTAGACATCGCGTCC-3'
-
CYP11B2 Forward Primer: (Design based on specific non-homologous regions)
-
CYP11B2 Reverse Primer: (Design based on specific non-homologous regions)
-
CYP11B2 Probe: (Design based on specific non-homologous regions)
-
-
PCR Cycling and Data Analysis: The PCR reaction is performed in a real-time PCR system (e.g., ABI Prism 7700). The cycling conditions typically involve an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. The cycle threshold (Ct) values are determined, and the relative or absolute quantification of mRNA levels is calculated using a standard curve method or the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., 18S rRNA).
Enzyme Inhibition Assays
This protocol describes a cell-based assay to screen for and characterize inhibitors of CYP11B1 and CYP11B2.[5][10]
-
Cell Culture and Transfection: A suitable cell line that does not endogenously express CYP11B enzymes (e.g., human renal leiomyoblastoma cells) is transiently or stably transfected with expression vectors containing the full-length cDNA for either human CYP11B1 or CYP11B2.
-
Inhibitor Treatment: The transfected cells are plated in multi-well plates and incubated with varying concentrations of the test inhibitor for a predetermined period.
-
Substrate Addition: The appropriate substrate is added to the cells (11-deoxycortisol for CYP11B1-expressing cells and 11-deoxycorticosterone for CYP11B2-expressing cells) and incubated to allow for enzymatic conversion.
-
Product Quantification: The reaction is stopped, and the concentration of the product (cortisol or aldosterone) in the cell culture supernatant is quantified using a sensitive and specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a specific immunoassay (e.g., ELISA).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle-treated control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve. For determination of the inhibition constant (Ki), kinetic experiments are performed at various substrate and inhibitor concentrations, and the data are analyzed using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive or non-competitive inhibition).
Table 4: Inhibitor Specificity for CYP11B1 and CYP11B2
| Inhibitor | CYP11B1 IC50/Ki | CYP11B2 IC50/Ki | Selectivity (B1/B2) | Reference(s) |
| Metomidate (MTO) | Similar to IMTO | Similar to IMTO | ~1 | [11] |
| Iodometomidate (IMTO) | Similar to MTO | Similar to MTO | ~1 | [11] |
| CDP2230 | Higher than MTO/IMTO | Lower than MTO/IMTO | 15.8 | [11] |
| RO6836191 | >100-fold higher than CYP11B2 Ki | 13 nmol/L (Ki) | >100 | [5] |
| Lorundrostat | 374-fold higher than CYP11B2 | High potency | 374 | [12] |
Note: IC50 and Ki values are highly dependent on the specific assay conditions.
Heterologous Expression and Purification
This protocol outlines a general workflow for the production of recombinant CYP11B1 and CYP11B2 for in vitro studies.[13][14][15]
-
Expression Vector Construction: The coding sequences for human CYP11B1 and CYP11B2 are cloned into a suitable expression vector, often for expression in E. coli or yeast. The construct may include an N-terminal or C-terminal tag (e.g., His-tag) to facilitate purification.
-
Host Cell Transformation and Expression: The expression vector is transformed into a suitable host strain. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis and Solubilization: The cells are harvested and lysed. Since P450 enzymes are membrane-bound, the recombinant protein is often found in inclusion bodies or the membrane fraction and requires solubilization with detergents.
-
Protein Purification: The tagged protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.
-
Reconstitution and Functional Characterization: The purified P450 enzyme is reconstituted with its redox partners (adrenodoxin and adrenodoxin reductase) and phospholipids to form a functional enzymatic system. The activity of the reconstituted enzyme is then verified using a suitable substrate and assay method.
References
- 1. The product of the CYP11B2 gene is required for aldosterone biosynthesis in the human adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Aldosterone Synthase (CYP11B2) and 11β-Hydroxylase (CYP11B1) Genes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into Aldosterone Synthase Substrate Specificity and Targeted Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ectopic localization of CYP11B1 and CYP11B2-expressing cells in the normal human adrenal gland - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of CYP11B1 and CYP11B2 expression in aldosterone-producing adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
An In-Depth Technical Guide to the Physicochemical Properties of CYP11B2 Inhibitors
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "CYP11B2-IN-2" is not publicly available. This guide provides a comprehensive overview of the core physicochemical properties of known inhibitors of Cytochrome P450 11B2 (CYP11B2), also known as aldosterone synthase. The data presented for fadrozole and osilodrostat (LCI699) serve as representative examples for researchers engaged in the discovery and development of novel CYP11B2 inhibitors.
Introduction
Cytochrome P450 11B2 (CYP11B2) is a critical enzyme in the steroidogenesis pathway, responsible for the final steps of aldosterone synthesis.[1] Dysregulation of CYP11B2 activity is implicated in various cardiovascular diseases, including hypertension and heart failure, making it a key target for therapeutic intervention. The development of potent and selective CYP11B2 inhibitors is a significant focus in drug discovery. A thorough understanding of the physicochemical properties of these inhibitors is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately, their clinical efficacy and safety.
This technical guide provides a detailed summary of key physicochemical properties of representative CYP11B2 inhibitors, outlines standard experimental protocols for their determination, and visualizes the relevant biological pathways and experimental workflows.
Physicochemical Properties of Representative CYP11B2 Inhibitors
The following tables summarize the core physicochemical properties of two well-characterized CYP11B2 inhibitors, fadrozole and osilodrostat (also known as LCI699).
Table 1: General Physicochemical Properties
| Property | Fadrozole | Osilodrostat (LCI699) | Osilodrostat Phosphate |
| Molecular Formula | C₁₄H₁₃N₃ | C₁₃H₁₀FN₃ | C₁₃H₁₃FN₃O₄P[2] |
| Molecular Weight | 223.27 g/mol | 227.24 g/mol | 325.23 g/mol [2] |
| Appearance | Crystalline solid[3] | - | - |
Table 2: Physicochemical Parameters
| Parameter | Fadrozole | Osilodrostat (LCI699) | Osilodrostat Phosphate |
| Melting Point | 117-118 °C[4] | - | - |
| pKa (Strongest Basic) | 6.87[5] | 7.15[6] | 7.15[7] |
| Solubility | DMSO: >20 mg/mL[8] | DMSO: 100 mg/mL (with heating); Ethanol: 100 mg/mL (with sonication)[9] | Water: >50 mg/mL (in physiological pH range 1-6.8)[10] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties presented above.
Melting Point Determination
Methodology: Capillary Melting Point Method
The melting point of a solid organic compound is a physical property used for identification and purity assessment.[11]
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5]
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.[11]
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.[1]
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[5][11]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[1]
-
The temperature at which the entire solid has transitioned into a clear liquid is recorded as the end of the melting range.[1]
-
-
Data Analysis: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.[5] For a pure compound, this range is typically narrow (0.5-1.5 °C).[11]
Solubility Determination
Methodology: Kinetic Solubility Assay using Nephelometry
Kinetic solubility is a high-throughput method to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[12] Nephelometry measures the light scattered by undissolved particles.[10]
-
Materials:
-
Procedure:
-
A small volume of the DMSO stock solution is added to the wells of a microtiter plate.[13]
-
Aqueous buffer is added to each well to achieve a range of final compound concentrations.[13]
-
The plate is incubated for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking to allow for precipitation to reach a steady state.[13]
-
The light scattering of each well is measured using a nephelometer.[13]
-
-
Data Analysis: The concentration at which a significant increase in light scattering is observed, compared to a blank control, is determined as the kinetic solubility.[3]
pKa Determination
Methodology: Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant is added.[7]
-
Materials:
-
Test compound of known concentration.
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants.
-
A calibrated pH meter with a suitable electrode.
-
A magnetic stirrer and a burette.
-
-
Procedure:
-
The test compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration (typically 1-10 mM).
-
The initial pH of the solution is recorded.
-
The titrant is added in small, precise increments.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
The titration continues until the pH change between additions becomes minimal, indicating the titration is complete.
-
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the compound is 50% ionized. This can be calculated using the first or second derivative of the titration curve.
Mandatory Visualizations
Signaling Pathways
The expression and activity of CYP11B2 are primarily regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels.[13] Angiotensin II and potassium both lead to an increase in intracellular calcium, which in turn activates transcription factors that upregulate CYP11B2 gene expression.[13]
Caption: Simplified signaling pathway for the regulation of CYP11B2 expression.
Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a small molecule inhibitor.
Caption: General workflow for physicochemical characterization of a small molecule inhibitor.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. 2.3. pKa Determination by Potentiometric Titration [bio-protocol.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pennwest.edu [pennwest.edu]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of CYP11B2 Inhibitors
Topic: In Vitro Assay Protocols for CYP11B2 Inhibitors (e.g., CYP11B2-IN-2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldosterone synthase (CYP11B2) is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final steps of aldosterone synthesis.[1] Dysregulation of aldosterone production is implicated in various cardiovascular diseases, including hypertension and heart failure, making CYP11B2 a key therapeutic target.[1][2] The development of selective CYP11B2 inhibitors is a promising strategy for managing these conditions.[2][3] This document provides detailed protocols and application notes for the in vitro evaluation of CYP11B2 inhibitors, using a hypothetical inhibitor designated as this compound as an example.
The primary challenge in developing CYP11B2 inhibitors is achieving selectivity over the highly homologous enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol production.[3][4] Therefore, in vitro assays are crucial for determining the potency and selectivity of investigational compounds.
Signaling Pathway of Aldosterone Synthesis
Aldosterone is synthesized in the zona glomerulosa of the adrenal cortex from cholesterol through a series of enzymatic reactions.[5] CYP11B2 catalyzes the final three steps, converting 11-deoxycorticosterone (DOC) to aldosterone.[2][5]
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Data Presentation: In Vitro Activity of this compound
The following tables summarize hypothetical quantitative data for a representative CYP11B2 inhibitor, referred to as this compound. This data is essential for assessing its potency and selectivity.
Table 1: Potency of this compound Against Human CYP11B2
| Assay Type | Cell Line/Enzyme Source | Substrate | IC50 (nM) | Ki (nM) |
| Cellular Assay | NCI-H295R | Endogenous | 1.5 | N/A |
| Biochemical Assay | Recombinant Human CYP11B2 | 11-Deoxycorticosterone | 0.8 | 0.4 |
Table 2: Selectivity Profile of this compound
| Enzyme | Assay Type | IC50 (nM) | Selectivity (Fold vs. CYP11B2) |
| CYP11B1 | Cellular Assay (Cortisol) | 150 | 100 |
| CYP19 (Aromatase) | Biochemical Assay | >10,000 | >12,500 |
| CYP17 | Biochemical Assay | >10,000 | >12,500 |
| CYP2D6 | Biochemical Assay | >10,000 | >12,500 |
| CYP3A4 | Biochemical Assay | >10,000 | >12,500 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for specific laboratory conditions and reagents.
Cellular Assay for Aldosterone Production in NCI-H295R Cells
This assay measures the ability of a test compound to inhibit aldosterone production in a human adrenocortical carcinoma cell line that expresses CYP11B2.[1]
Experimental Workflow:
Caption: Workflow for the cellular aldosterone production assay.
Protocol:
-
Cell Culture: Culture NCI-H295R cells in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 2 x 10^5 cells/well and allow them to adhere for 24-48 hours.
-
Stimulation and Treatment:
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing a stimulant such as Angiotensin II (e.g., 10 nM) to induce aldosterone production.[1]
-
Immediately add varying concentrations of the test compound (this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
Quantification: Measure the concentration of aldosterone in the supernatant using a commercially available ELISA kit or by LC-MS/MS.
-
Data Analysis: Plot the percentage of aldosterone inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value using a suitable non-linear regression model.
Biochemical Assay Using Recombinant Human CYP11B2
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of isolated, recombinant CYP11B2.
Experimental Workflow:
Caption: Workflow for the biochemical CYP11B2 inhibition assay.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing recombinant human CYP11B2, a suitable buffer (e.g., potassium phosphate), and an NADPH regenerating system.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound). Include a vehicle control.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as acetonitrile.
-
Product Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of aldosterone using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of product formation at each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration. The inhibition constant (Ki) can be determined by performing the assay at multiple substrate concentrations and analyzing the data using the Michaelis-Menten equation and appropriate inhibition models.[6]
Selectivity Assays
To assess the selectivity of this compound, similar in vitro assays should be performed using other cytochrome P450 enzymes, particularly CYP11B1.
-
CYP11B1 (11β-hydroxylase) Assay: The protocol is analogous to the CYP11B2 biochemical assay, but uses recombinant human CYP11B1 and 11-deoxycortisol as the substrate. The product to be quantified is cortisol.[6] A cellular assay can also be performed in cells expressing CYP11B1, measuring cortisol production.[6]
-
Other CYP450 Assays: Commercially available kits or established protocols can be used to evaluate the inhibitory activity of the compound against a panel of other major drug-metabolizing CYP450 enzymes (e.g., CYP19, CYP17, CYP2D6, CYP3A4) to assess potential off-target effects.[2]
Conclusion
The described in vitro assays are fundamental for the characterization of novel CYP11B2 inhibitors. By determining the potency and selectivity of compounds like this compound, researchers can identify promising candidates for further preclinical and clinical development in the treatment of cardiovascular and other aldosterone-mediated diseases. Careful and standardized execution of these protocols is essential for generating reliable and reproducible data.
References
- 1. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcrpe.org [jcrpe.org]
- 6. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Assay to Evaluate CYP11B2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone synthase, encoded by the CYP11B2 gene, is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2][3] It catalyzes the final and rate-limiting steps in aldosterone biosynthesis, converting 11-deoxycorticosterone to aldosterone.[3][4][5][6][7] Overproduction of aldosterone is implicated in various cardiovascular and renal diseases, including hypertension and heart failure, making CYP11B2 a promising therapeutic target.[8][9][10][11][12][13] The development of selective CYP11B2 inhibitors is a key area of research in drug discovery.[10][14][15]
This document provides a detailed protocol for the development and implementation of a cell-based assay to screen and characterize inhibitors of CYP11B2, using a hypothetical inhibitor "CYP11B2-IN-2" as an example. The assay utilizes a human cell line endogenously or recombinantly expressing CYP11B2 and quantifies the inhibition of aldosterone production.
Signaling Pathway of Aldosterone Synthesis
The synthesis of aldosterone is a multi-step process occurring in the mitochondria of the zona glomerulosa cells of the adrenal cortex.[16] The pathway is primarily regulated by angiotensin II and potassium levels. The final steps are catalyzed by aldosterone synthase (CYP11B2).
Experimental Principles
The cell-based assay is designed to quantify the activity of CYP11B2 by measuring the amount of aldosterone secreted into the cell culture medium. A suitable cell line, such as the human adrenal carcinoma cell line NCI-H295R, which naturally expresses CYP11B2, or a recombinant cell line (e.g., V79 or HEK293) stably transfected with the human CYP11B2 gene, is used.[10][14] Cells are treated with the test compound (this compound) at various concentrations. The production of aldosterone is then stimulated, typically with angiotensin II or potassium, in the presence of a substrate like 11-deoxycorticosterone. The concentration of aldosterone in the supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).[17] The inhibitory effect of the compound is determined by comparing the aldosterone levels in treated versus untreated cells.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| NCI-H295R Cell Line | ATCC | CRL-2128 |
| DMEM/F-12 Medium | Gibco | 11330032 |
| Fetal Bovine Serum (FBS) | Gibco | 10082147 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Angiotensin II | Sigma-Aldrich | A9525 |
| 11-Deoxycorticosterone | Sigma-Aldrich | D6875 |
| This compound | (Internal or Custom Synthesis) | N/A |
| Aldosterone ELISA Kit | Elabscience/Abcam | E-EL-0119/ab136933 |
| 96-well Cell Culture Plates | Corning | 3596 |
| Trypsin-EDTA | Gibco | 25300054 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
Experimental Workflow
The following diagram illustrates the key steps in the cell-based assay for evaluating CYP11B2 inhibitors.
Detailed Protocols
Protocol 1: Cell Culture and Seeding
-
Cell Line Maintenance: Culture NCI-H295R cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24-48 hours to allow for cell attachment and recovery.
-
Protocol 2: Compound Treatment and Stimulation
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Compound Addition: After the initial incubation, carefully remove the medium from the wells and replace it with 90 µL of medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Stimulation: Prepare a stimulation solution containing angiotensin II (final concentration 10 nM) and 11-deoxycorticosterone (final concentration 200 nM) in culture medium. Add 10 µL of this solution to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C.
Protocol 3: Aldosterone Quantification (ELISA)
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1000 x g for 10 minutes. Carefully collect the supernatant from each well for aldosterone measurement.
-
ELISA Procedure: Perform the aldosterone ELISA according to the manufacturer's instructions.[18][19][20][21] Briefly:
-
Add standards and collected supernatants to the wells of the ELISA plate.
-
Add the enzyme-conjugated aldosterone and the primary antibody.
-
Incubate as per the protocol.
-
Wash the wells to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the aldosterone standards against their known concentrations.
-
Aldosterone Concentration Calculation: Determine the concentration of aldosterone in each sample by interpolating from the standard curve.
-
Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Aldosterone_treated / Aldosterone_vehicle)] x 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of aldosterone production.
Expected Results
The following table presents hypothetical data for the inhibition of aldosterone production by this compound.
| This compound (nM) | Aldosterone (pg/mL) | % Inhibition |
| 0 (Vehicle) | 500 | 0 |
| 0.1 | 450 | 10 |
| 1 | 375 | 25 |
| 10 | 250 | 50 |
| 100 | 100 | 80 |
| 1000 | 25 | 95 |
From this data, the IC₅₀ value for this compound would be determined to be approximately 10 nM.
Selectivity Assay
To assess the selectivity of this compound, a similar cell-based assay should be performed using a cell line expressing the highly homologous enzyme CYP11B1 (11β-hydroxylase), which is responsible for cortisol synthesis.[14][15] The endpoint for this assay would be the measurement of cortisol. A highly selective inhibitor will show a significantly higher IC₅₀ value for CYP11B1 compared to CYP11B2.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding or pipetting errors. | Ensure proper cell mixing before seeding and use calibrated pipettes. |
| Low aldosterone production in control wells | Poor cell health, inactive stimulation reagents. | Check cell viability, use fresh reagents, and optimize stimulation conditions. |
| No inhibition observed | Inactive compound, low compound concentration. | Verify compound integrity and test a wider range of concentrations. |
| High background in ELISA | Incomplete washing, non-specific antibody binding. | Follow the ELISA kit's washing protocol meticulously. |
Conclusion
This application note provides a comprehensive framework for the development and execution of a robust cell-based assay for the screening and characterization of CYP11B2 inhibitors. The detailed protocols and data analysis guidelines will enable researchers to effectively evaluate the potency and selectivity of novel compounds like this compound, facilitating the discovery of new therapeutics for cardiovascular and renal diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP11B2 Gene: Function, Role in Aldosterone Synthesis, and Health Implications [learn.mapmygenome.in]
- 5. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. The potential of targeting CYP11B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selfhacked.com [selfhacked.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Aldosterone synthase inhibitor(Target Medicals) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. IMMUNOHISTOCHEMISTRY OF THE HUMAN ADRENAL CYP11B2 IN NORMAL INDIVIDUALS AND IN PATIENTS WITH PRIMARY ALDOSTERONISM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly sensitive and rapid radioimmunoassay for aldosterone in plasma and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. file.elabscience.com [file.elabscience.com]
- 19. abcam.co.jp [abcam.co.jp]
- 20. zellx.de [zellx.de]
- 21. sceti.co.jp [sceti.co.jp]
Application Notes and Protocols for Screening Assays Using Recombinant CYP11B2 Enzyme
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone synthase, encoded by the CYP11B2 gene, is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS). It catalyzes the final and rate-limiting steps of aldosterone biosynthesis from 11-deoxycorticosterone. Elevated aldosterone levels are implicated in various cardiovascular diseases, including hypertension and heart failure, making CYP11B2 a key therapeutic target. The development of selective CYP11B2 inhibitors requires robust and reliable screening assays. This document provides detailed application notes and protocols for utilizing recombinant human CYP11B2 enzyme in inhibitor screening campaigns.
Due to the high homology (93%) with 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, assessing inhibitor selectivity is paramount to avoid off-target effects.[1][2] The protocols provided herein are designed for high-throughput screening (HTS) and lead optimization, with a focus on accurate determination of inhibitor potency and selectivity.
Signaling Pathway
The biosynthesis of aldosterone is a multi-step process occurring in the zona glomerulosa of the adrenal cortex. CYP11B2 is responsible for the final three sequential oxidation reactions that convert 11-deoxycorticosterone to aldosterone.[3]
Data Presentation: Quantitative Analysis of CYP11B2 Inhibitors
The following tables summarize key quantitative data for known CYP11B2 inhibitors. These values are essential for assay validation and for benchmarking novel compounds.
Table 1: Kinetic Parameters of Recombinant Human CYP11B2
| Substrate | Km (µM) | Vmax (µM/24h) |
| 11-Deoxycorticosterone | 1.163 | 36.98 |
Data derived from studies using HEK-293 cells expressing wild-type aldosterone synthase (ASWT).[4]
Table 2: IC50 Values of Known CYP11B2 Inhibitors
This table presents the half-maximal inhibitory concentration (IC50) values for several well-characterized CYP11B2 inhibitors. The selectivity index is calculated as the ratio of IC50 (CYP11B1) / IC50 (CYP11B2).
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) | Reference |
| LCI699 (Osilodrostat) | 0.28 - 35.68 | 2.5 - 9.5 | 3.5 - 33.9 | [3][5][6] |
| Fadrozole (R-enantiomer) | 32.37 | - | - | [5] |
| Fadrozole (S-enantiomer) | 77.75 | - | - | [5] |
| RO6836191 | 13 (Ki) | >1300 (Ki) | >100 | [1][2] |
| BI 689648 | 2.1 | 310 | 149 | |
| Baxdrostat (Compound 1) | - | - | 71 | [7] |
| Compound 22 (Pyrimidine-based) | 0.026 (26 nM) | 8.850 (8850 nM) | 340 | [3] |
Note: IC50 values can vary depending on the assay system (e.g., recombinant enzyme vs. cell-based) and experimental conditions.
Experimental Protocols
High-Throughput Screening (HTS) Workflow for CYP11B2 Inhibitors
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel CYP11B2 inhibitors.
Protocol 1: In Vitro Recombinant Human CYP11B2 Inhibition Assay (LC-MS/MS Detection)
This protocol describes a biochemical assay to determine the inhibitory potential of test compounds on recombinant human CYP11B2. The production of aldosterone from the substrate 11-deoxycorticosterone is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Recombinant human CYP11B2 enzyme
-
Recombinant human Adrenodoxin (ADX)
-
Recombinant human Adrenodoxin Reductase (ADR)
-
11-Deoxycorticosterone (Substrate)
-
NADPH (Cofactor)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), containing 20% (v/v) glycerol, 1% (w/v) CHAPS, and 0.05% (v/v) Tween 20.[8]
-
Test compounds (dissolved in DMSO)
-
Internal Standard (e.g., d4-Aldosterone)
-
Acetonitrile (ACN) for reaction quenching
-
96-well microplates
Procedure:
-
Enzyme Preparation:
-
Thaw recombinant CYP11B2, ADX, and ADR on ice.
-
Prepare an enzyme master mix in pre-chilled assay buffer. The final concentrations in the reaction should be optimized, but a starting point is 0.05-0.2 µM CYP11B2, 0.2 µM ADR, and an excess of ADX (e.g., 10-fold molar excess over CYP11B2).[8]
-
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Add 1 µL of each compound dilution to the wells of a 96-well plate. For control wells, add 1 µL of DMSO.
-
-
Reaction Initiation:
-
Add the enzyme master mix to the wells containing the test compounds and briefly pre-incubate (e.g., 10 minutes at 37°C).
-
Prepare a substrate/cofactor solution in assay buffer containing 11-deoxycorticosterone and NADPH. The final concentration of 11-deoxycorticosterone should be at or near its Km (e.g., 1-2 µM), and NADPH should be in excess (e.g., 1 mM).
-
Initiate the enzymatic reaction by adding the substrate/cofactor solution to all wells. The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Selectivity Assay using Recombinant Human CYP11B1
To determine the selectivity of hit compounds, a counterscreen against CYP11B1 is essential. The protocol is similar to the CYP11B2 assay, with the following modifications:
-
Enzyme: Use recombinant human CYP11B1.
-
Substrate: Use 11-deoxycortisol as the substrate.
-
Detection: Quantify the production of cortisol by LC-MS/MS.
The selectivity index is then calculated by dividing the IC50 value obtained for CYP11B1 by the IC50 value for CYP11B2.
Assay Validation and Quality Control
For high-throughput screening, it is crucial to validate the assay performance. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.[11][12]
-
Z'-Factor Calculation: Z' = 1 - (3 * (σp + σn)) / |µp - µn| Where:
-
σp and µp are the standard deviation and mean of the positive control (e.g., a known inhibitor).
-
σn and σn are the standard deviation and mean of the negative control (e.g., DMSO).
-
-
Acceptance Criteria:
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13]
-
A Z'-factor between 0 and 0.5 suggests a marginal assay that may require optimization.
-
A Z'-factor less than 0 indicates an unsuitable assay.
-
Conclusion
The use of recombinant CYP11B2 enzyme in well-designed screening assays is a powerful approach for the discovery and development of novel inhibitors for cardiovascular diseases. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish robust and reliable screening platforms. The emphasis on selectivity screening against CYP11B1 is critical for identifying compounds with a favorable safety profile. The combination of high-throughput biochemical assays and subsequent confirmation in cell-based models will facilitate the identification of promising lead candidates for further preclinical and clinical development.
References
- 1. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
Application Note: HPLC-MS Method for Measuring CYP11B2-IN-2 Activity
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the in vitro assessment of CYP11B2 (aldosterone synthase) inhibition. The protocol is optimized for determining the inhibitory activity of the novel compound, CYP11B2-IN-2. This assay is crucial for the development of selective inhibitors for cardiovascular and renal diseases linked to hyperaldosteronism.
Introduction
Aldosterone synthase (CYP11B2) is a critical enzyme in the renin-angiotensin-aldosterone system, responsible for the final steps of aldosterone synthesis.[1][2] Overproduction of aldosterone is implicated in various pathologies, including hypertension and heart failure, making CYP11B2 a key therapeutic target.[1][3][4] A significant challenge in developing CYP11B2 inhibitors is achieving selectivity over the highly homologous enzyme CYP11B1 (11β-hydroxylase), which is essential for cortisol production.[2][5] This document provides a detailed protocol for measuring the inhibitory potency (IC50) of a novel inhibitor, this compound, using a human adrenal carcinoma cell line (NCI-H295R) that expresses CYP11B2 and monitoring the conversion of 11-deoxycorticosterone to aldosterone via HPLC-MS.[3][4]
Principle of the Method
The assay quantifies the enzymatic activity of CYP11B2 by measuring the production of aldosterone from its immediate precursor, 11-deoxycorticosterone (DOC).[3][4] The NCI-H295R cell line is utilized as it endogenously expresses the necessary steroidogenic enzymes.[3] The cells are incubated with DOC in the presence of varying concentrations of the test inhibitor, this compound. Following incubation, the reaction is stopped, and the supernatant is analyzed by HPLC-MS to quantify the amount of aldosterone produced. The inhibitory effect of this compound is determined by comparing the aldosterone levels in treated samples to untreated controls, allowing for the calculation of an IC50 value.
Experimental Protocols
3.1. Cell Culture and Plating
-
Culture NCI-H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and insulin-transferrin-selenium).
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, seed the cells into 96-well plates at a density of approximately 2 x 10^5 cells/well.[3]
-
Allow the cells to adhere and grow for 24-48 hours before the experiment.
3.2. In Vitro Inhibition Assay
-
Prepare serial dilutions of this compound and a reference inhibitor (e.g., FAD286) in the assay buffer.
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the assay buffer containing the different concentrations of the inhibitors to the respective wells.
-
Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone, to a final concentration of 1 µM.[3]
-
Incubate the plate at 37°C for a predetermined time (e.g., 4 hours) to allow for aldosterone production.
-
Terminate the reaction by adding a quenching solution, such as ice-cold acetonitrile.
-
Centrifuge the plate to pellet cell debris.
-
Collect the supernatant for HPLC-MS analysis.
3.3. HPLC-MS Analysis
-
Sample Preparation: Dilute the supernatant if necessary and add an internal standard (e.g., d7-aldosterone) to each sample.[4]
-
HPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., Kinetex biphenyl, 50 x 2.1 mm, 2.6 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions:
-
Aldosterone: e.g., m/z 361.2 → 331.2
-
d7-Aldosterone (Internal Standard): e.g., m/z 368.2 → 338.2
-
-
-
Data Analysis:
-
Quantify the aldosterone concentration in each sample by comparing the peak area ratio of aldosterone to the internal standard against a standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Data Presentation
The inhibitory activities of this compound and a reference compound were determined against CYP11B2 and the off-target CYP11B1 to assess selectivity.
Table 1: Inhibitory Potency (IC50) of this compound and Reference Compound
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| This compound | 2.5 | 2850 | 1140 |
| FAD286 (Reference) | 1.6 | 9.9 | 6.2[4] |
Visualizations
Aldosterone Synthesis Pathway and Inhibition
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for CYP11B2 Inhibition Assay
Caption: Workflow for determining the inhibitory activity of this compound.
References
- 1. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and reliable quantification of aldosterone, cortisol and cortisone via LC-MS/MS to study 11β-hydroxysteroid dehydrogenase activities in primary cell cultures [epub.ub.uni-muenchen.de]
- 7. A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay for simultaneous quantification of aldosterone, renin activity, and angiotensin II in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence-Based Thermal Shift Assay (TSA) for CYP11B2 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYP11B2, also known as aldosterone synthase, is a critical enzyme in the renin-angiotensin-aldosterone system, responsible for the final steps of aldosterone biosynthesis.[1][2] Its role in regulating blood pressure and electrolyte balance makes it a key therapeutic target for cardiovascular diseases such as hypertension and heart failure.[3][4] Evaluating the binding of small molecule inhibitors to CYP11B2 is a crucial step in the drug discovery process. The fluorescence-based thermal shift assay (TSA), or differential scanning fluorimetry (DSF), offers a high-throughput and sensitive method to screen for and characterize ligand binding by measuring changes in the thermal stability of the target protein.[5][6]
This document provides detailed application notes and protocols for performing a fluorescence-based thermal shift assay to assess ligand binding to CYP11B2. Both dye-based (using SYPRO Orange) and label-free (nanoDSF) approaches are discussed, providing researchers with the necessary information to implement this technique for their specific needs.
Principle of the Assay
The thermal shift assay is based on the principle that the binding of a ligand to a protein alters its thermal stability.[7] As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic core.
-
Dye-Based TSA (Thermofluor): An extrinsic fluorescent dye, such as SYPRO Orange, binds to the exposed hydrophobic regions of the unfolded protein, resulting in a significant increase in fluorescence.[8][9] The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).[7] Ligand binding typically stabilizes the protein, leading to an increase in the Tm (a positive ΔTm).[10]
-
Label-Free TSA (nanoDSF): This method measures the change in the intrinsic fluorescence of the protein, primarily from tryptophan and tyrosine residues, as it unfolds.[11] The exposure of these residues to the aqueous environment upon denaturation causes a shift in their fluorescence emission spectrum.[11] nanoDSF is particularly advantageous for membrane proteins like CYP11B2, as it avoids potential interference from detergents that can interact with fluorescent dyes.[12]
Data Presentation
The primary output of a thermal shift assay is the change in melting temperature (ΔTm) upon ligand binding. This data can be used to rank compounds by their binding affinity and to optimize buffer conditions for protein stability.
Table 1: Hypothetical Thermal Shift Data for CYP11B2 with Various Ligands
| Compound ID | Ligand Concentration (µM) | Melting Temperature (Tm) (°C) | ΔTm (Tm with Ligand - Tm of Apo) (°C) |
| Apo CYP11B2 | 0 | 52.5 | N/A |
| Inhibitor A | 10 | 56.0 | +3.5 |
| Inhibitor B | 10 | 58.2 | +5.7 |
| Inhibitor C | 10 | 52.0 | -0.5 |
| Substrate X | 50 | 54.5 | +2.0 |
Table 2: Buffer Optimization for CYP11B2 Stability
| Buffer Condition | pH | Additives | Melting Temperature (Tm) (°C) |
| 50 mM Potassium Phosphate | 7.4 | 150 mM NaCl, 20% Glycerol | 52.5 |
| 50 mM HEPES | 7.0 | 150 mM NaCl, 20% Glycerol | 51.8 |
| 50 mM Tris-HCl | 8.0 | 150 mM NaCl, 20% Glycerol | 50.9 |
| 50 mM Potassium Phosphate | 7.4 | 300 mM NaCl, 20% Glycerol | 53.1 |
Experimental Protocols
I. Dye-Based Thermal Shift Assay (SYPRO Orange)
This protocol is a starting point and should be optimized for your specific experimental conditions, including protein and dye concentrations.
Materials:
-
Purified recombinant human CYP11B2 protein
-
SYPRO Orange Protein Gel Stain (5000x stock in DMSO)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 150 mM NaCl, 20% Glycerol
-
Test compounds (dissolved in DMSO)
-
Real-time PCR instrument with melt curve analysis capability
-
96-well or 384-well PCR plates and optical seals
Procedure:
-
Prepare a 50x SYPRO Orange working solution: Dilute the 5000x stock 1:100 in the Assay Buffer.
-
Prepare the protein solution: Dilute the purified CYP11B2 in Assay Buffer to a final concentration of 2-10 µM. The optimal concentration needs to be determined empirically.
-
Prepare the compound solutions: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept low (ideally ≤ 1%) to minimize its effect on protein stability.
-
Set up the assay plate:
-
In each well of the PCR plate, add the components in the following order:
-
Assay Buffer
-
CYP11B2 protein solution
-
Test compound or DMSO (for the apo control)
-
50x SYPRO Orange working solution (to a final concentration of 5x)
-
-
The final reaction volume is typically 20-25 µL.
-
Include appropriate controls: no protein (buffer + dye), no dye (protein + buffer), and apo protein (protein + buffer + dye + DMSO).
-
-
Seal and centrifuge the plate: Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Perform the thermal melt:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to acquire fluorescence data over a temperature range (e.g., 25°C to 95°C) with a ramp rate of 1°C/minute.[9]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the Tm by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.
-
Calculate the ΔTm for each compound by subtracting the Tm of the apo protein from the Tm of the protein with the compound.
-
II. Label-Free Thermal Shift Assay (nanoDSF)
This method is recommended for membrane proteins like CYP11B2 to avoid potential artifacts from dye-detergent interactions.
Materials:
-
Purified recombinant human CYP11B2 protein
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 150 mM NaCl, 20% Glycerol
-
Test compounds (dissolved in DMSO)
-
nanoDSF instrument (e.g., Prometheus series)
-
Capillaries for the nanoDSF instrument
Procedure:
-
Prepare the protein solution: Dilute the purified CYP11B2 in Assay Buffer to a final concentration of 10-50 µg/mL. The optimal concentration should be determined based on the instrument's sensitivity.
-
Prepare the compound solutions: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration should be kept low (ideally ≤ 1%).
-
Prepare the samples:
-
In a microcentrifuge tube or a 384-well plate, mix the CYP11B2 protein solution with the test compound or DMSO (for the apo control).
-
The final sample volume is typically 10-20 µL.
-
-
Load the capillaries: Load the samples into the nanoDSF capillaries according to the manufacturer's instructions.
-
Perform the thermal melt:
-
Place the capillaries in the nanoDSF instrument.
-
Set the instrument to measure the fluorescence at 330 nm and 350 nm over a temperature range (e.g., 20°C to 95°C) with a ramp rate of 1°C/minute.
-
-
Data Analysis:
-
The instrument software will typically plot the ratio of the fluorescence intensities (F350/F330) as a function of temperature.
-
The Tm is determined from the inflection point of the melting curve.
-
Calculate the ΔTm for each compound by subtracting the Tm of the apo protein from the Tm of the protein with the compound.
-
Visualizations
References
- 1. genecards.org [genecards.org]
- 2. (Open Access) The Product of the CYP11B2 Gene Is Required for Aldosterone Biosynthesis in the Human Adrenal Cortex (1991) | Kathleen M. Curnow | 352 Citations [scispace.com]
- 3. OR09-6 Selective and Durable Suppression of Aldosterone Production in Non-Human Primates by a Novel Aldosterone Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldosterone synthase inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of nanodisc technology for direct electrochemical investigation of plant cytochrome P450s and their NADPH P450 oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analytik-jena.com [analytik-jena.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ELISA for Aldosterone Measurement After CYP11B2-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone, a mineralocorticoid hormone, is crucial for regulating blood pressure and electrolyte balance.[1] Its synthesis is primarily carried out in the zona glomerulosa of the adrenal cortex. The final and rate-limiting steps of aldosterone biosynthesis, the conversion of 11-deoxycorticosterone to aldosterone, are catalyzed by the enzyme aldosterone synthase, which is encoded by the CYP11B2 gene.[1][2][3] Dysregulation of aldosterone production can lead to various cardiovascular diseases, making CYP11B2 a key therapeutic target.[4][5]
CYP11B2 inhibitors are being investigated for their potential to treat conditions like hypertension and heart failure.[5] One such area of research involves the use of specific inhibitors to block aldosterone synthesis. This document provides detailed protocols for measuring aldosterone levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) following treatment with a CYP11B2 inhibitor, referred to here as CYP11B2-IN-2.
Note on this compound: Publicly available data on a compound specifically named "this compound" is limited. Therefore, the quantitative data presented in this document is illustrative and based on the reported effects of other potent and selective CYP11B2 inhibitors. Researchers should generate their own data for their specific inhibitor.
Data Presentation: Illustrative Quantitative Data
The following tables summarize representative data from in vitro experiments evaluating the efficacy of a CYP11B2 inhibitor. This data is intended to serve as an example of expected results when using the protocols described below.
Table 1: Dose-Response of this compound on Aldosterone Production in NCI-H295R Cells
| This compound Concentration (nM) | Aldosterone Concentration (pg/mL) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1250 | 0 |
| 0.1 | 1000 | 20 |
| 1 | 625 | 50 |
| 10 | 250 | 80 |
| 100 | 125 | 90 |
| 1000 | 62.5 | 95 |
Table 2: IC50 Values of Illustrative CYP11B2 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| This compound (Illustrative) | CYP11B2 | ~1 | >1000-fold |
| LCI699 | CYP11B2 | 0.7 | 3.5 |
| Atractylenolide-I | CYP11B2 | ~8000 | Selective |
| Pyrimidine-based Inhibitor (Compound 22) | CYP11B2 | <2 | >195 |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Aldosterone Synthesis in NCI-H295R Cells
This protocol describes the treatment of NCI-H295R human adrenocortical carcinoma cells with a CYP11B2 inhibitor and the subsequent collection of supernatant for aldosterone measurement.
Materials:
-
NCI-H295R cells
-
DMEM/F12 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Angiotensin II
-
This compound
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (24-well)
-
Pipettes and sterile tips
-
Centrifuge
Procedure:
-
Cell Culture: Culture NCI-H295R cells in DMEM/F12 medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere for 24-48 hours.
-
Stimulation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free DMEM/F12. The final DMSO concentration should be less than 0.1%.
-
Wash the cells with PBS.
-
Add fresh serum-free medium containing a stimulant such as Angiotensin II (e.g., 10 nM) and the various concentrations of this compound or vehicle (DMSO) to the respective wells.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any cellular debris.
-
Transfer the cleared supernatant to a new tube and store at -20°C or proceed directly to the ELISA protocol.
-
Protocol 2: Aldosterone Competitive ELISA
This protocol is a general procedure for a competitive ELISA to measure aldosterone concentration in cell culture supernatants. It is recommended to follow the specific instructions provided with your commercial ELISA kit.[6][7][8]
Materials:
-
Aldosterone ELISA Kit (containing microplate pre-coated with anti-rabbit IgG, aldosterone standard, aldosterone-horseradish peroxidase (HRP) conjugate, rabbit anti-aldosterone antibody, wash buffer, TMB substrate, and stop solution)
-
Collected cell culture supernatants
-
Distilled or deionized water
-
Plate reader capable of measuring absorbance at 450 nm
-
Pipettes and multichannel pipettes
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the aldosterone standard to create a standard curve (e.g., 0-2000 pg/mL).
-
Assay Procedure:
-
Add 50 µL of each standard, control, and sample into the appropriate wells of the microplate.
-
Add 25 µL of the Aldosterone-HRP conjugate to each well.
-
Add 25 µL of the rabbit anti-aldosterone antibody to each well (except for blank wells).
-
Incubate the plate, typically for 1-2 hours at room temperature or overnight at 4°C, as specified by the kit.
-
Wash the plate 3-4 times with the provided wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the aldosterone concentration of the samples by interpolating their absorbance values from the standard curve. The concentration will be inversely proportional to the absorbance.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Aldosterone concentration with inhibitor / Aldosterone concentration of vehicle control)] x 100
-
Visualizations
References
- 1. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibl-international.com [ibl-international.com]
- 7. dbc-labs.com [dbc-labs.com]
- 8. zellx.de [zellx.de]
Application Notes and Protocols for In Vivo Administration of CYP11B2 Inhibitors in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. Its synthesis is primarily catalyzed by the enzyme aldosterone synthase (CYP11B2). Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases, making CYP11B2 a compelling therapeutic target. This document provides detailed application notes and protocols for the in vivo administration of CYP11B2 inhibitors in rat models, using CYP11B2-IN-1 as a representative potent and selective inhibitor. These guidelines are intended to aid researchers in the preclinical evaluation of novel CYP11B2 inhibitors.
Mechanism of Action of CYP11B2
CYP11B2 is a mitochondrial cytochrome P450 enzyme responsible for the final three steps in the biosynthesis of aldosterone from 11-deoxycorticosterone.[1][2] Inhibition of CYP11B2 leads to a reduction in aldosterone levels, thereby mitigating its downstream physiological effects.[3] The development of selective CYP11B2 inhibitors is a key objective to avoid off-target effects on the highly homologous enzyme CYP11B1, which is responsible for cortisol synthesis.[4]
Quantitative Data Summary
While specific in vivo data for a compound designated "CYP11B2-IN-2" in rats is not publicly available, data for a structurally similar and potent inhibitor, CYP11B2-IN-1 , in a rhesus macaque model provides a valuable reference for planning preclinical studies. Researchers should note that optimal dosing and pharmacokinetic profiles will need to be determined empirically in rat models.
Table 1: In Vitro Potency and In Vivo Efficacy of CYP11B2-IN-1 (Reference Data)
| Parameter | Value | Species/Model | Notes |
| IC₅₀ for CYP11B2 | 2.3 nM | --- | Demonstrates high potency for the target enzyme.[5] |
| IC₅₀ for CYP11B1 | 142 nM | --- | Indicates good selectivity over the cortisol-synthesizing enzyme.[5] |
| Administration Route | Intravenous (i.v.) | Rhesus Macaque | |
| Dose | 0.01 mg/kg | Rhesus Macaque | Resulted in a 62% reduction in aldosterone AUC.[5] |
| Dose | 0.3 mg/kg | Rhesus Macaque | Resulted in a 95% reduction in aldosterone AUC.[5] |
| Effect on Cortisol | No apparent effect | Rhesus Macaque | Highlights the selectivity of the inhibitor in vivo.[5] |
Signaling Pathway
The following diagram illustrates the key steps in the aldosterone synthesis pathway and the point of intervention for a CYP11B2 inhibitor.
Caption: Aldosterone synthesis pathway and inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for the in vivo evaluation of a novel CYP11B2 inhibitor in a rat model. It is essential that all animal procedures are approved by the institution's Animal Care and Use Committee (IACUC).
Animal Model
-
Species: Sprague-Dawley or spontaneously hypertensive rats are commonly used models. The choice depends on the specific research question.
-
Sex: Male rats are frequently used to avoid hormonal cycle variations.
-
Age/Weight: Typically 8-10 weeks old, weighing 250-300g.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
Preparation of this compound Formulation
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in corn oil, 20% Captisol®).
-
Vehicle Selection: Choose a vehicle that ensures complete dissolution or a stable suspension of the compound and is well-tolerated by the animals. A vehicle control group must be included in the study.
-
Formulation:
-
Weigh the required amount of this compound.
-
In a sterile container, add the chosen vehicle.
-
If necessary, use a sonicator or vortex mixer to aid dissolution or suspension.
-
Prepare fresh on the day of dosing.
-
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an acute efficacy study.
Caption: General experimental workflow for in vivo testing.
Administration of this compound
The oral route is common for small molecule inhibitors. The following is a general protocol for oral gavage.
-
Materials:
-
Appropriately sized gavage needle for rats (e.g., 16-18 gauge, straight or curved).
-
Syringe (1-3 mL).
-
Prepared this compound formulation.
-
-
Procedure:
-
Accurately determine the animal's body weight to calculate the correct dose volume. The volume should typically not exceed 10 mL/kg.
-
Gently restrain the rat.
-
Measure the distance from the corner of the rat's mouth to the last rib to estimate the length of the gavage needle to be inserted.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
Carefully remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Model for Induction of Aldosterone Production
To assess the efficacy of a CYP11B2 inhibitor, it is often necessary to stimulate aldosterone production.
-
Angiotensin II (Ang-II) Infusion Model:
-
Anesthetize the rat according to an approved protocol.
-
Implant a catheter into the jugular vein for Ang-II infusion and blood sampling.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, begin a continuous infusion of Ang-II (e.g., 100-200 ng/kg/min) to stimulate aldosterone secretion.
-
Administer this compound or vehicle at a designated time point after the start of the infusion.
-
-
Dietary Model:
-
Place rats on a low sodium/high potassium diet for 1-2 weeks to stimulate the renin-angiotensin-aldosterone system.
-
On the day of the experiment, administer this compound or vehicle.
-
Blood Sampling and Analysis
-
Blood Collection:
-
Collect blood samples (e.g., 100-200 µL) at predetermined time points via a catheter or from the tail vein.
-
Use EDTA-coated tubes to prevent coagulation.
-
Centrifuge the blood at 4°C to separate the plasma.
-
-
Plasma Analysis:
-
Store plasma samples at -80°C until analysis.
-
Measure aldosterone concentrations using a commercially available ELISA kit or by LC-MS/MS for higher sensitivity and specificity.
-
Data Analysis and Interpretation
-
Calculate the percentage inhibition of aldosterone production at each time point relative to the vehicle control group.
-
Determine the pharmacokinetic parameters of this compound if plasma concentrations of the compound are measured.
-
Correlate the pharmacokinetic profile with the pharmacodynamic effect (aldosterone inhibition) to establish a PK/PD relationship.
These protocols provide a comprehensive guide for the preclinical evaluation of CYP11B2 inhibitors in rat models. Adaptation and optimization of these methods will be necessary based on the specific properties of the test compound and the research objectives.
References
- 1. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. A patent review of aldosterone synthase inhibitors (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Permeability Assessment of CYP11B2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYP11B2, or aldosterone synthase, is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final steps of aldosterone synthesis.[1][2] Dysregulation of aldosterone production is implicated in various cardiovascular diseases, including hypertension and heart failure, making CYP11B2 a key therapeutic target.[1][3] CYP11B2-IN-2 is a potent and selective small molecule inhibitor of CYP11B2, designed to reduce aldosterone levels. For any orally administered drug candidate, assessing its ability to permeate the intestinal barrier is a crucial step in early drug development to predict its oral bioavailability.[4][5][6]
These application notes provide detailed protocols for two standard in vitro methods to evaluate the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Physicochemical Properties of this compound (Representative Data)
To facilitate the design of the permeability assays, the following data for a representative CYP11B2 inhibitor, CYP11B2-IN-1, is provided. It is recommended to determine the specific properties of this compound prior to experimentation.
| Property | Value | Source |
| Molecular Weight | 311.35 g/mol | MedchemExpress |
| Formula | C18H18FN3O | MedchemExpress |
| CAS Number | 1356479-78-1 | MedchemExpress |
| Solubility | DMSO: 100 mg/mL (321.18 mM) | MedchemExpress |
I. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that assesses the passive diffusion of a compound across an artificial lipid membrane, mimicking the gastrointestinal tract barrier.[7][8]
Experimental Protocol
Materials and Reagents:
-
This compound
-
PAMPA plate system (e.g., Corning Gentest™ PAMPA Plate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Dodecane
-
Lecithin (phosphatidylcholine)
-
Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
96-well UV-compatible microplates
-
Plate reader
Procedure:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of this compound and reference compounds in DMSO.
-
Preparation of Donor Solution: Dilute the stock solutions to a final concentration of 100 µM in PBS (final DMSO concentration ≤ 1%).
-
Preparation of the Artificial Membrane: Prepare a 1% (w/v) solution of lecithin in dodecane. Apply 5 µL of this solution to the membrane of each well in the donor plate and allow it to impregnate for 5 minutes.
-
Preparation of the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assay Assembly: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time (in seconds)
-
[C_A] = Concentration of the compound in the acceptor well
-
[C_eq] = Equilibrium concentration ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A)
-
[C_D] = Concentration of the compound in the donor well
-
Data Presentation
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| Propranolol (High Permeability Control) | > 10 | High |
| Atenolol (Low Permeability Control) | < 1 | Low |
| This compound | Experimental Value | To be determined |
Workflow Diagram
PAMPA Experimental Workflow
II. Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted cell-based model that simulates the human intestinal epithelium to predict oral drug absorption.[4][5][6] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express various transporters, providing insights into both passive and active transport mechanisms.
Experimental Protocol
Materials and Reagents:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. A TEER value > 250 Ω·cm² generally indicates a well-formed monolayer.
-
Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add 0.5 mL of HBSS containing 10 µM this compound to the apical (donor) side.
-
Add 1.5 mL of fresh HBSS to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect a 200 µL aliquot from the basolateral side and replace it with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add 1.5 mL of HBSS containing 10 µM this compound to the basolateral (donor) side.
-
Add 0.5 mL of fresh HBSS to the apical (acceptor) side.
-
Incubate and collect samples from the apical side as described for A-B transport.
-
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
The Papp is calculated as:
Where:
-
dQ/dt = The steady-state flux of the compound across the monolayer
-
A = Surface area of the membrane
-
C₀ = Initial concentration of the compound in the donor chamber
The Efflux Ratio (ER) is calculated as:
An ER > 2 suggests the involvement of active efflux transporters.
-
Data Presentation
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| Propranolol (High Permeability) | > 10 | ~10 | ~1 | High |
| Atenolol (Low Permeability) | < 1 | < 1 | ~1 | Low |
| Digoxin (Efflux Substrate) | < 1 | > 2 | > 2 | Low (with efflux) |
| This compound | Experimental Value | Experimental Value | Calculated Value | To be determined |
Workflow Diagram
Caco-2 Permeability Assay Workflow
Signaling Pathway Context
The permeability of this compound is a critical factor for its therapeutic efficacy. An effective oral inhibitor must be absorbed from the gastrointestinal tract into the bloodstream to reach its target, the adrenal glands, where it can inhibit CYP11B2 and consequently reduce aldosterone production.
Pharmacokinetic and Pharmacodynamic Relationship of this compound
References
- 1. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invitrogen Human CYP11B2 (aa 406-451) Control Fragment Recombinant Protein 100 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ie]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. cusabio.com [cusabio.com]
- 8. CYP11B2 Polyclonal Antibody (PA5-63477) [thermofisher.com]
Preparing Stock Solutions of CYP11B2-IN-2 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYP11B2, also known as aldosterone synthase, is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS). It is a cytochrome P450 enzyme located in the inner mitochondrial membrane of the zona glomerulosa cells in the adrenal cortex.[1][2][3] CYP11B2 catalyzes the final three steps in the biosynthesis of aldosterone from 11-deoxycorticosterone.[4][5] The production of aldosterone, a key mineralocorticoid, is crucial for regulating blood pressure and maintaining electrolyte and water balance.[6] Dysregulation of CYP11B2 activity and subsequent aldosterone overproduction are implicated in various cardiovascular diseases, including hypertension and heart failure, making it a significant therapeutic target.[4]
CYP11B2-IN-2 is a potent inhibitor of the CYP11B2 enzyme. This document provides detailed application notes and protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo studies. While specific data for this compound is not publicly available, this protocol is based on the properties of the closely related inhibitor, CYP11B2-IN-1. Researchers should validate these recommendations for their specific batch of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for CYP11B2-IN-1, which is used as a proxy for this compound.
| Property | Value | Reference |
| Molecular Formula | C18H18FN3O | [7] |
| Molecular Weight | 311.35 g/mol | [7] |
| CAS Number | 1356479-78-1 | [7] |
| Solubility in DMSO | 100 mg/mL (321.18 mM) | [7] |
| Appearance | Solid (Off-white to light yellow) | [7] |
| Storage of Powder | -20°C for 3 years, 4°C for 2 years | [7] |
| Storage of Stock Solution (in DMSO) | -80°C for 6 months, -20°C for 1 month | [7] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of 311.35 g/mol , add 321.18 µL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of this compound.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]
Stock Solution Preparation Table
This table provides the required mass of this compound and volume of DMSO to prepare stock solutions of different concentrations.
| Desired Stock Concentration | Mass of this compound (for 1 mL of stock) | Volume of DMSO to add |
| 1 mM | 0.311 mg | 1 mL |
| 5 mM | 1.557 mg | 1 mL |
| 10 mM | 3.114 mg | 1 mL |
| 50 mM | 15.568 mg | 1 mL |
| 100 mM | 31.135 mg | 1 mL |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the aldosterone synthesis pathway and the experimental workflow for preparing this compound stock solutions.
Caption: Aldosterone synthesis pathway highlighting the role of CYP11B2.
Caption: Experimental workflow for preparing this compound stock solutions.
References
- 1. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Gene - CYP11B2 [maayanlab.cloud]
- 4. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMMUNOHISTOCHEMISTRY OF THE HUMAN ADRENAL CYP11B2 IN NORMAL INDIVIDUALS AND IN PATIENTS WITH PRIMARY ALDOSTERONISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cynomolgus Monkey Model for CYP11B2 Inhibitor Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inhibition of aldosterone synthase (CYP11B2) is a promising therapeutic strategy for various cardiorenal diseases, including hypertension, heart failure, and chronic kidney disease. Due to the high homology between human and non-human primate CYP11B2, the cynomolgus monkey (Macaca fascicularis) has emerged as a critical preclinical model for evaluating the potency, selectivity, and safety of CYP11B2 inhibitors.[1][2][3] Rodent models are often inadequate for this purpose due to lower homology in the CYP11B2 enzyme.[1][3] These application notes provide detailed protocols for utilizing the cynomolgus monkey model in the preclinical assessment of CYP11B2 inhibitors.
Signaling Pathway of Aldosterone Synthesis
The synthesis of aldosterone in the adrenal cortex is a multi-step process culminating in the conversion of 11-deoxycorticosterone to aldosterone by CYP11B2. This pathway is tightly regulated, primarily by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels. Adrenocorticotropic hormone (ACTH) can also stimulate aldosterone production. Understanding this pathway is crucial for designing and interpreting studies on CYP11B2 inhibitors.
References
- 1. Pharmacodynamic effects of highly selective aldosterone synthase inhibitor vicadrostat in cynomolgus monkeys: Contrasting effects of once versus twice daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Plasma Aldosterone Levels Following CYP11B2-IN-2 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the accurate measurement of plasma aldosterone levels following the administration of CYP11B2-IN-2, a potent and selective inhibitor of aldosterone synthase (CYP11B2). Aldosterone, a key mineralocorticoid hormone, is synthesized in the adrenal cortex by CYP11B2.[1][2] Its dysregulation is implicated in various cardiovascular diseases, including hypertension and heart failure.[1] CYP11B2 inhibitors like this compound are valuable research tools and potential therapeutic agents for mitigating the pathological effects of excess aldosterone.[1][2]
Accurate assessment of plasma aldosterone is critical for evaluating the in vivo efficacy and pharmacodynamics of CYP11B2 inhibitors. This document outlines the signaling pathway of aldosterone synthesis, the mechanism of action of this compound, detailed protocols for in vivo studies, and methods for plasma aldosterone quantification.
Mechanism of Action of this compound
This compound is a competitive inhibitor of the cytochrome P450 enzyme, aldosterone synthase (CYP11B2). This enzyme is responsible for the final and rate-limiting steps in the biosynthesis of aldosterone from 11-deoxycorticosterone.[2][3] By binding to the active site of CYP11B2, this compound prevents the conversion of its substrates, leading to a significant reduction in aldosterone production and secretion into the plasma.[1] The high selectivity of advanced inhibitors for CYP11B2 over the closely related CYP11B1 (11β-hydroxylase), which is responsible for cortisol synthesis, is a critical feature to avoid unwanted effects on the glucocorticoid pathway.[2]
Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound
The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the specific point of inhibition by this compound.
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Experimental Protocols
In Vivo Administration of this compound in a Rodent Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a rat model. Doses and timing should be optimized based on the pharmacokinetic and pharmacodynamic properties of the specific inhibitor.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., 0.5 mL) from the tail vein or other appropriate site into EDTA-coated tubes.
-
Drug Administration: Administer this compound or vehicle orally via gavage at the desired dose (e.g., 1-30 mg/kg).
-
Serial Blood Sampling: Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours). The sampling schedule should be designed to capture the peak inhibitory effect and the duration of action.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
Quantification of Plasma Aldosterone by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of aldosterone in plasma due to its high specificity.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Aldosterone standard
-
Aldosterone-d7 (or other suitable internal standard)
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., acetonitrile)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard (aldosterone-d7).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile, vortex, and centrifuge.
-
Alternatively, use an optimized solid-phase extraction (SPE) protocol for sample cleanup and concentration.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate aldosterone from other plasma components using a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Detect and quantify aldosterone and its internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the aldosterone standard.
-
Determine the concentration of aldosterone in the plasma samples by interpolating their peak area ratios (aldosterone/internal standard) against the calibration curve.
-
Data Presentation
The following table provides an example of how to present the quantitative data from an in vivo study evaluating a CYP11B2 inhibitor.
| Treatment Group | Time Point | Plasma Aldosterone Concentration (pg/mL) | % Inhibition vs. Baseline |
| Vehicle | Baseline | 150 ± 25 | N/A |
| 4 hours | 145 ± 30 | - | |
| This compound (10 mg/kg) | Baseline | 155 ± 28 | N/A |
| 4 hours | 35 ± 10 | 77.4% |
Data are presented as mean ± SD.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for measuring plasma aldosterone after this compound administration.
Caption: Experimental workflow for aldosterone measurement post-inhibitor administration.
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers engaged in the development and evaluation of CYP11B2 inhibitors. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, facilitating a deeper understanding of the pharmacological effects of this compound and other related compounds on the renin-angiotensin-aldosterone system. The use of highly specific analytical techniques like LC-MS/MS is strongly recommended for accurate quantification of aldosterone in the presence of a CYP11B2 inhibitor.
References
- 1. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Potency of CYP11B2 Inhibitors in Cellular Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected potency with CYP11B2 inhibitors, such as CYP11B2-IN-2, in cellular experiments. The following information provides a structured approach to troubleshooting and optimizing your experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My CYP11B2 inhibitor is showing low potency in my cellular assay. What are the primary potential causes?
Low potency of a CYP11B2 inhibitor in a cell-based assay can stem from several factors, broadly categorized as issues with the compound itself, the cell model, or the assay conditions. A systematic approach to troubleshooting is recommended to identify the root cause.
Q2: How can I determine if the issue is with the inhibitor itself?
Several factors related to the inhibitor can lead to poor performance in cellular assays.
-
Compound Integrity and Purity:
-
Question: Has the identity and purity of the inhibitor been confirmed?
-
Troubleshooting:
-
Verify the chemical structure and purity of your inhibitor batch using methods like LC-MS and NMR.
-
Obtain a fresh, validated batch of the inhibitor if there are any doubts about its quality.
-
-
-
Solubility and Stability:
-
Question: Is the inhibitor soluble and stable in the cell culture medium?
-
Troubleshooting:
-
Check the inhibitor's solubility in your culture medium. Precipitation of the compound will lead to a lower effective concentration.
-
Assess the stability of the inhibitor over the time course of your experiment. Some compounds may degrade in aqueous solutions or in the presence of cellular components.
-
-
-
Cell Permeability:
-
Question: Can the inhibitor effectively cross the cell membrane to reach its intracellular target, the mitochondria?
-
Troubleshooting:
-
Evaluate the physicochemical properties of the inhibitor (e.g., LogP, polar surface area) to predict its permeability.
-
If poor permeability is suspected, consider using cell lines with modified transporter expression or perform cellular uptake assays.
-
-
Q3: Could the problem be with my cell line or culture conditions?
The choice and handling of the cellular model are critical for obtaining reliable results. The human adrenocortical carcinoma cell line, NCI-H295R, is a widely used and recommended model for studying CYP11B2 activity as it expresses the key enzymes for steroidogenesis.[1]
-
Cell Line Authentication:
-
Question: Has the identity of the NCI-H295R cell line been recently verified?
-
Troubleshooting:
-
Perform short tandem repeat (STR) profiling to confirm the authenticity of your cell line. Misidentified or cross-contaminated cell lines are a common source of experimental variability.
-
-
-
CYP11B2 Expression and Activity:
-
Question: Is the expression and activity of CYP11B2 optimal in your cells?
-
Troubleshooting:
-
Ensure that the cell culture conditions are appropriate to maintain robust CYP11B2 expression. Factors like passage number and confluency can affect enzyme levels.
-
Stimulate the cells with angiotensin II or potassium chloride to induce CYP11B2 expression and aldosterone production.[2]
-
-
Q4: How can I optimize my experimental protocol to improve the inhibitor's apparent potency?
Careful optimization of the assay protocol is essential for accurate potency determination.
-
Dose-Response and Incubation Time:
-
Question: Have you performed a full dose-response curve with appropriate incubation times?
-
Troubleshooting:
-
Test a wide range of inhibitor concentrations to generate a complete dose-response curve.
-
Optimize the incubation time. It should be long enough for the inhibitor to exert its effect but not so long that cytotoxicity or compound degradation becomes a confounding factor.
-
-
-
Assay Endpoint Measurement:
-
Question: Is the method for measuring aldosterone production sensitive and accurate?
-
Troubleshooting:
-
Use a validated and sensitive method for quantifying aldosterone in the cell supernatant, such as ELISA or LC-MS/MS.
-
Ensure that the inhibitor does not interfere with the assay itself.
-
-
Data Presentation: Reference IC50 Values for CYP11B2 Inhibitors
The following table summarizes the reported 50% inhibitory concentration (IC50) values for several known CYP11B2 inhibitors. This data can serve as a benchmark for the expected potency of selective inhibitors in cellular assays.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Fadrozole | NCI-H295R | In the nanomolar range | [1] |
| Compound 6 | NCI-H295R | In the nanomolar range | [1] |
| Compound 9 | NCI-H295R | In the nanomolar range | [1] |
| Compound 10 | NCI-H295R | In the nanomolar range | [1] |
| Unnamed Inhibitor | V79 (expressing human CYP11B2) | 59 | [3] |
| Compound 22 | Monkey CYP11B2 expressing cells | 13 | [4] |
| RO6836191 | Human renal leiomyoblastoma cells (expressing human CYP11B2) | Ki of 13 nM | [5] |
| Atractylenolide-I | NCI-H295R | 7700 | [6] |
| MTO | - | - | [7] |
| IMTO | - | - | [7] |
| CDP2230 | - | - | [7] |
Experimental Protocols
Protocol 1: Cellular Assay for CYP11B2 Inhibition in NCI-H295R Cells
This protocol describes a method to assess the potency of a CYP11B2 inhibitor by measuring its effect on aldosterone production in NCI-H295R cells.
Materials:
-
NCI-H295R cells (ATCC CRL-2128)
-
DMEM/F12 medium supplemented with fetal bovine serum and antibiotics
-
Angiotensin II
-
CYP11B2 inhibitor (e.g., this compound)
-
Aldosterone ELISA kit or access to LC-MS/MS
-
24-well cell culture plates
Methodology:
-
Cell Seeding: Seed NCI-H295R cells in 24-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.[2]
-
Cell Starvation: Prior to treatment, starve the cells in a serum-free medium for 24 hours to reduce basal steroid production.
-
Inhibitor Treatment: Prepare serial dilutions of the CYP11B2 inhibitor in a serum-free medium. Remove the starvation medium from the cells and add the inhibitor-containing medium. Incubate for a predetermined time (e.g., 1-2 hours) to allow for cell penetration.
-
Stimulation: Add angiotensin II to each well at a final concentration of 10 nM to stimulate aldosterone production. Include a vehicle control (e.g., DMSO) and a positive control (a known CYP11B2 inhibitor).
-
Incubation: Incubate the cells for an optimized period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Aldosterone Quantification: Measure the concentration of aldosterone in the supernatant using a validated aldosterone ELISA kit or by LC-MS/MS.
-
Data Analysis: Plot the aldosterone concentration against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualization
CYP11B2 Signaling Pathway
Caption: Angiotensin II stimulates aldosterone synthesis via the Gq-PLC-IP3/DAG pathway.
Troubleshooting Workflow for Low Inhibitor Potency
Caption: A systematic workflow for troubleshooting low potency of CYP11B2 inhibitors.
References
- 1. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Investigation of Steroidogenic Signaling in Classical and New Experimental Cell Models of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving CYP11B2-IN-2 Solubility for In Vivo Studies
Welcome to the technical support center for researchers working with CYP11B2-IN-2. This guide provides troubleshooting tips and frequently asked questions (FAQs) to help you overcome solubility challenges for your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound for my animal studies. What are the common reasons for poor solubility?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors like this compound. The primary reasons often relate to the compound's intrinsic physicochemical properties, such as high lipophilicity and crystalline structure. For in vivo studies, the goal is to achieve a formulation that is both solubilizing and non-toxic at the required dose.
Q2: What are the first-line strategies I should consider for improving the solubility of this compound?
A2: For initial in vivo studies, a multi-pronged approach to formulation development is recommended. Simple solutions are often the first choice due to their ease of preparation. This typically involves the use of co-solvents. If simple solutions are not sufficient, more complex formulations may be necessary.
Here are some common strategies:
-
Co-solvent Systems: A mixture of one or more water-miscible organic solvents with water can significantly enhance solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can increase solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.
Q3: Are there more advanced formulation techniques if the initial strategies fail?
A3: Yes, if simpler methods are inadequate, especially for very poorly soluble compounds, you can explore advanced drug delivery systems:
-
Lipid-Based Formulations: These include emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS), which are suitable for highly lipophilic compounds.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.
-
Solid Dispersions: This involves dispersing the drug in a solid polymer matrix to enhance solubility and dissolution rate.
Troubleshooting Guide
Issue: My this compound precipitates out of solution upon dilution or administration.
-
Possible Cause: The concentration of the co-solvent may be too high, causing the compound to crash out when it comes into contact with an aqueous environment. The formulation may be a supersaturated solution that is not stable.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Systematically test different ratios of co-solvents and aqueous vehicles to find a stable formulation.
-
Incorporate a Surfactant: Adding a biocompatible surfactant like Tween 80 or Cremophor EL can help to stabilize the formulation and prevent precipitation.
-
Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, preparing a uniform suspension may be a viable alternative.
-
Issue: The chosen vehicle for my formulation is causing toxicity in my animal model.
-
Possible Cause: Some organic solvents, such as DMSO and ethanol, can be toxic at higher concentrations.
-
Troubleshooting Steps:
-
Reduce Solvent Concentration: Aim to use the lowest possible concentration of the organic solvent that maintains solubility.
-
Explore Alternative Vehicles: Consider less toxic alternatives like polyethylene glycol (PEG), propylene glycol, or oil-based vehicles for lipophilic compounds.
-
Consult Toxicity Data: Refer to literature for the no-observed-effect levels (NOELs) of common excipients in your chosen animal model.
-
Data Presentation
Table 1: Common Co-Solvent Systems for Preclinical In Vivo Studies
| Co-Solvent System | Typical Composition | Notes |
| DMSO/Saline | ≤10% DMSO | DMSO can have pharmacological effects and cause irritation at higher concentrations. |
| PEG 400/Saline | 10-60% PEG 400 | Generally well-tolerated but can be viscous at high concentrations. |
| Ethanol/Saline | ≤10% Ethanol | Use with caution due to potential for toxicity and irritation. |
| Solutol HS 15/Saline | 10-50% Solutol HS 15 | A non-ionic solubilizer and emulsifying agent. |
Table 2: Example Formulations for Poorly Soluble Compounds
| Formulation Approach | Vehicle Composition | Achievable Concentration (Example) | Administration Route |
| Solution | 10% DMSO, 40% PEG 400, 50% Saline | 1-5 mg/mL | Intravenous, Oral |
| Suspension | 0.5% Methylcellulose in Water | 5-20 mg/mL | Oral |
| Cyclodextrin Complex | 20% Hydroxypropyl-β-cyclodextrin in Water | 1-10 mg/mL | Intravenous, Oral |
| Lipid-Based | Corn Oil | 10-50 mg/mL | Oral, Intraperitoneal |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation
-
Weigh the required amount of this compound into a sterile glass vial.
-
Add the primary organic solvent (e.g., DMSO) to dissolve the compound completely. Sonication may be used to aid dissolution.
-
In a separate sterile tube, prepare the remaining vehicle components by mixing the secondary co-solvent (e.g., PEG 400) with the aqueous component (e.g., saline).
-
Slowly add the drug-containing organic solvent from step 2 to the vehicle from step 3 while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for administration.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
-
Prepare the desired concentration of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline.
-
Add the weighed this compound powder to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This process may take some time as complexation occurs.
-
Filter the final solution through a 0.22 µm filter to sterilize and remove any undissolved particles before administration.
Visualizations
Caption: A decision-making workflow for selecting a suitable formulation to improve the solubility of this compound for in vivo studies.
Caption: Simplified signaling pathway showing the role of CYP11B2 in aldosterone synthesis and the point of inhibition by this compound.
effects of passage number on NCI-H295R aldosterone production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the NCI-H295R cell line to study aldosterone production. Particular focus is given to the effects of cell passage number on experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during NCI-H295R cell culture and steroidogenesis experiments.
Issue 1: Decreased or Inconsistent Aldosterone Production
Question: My NCI-H295R cells are showing a significant decrease in aldosterone secretion over time. What could be the cause?
Answer:
A reduction in aldosterone production in NCI-H295R cells is a frequently observed phenomenon, often attributable to an increasing number of cell passages.[1][2] Long-term culturing can lead to phenotypic drift and alterations in the steroidogenic capacity of the cells.[3]
Quantitative Impact of Passage Number on Aldosterone Secretion:
| Passage Comparison | Aldosterone Secretion (µg/10⁶ cells) | Fold Change | Reference |
| Lower Passage | 0.158 ± 0.006 | - | [1][2] |
| Higher Passage | 0.017 ± 0.001 | ~9.3-fold decrease | [1][2] |
Troubleshooting Steps:
-
Verify Passage Number: Always maintain accurate records of cell passage numbers. It is recommended to use cells within a limited passage range for critical experiments. Some studies suggest using cells for a minimum of five passages after thawing before initiating experiments.[4]
-
Start a New Vial: If you are using high-passage cells (generally considered >25-30 passages, though this can vary), it is highly recommended to thaw a new, low-passage vial of cells from your cryopreserved stock.[5]
-
Cell Line Authentication: Periodically verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.[6][7]
-
Standardize Culture Conditions: As outlined below, ensure strict adherence to consistent culture protocols, as variations in media and supplements can significantly impact steroidogenesis.[1]
Issue 2: High Variability in Aldosterone Production Between Experiments
Question: I am observing significant variability in aldosterone production in my NCI-H295R cells, even when I try to maintain the same conditions. What are the potential sources of this variability?
Answer:
In addition to passage number, several other factors can contribute to experimental variability in NCI-H295R cells.
-
Substrain and Vendor Differences: Different substrains of NCI-H295R (e.g., H295R-S1, H295R-S2) exhibit vastly different basal aldosterone production levels.[3][8] Furthermore, cells obtained from different commercial vendors can also show significant differences in steroid secretion.[1][2]
Aldosterone Production by Different NCI-H295 Sublines:
| Cell Line/Substrain | Aldosterone Production (pmol/mg protein/48h) | Reference |
| NCI-H295 | 119 | [3][8] |
| H295A | 1 | [3][8] |
| H295R-S1 | 6 | [3][8] |
| H295R-S2 | 826 | [3][8] |
| H295R-S3 | 18 | [3][8] |
| HAC13 | 139 | [3][8] |
| HAC15 | 412 | [3][8] |
| HAC50 | 1334 | [3][8] |
-
Culture Medium Composition: The choice of culture medium and supplements can have a more than four-fold impact on cortisol secretion and also affects aldosterone production.[1][2] It is crucial to use the recommended and consistent medium formulation.
-
Serum Variability: Different lots of serum can contain varying concentrations of hormones and growth factors, which can influence steroidogenesis.[9]
Troubleshooting Steps:
-
Consistent Cell Source: For a series of experiments, use cells from the same vendor and substrain.
-
Standardized Media and Supplements: Prepare a large batch of complete growth medium to use across multiple experiments to minimize variability from this source.
-
Serum Lot Testing: If possible, test new lots of serum for their effect on basal steroid production before use in critical experiments.[9]
-
Control for Cell Density: Plate cells at a consistent density for all experiments, as cell confluence can affect steroid output.
Frequently Asked Questions (FAQs)
Q1: What is the optimal passage number range for NCI-H295R cells for studying aldosterone production?
A1: While there is no universally defined optimal range, it is generally recommended to use NCI-H295R cells at a low passage number, ideally below 25. For sensitive and comparative studies, it is best to establish a specific passage number window (e.g., passages 5-15) and consistently use cells within that range.
Q2: How does long-term culture affect the gene expression related to steroidogenesis in NCI-H295R cells?
A2: Long-term culture and increasing passage numbers can lead to changes in the expression of key genes involved in steroidogenesis.[1] This can include alterations in the expression of enzymes such as CYP11B2 (aldosterone synthase).[3]
Q3: Are there alternatives to NCI-H295R cells that might be more stable for aldosterone production studies?
A3: Clonal cell lines derived from NCI-H295R, such as HAC13, HAC15, and HAC50, may offer a more stable steroidogenic phenotype over time in culture compared to the parental mixed population of H295R cells.[3][10] The HAC50 cell line, in particular, has been shown to produce high levels of aldosterone.[3][8]
Q4: My cells are not responding well to Angiotensin II stimulation. Could this be related to passage number?
A4: While a direct link between passage number and Angiotensin II (Ang II) response is not explicitly detailed in the provided search results, a general decline in specialized cell function with increasing passage is common. The expression of the Ang II receptor (AT1) could potentially change with long-term culture. NCI-H295R cells are known to respond to Ang II by increasing aldosterone production.[3][11] If you are observing a lack of response, it is advisable to first check the passage number and consider starting a new, low-passage culture.
Experimental Protocols
1. NCI-H295R Cell Culture
This protocol is based on recommendations from ATCC and published literature.
-
Growth Medium:
-
Culture Conditions:
-
Temperature: 37°C
-
CO₂: 5%
-
-
Subculturing:
-
Remove and discard the culture medium.
-
Briefly rinse the cell layer with a Ca²⁺/Mg²⁺-free phosphate-buffered saline (PBS).
-
Add Accutase or a 0.25% (w/v) Trypsin-0.53 mM EDTA solution and incubate until cells detach.[12][14]
-
Neutralize the dissociation reagent with complete growth medium and centrifuge the cell suspension at approximately 125 x g for 5-10 minutes.[14]
-
Resuspend the cell pellet in fresh growth medium and plate into new flasks at the desired density.
-
2. Aldosterone Production Assay
-
Cell Plating: Plate NCI-H295R cells in multi-well plates at a predetermined density.
-
Acclimation: Allow cells to adhere and grow for 24-48 hours.
-
Treatment: Replace the growth medium with fresh medium containing the test compounds or vehicle control. For stimulation experiments, common agonists include Angiotensin II or potassium chloride (KCl).
-
Incubation: Incubate the cells for a specified period, typically 24 or 48 hours.[3]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Aldosterone Measurement: Quantify the aldosterone concentration in the supernatant using a validated method such as ELISA, radioimmunoassay (RIA), or LC-MS/MS.[2]
-
Normalization: Normalize the aldosterone concentration to the total protein content or cell number in each well.
Visualizations
Caption: Simplified signaling pathway for Angiotensin II and Potassium-stimulated aldosterone synthesis in NCI-H295R cells.
Caption: General experimental workflow for assessing aldosterone production in NCI-H295R cells.
Caption: A logical troubleshooting guide for issues with NCI-H295R aldosterone production.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Steroidogenesis in the NCI-H295 Cell Line Model is Strongly Affected By Culture Conditions and Substrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. iclac.org [iclac.org]
- 7. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of aldosterone production among human adrenocortical cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Adrenocortical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NCI-H295R Cells [cytion.com]
- 13. Cellosaurus cell line NCI-H295R (CVCL_0458) [cellosaurus.org]
- 14. In Vitro Technologies :: Products [lifescience.invitro.com.au]
minimizing CYP11B2-IN-2 off-target effects on CYP11B1
Welcome to the technical support center for CYP11B2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing off-target effects on its close homolog, CYP11B1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with CYP11B2 inhibitors like this compound?
The principal challenge in the development and application of CYP11B2 inhibitors is achieving high selectivity over CYP11B1.[1][2][3][4] These two enzymes share approximately 93% sequence homology, making it difficult to design inhibitors that selectively target CYP11B2 (aldosterone synthase) without affecting CYP11B1 (11β-hydroxylase), which is crucial for cortisol synthesis.[1][2][3][4] Off-target inhibition of CYP11B1 can lead to a reduction in cortisol levels, potentially causing serious side effects.[5][6]
Q2: How is the selectivity of a CYP11B2 inhibitor determined?
The selectivity of a CYP11B2 inhibitor is typically determined by comparing its half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) for CYP11B2 versus CYP11B1.[7][8] A higher selectivity ratio (IC50 for CYP11B1 / IC50 for CYP11B2) indicates a more selective inhibitor for CYP11B2.[5] This is usually assessed through in vitro assays using recombinant enzymes or cell lines expressing the individual enzymes.[7][9][10][11][12]
Q3: What are the consequences of poor selectivity and CYP11B1 inhibition?
Inhibition of CYP11B1 can disrupt the synthesis of cortisol, a vital glucocorticoid.[2][6] This can lead to an accumulation of cortisol precursors, such as 11-deoxycortisol, and a decrease in circulating cortisol levels.[5][6][13] In a clinical context, this can manifest as adrenal insufficiency. Therefore, ensuring high selectivity is a critical aspect of developing safe and effective CYP11B2 inhibitors.[4][5]
Q4: Are there any known selective CYP11B2 inhibitors I can use as a reference?
Yes, several selective CYP11B2 inhibitors have been developed and characterized. For instance, RO6836191 has shown high selectivity for CYP11B2 over CYP11B1.[7][8] Another example is the pyrimidine-based inhibitor, compound 22, which also demonstrates significant selectivity.[5] In contrast, LCI699 (Osilodrostat) is known to be a potent inhibitor of both CYP11B1 and CYP11B2.[4][5][6][13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at achieving selective CYP11B2 inhibition.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | - Inconsistent cell passage number or health.- Pipetting errors leading to inaccurate inhibitor concentrations.- Variability in incubation times or temperatures.- Instability of the inhibitor in the assay medium. | - Use cells within a consistent and low passage number range.- Calibrate pipettes regularly and use positive displacement pipettes for viscous solutions.- Standardize all incubation steps and use a calibrated incubator.- Prepare fresh inhibitor solutions for each experiment and protect from light if necessary. |
| Lack of expected selectivity (significant CYP11B1 inhibition). | - The inhibitor is inherently non-selective.- Incorrect substrate concentration used in the assay.- Issues with the cell line or recombinant enzyme preparation. | - Re-evaluate the inhibitor's known selectivity profile from literature.- Ensure substrate concentrations are at or below the Km for each enzyme to avoid substrate competition issues.- Verify the identity and purity of the recombinant enzymes or the specific expression in your cell lines via Western blot or qPCR.[14][15] |
| No inhibition of CYP11B2 observed. | - Inactive inhibitor.- Problems with the detection method for aldosterone.- Insufficient enzyme activity. | - Confirm the identity and purity of the inhibitor using analytical methods (e.g., LC-MS, NMR).- Validate the aldosterone detection method (e.g., ELISA, LC-MS/MS) with appropriate standards and controls.- Ensure the cell lysates or recombinant enzymes are active by testing a known, potent inhibitor as a positive control. |
| Unexpected accumulation of steroid precursors. | - Inhibition of upstream enzymes in the steroidogenesis pathway.- Off-target effects of the inhibitor on other CYPs. | - Profile the inhibitor against other key steroidogenic enzymes like CYP11A1 and CYP17A1.[3][6]- Analyze the full steroid profile using mass spectrometry to identify which precursors are accumulating. |
Quantitative Data: Inhibitor Selectivity
The following tables summarize the in vitro inhibitory activities of various compounds against human CYP11B2 and CYP11B1.
Table 1: IC50 Values and Selectivity of Representative CYP11B2 Inhibitors
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity Ratio (CYP11B1/CYP11B2) | Reference |
| CYP11B2-IN-1 | 2.3 | 142 | 61.7 | [16] |
| RO6836191 (human) | 13 (Ki) | >1300 (Ki) | >100 | [7][8] |
| RO6836191 (monkey) | - | - | >800 | [7] |
| Compound 22 | - | 8850 | 702 | [5] |
| LCI699 (Osilodrostat) | 0.7 | 2.5 | 3.5 | [5] |
| FAD286 | - | - | 6 (inhibits CYP11B1 more potently) | [17] |
| Baxtrostat (Compound 1) | - | - | 71 | [2] |
Table 2: IC50 Values of a CYP11B1-selective Inhibitor for Comparison
| Compound | CYP11B1 IC50 (nM) | CYP11B2 IC50 (nM) | Selectivity Ratio (CYP11B2/CYP11B1) | Reference |
| CYP11B1-IN-2 | 9 | 1121 | 124.6 | [18] |
Experimental Protocols
Protocol 1: Cell-Based Assay for CYP11B2 and CYP11B1 Inhibition
This protocol is adapted from methods using V79MZ or HEK-293 cells stably expressing recombinant human CYP11B1 or CYP11B2.[6][9][10][11][12]
Objective: To determine the IC50 values of a test compound for CYP11B2 and CYP11B1.
Materials:
-
V79MZ or HEK-293 cells stably expressing human CYP11B1 or CYP11B2
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Substrate for CYP11B2: 11-deoxycorticosterone
-
Substrate for CYP11B1: 11-deoxycortisol
-
Test compound (e.g., this compound) at various concentrations
-
Positive control inhibitor (e.g., LCI699)
-
DMSO (for dissolving compounds)
-
Assay buffer (e.g., PBS)
-
LC-MS/MS system for steroid quantification
Procedure:
-
Cell Seeding: Seed the CYP11B1- and CYP11B2-expressing cells in separate multi-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <0.5%).
-
Treatment: Remove the culture medium from the cells and wash with assay buffer. Add fresh medium containing the various concentrations of the test compound or control to the respective wells.
-
Substrate Addition: Add the substrate (11-deoxycorticosterone for CYP11B2 cells, 11-deoxycortisol for CYP11B1 cells) to each well to initiate the enzymatic reaction. The final substrate concentration should ideally be close to the Km value for each enzyme.
-
Incubation: Incubate the plates for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Reaction Termination and Sample Collection: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile). Collect the supernatant from each well.
-
Quantification: Analyze the concentration of the product (aldosterone for CYP11B2, cortisol for CYP11B1) in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. The selectivity ratio is calculated as IC50(CYP11B1) / IC50(CYP11B2).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified steroidogenesis pathway highlighting the roles of CYP11B2 and CYP11B1.
Caption: Angiotensin II signaling pathway leading to aldosterone production.
Caption: Experimental workflow for determining inhibitor selectivity.
References
- 1. ahajournals.org [ahajournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Cyp11B1 Inhibitors for the Treatment of Cortisol Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aldosterone synthase inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative assessment of CYP11B1 and CYP11B2 expression in aldosterone-producing adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NB-64-02159-25mg | CYP11B2-IN-1 [1356479-78-1] Clinisciences [clinisciences.com]
- 17. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing CYP11B2-IN-2 Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CYP11B2-IN-2 in animal studies. The information is designed to assist in the optimization of dosage and to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in rats or mice?
A1: As a novel research compound, a definitive optimal dose for this compound has not been established in the public domain. Therefore, a dose-finding study is crucial. Based on preclinical studies of other potent and selective CYP11B2 inhibitors, a starting range of 0.1 mg/kg to 10 mg/kg administered orally can be considered for initial pilot studies in rodents. For example, the selective inhibitor RO6836191 showed significant aldosterone suppression at doses as low as 0.035 mg/kg in cynomolgus monkeys, with a dose range up to 30 mg/kg being explored[1]. Another compound, SE-6440, demonstrated dose-related suppression of aldosterone at 0.2 mg/kg and 1 mg/kg in non-human primates. It is critical to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
Q2: How can I prepare this compound for oral administration in animal studies?
A2: The formulation of this compound for in vivo studies will depend on its physicochemical properties, such as solubility and stability. A common approach for administering hydrophobic compounds orally to rodents is to prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Other potential vehicles include a solution of 0.5% methylcellulose and 0.1% Tween 80 in water. It is imperative to assess the stability and homogeneity of the formulation prior to administration.
Q3: How can I induce a measurable aldosterone response in my animal model?
A3: To effectively evaluate the inhibitory effect of this compound, it is often necessary to stimulate aldosterone production. Two common methods are:
-
Angiotensin II (Ang II) Infusion: A subcutaneous infusion of Ang II can be used to induce a sustained increase in aldosterone levels. For instance, a low dose of 150 ng/kg/min has been used in Wistar rats to elevate aldosterone[2].
-
ACTH Challenge: An intramuscular injection of a synthetic ACTH analogue, such as tetracosactide (cosyntropin), can be administered to acutely stimulate the adrenal glands to produce aldosterone and cortisol[1][3]. A typical dose in monkeys is 0.0145 mg/kg[1]. Doses for rats are in the range of 40 ng/day for 7 days for chronic studies[4].
Q4: How should I monitor the efficacy of this compound in vivo?
A4: The primary pharmacodynamic marker for this compound efficacy is the reduction in plasma aldosterone concentration. Blood samples should be collected at various time points after inhibitor administration to construct a time-course of aldosterone suppression. It is also advisable to measure plasma renin activity, as inhibition of aldosterone synthesis can lead to a compensatory increase in renin. For selective inhibitors, monitoring plasma corticosterone (in rodents) or cortisol (in other species) is crucial to confirm selectivity over CYP11B1.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant reduction in aldosterone levels. | Inadequate Dose: The administered dose of this compound may be too low. | Perform a dose-escalation study to identify a more effective dose. |
| Poor Bioavailability: The compound may have low oral absorption. | Characterize the pharmacokinetic profile of this compound. Consider alternative routes of administration (e.g., intravenous, intraperitoneal) or a different formulation vehicle. | |
| Ineffective Aldosterone Stimulation: The Ang II infusion or ACTH challenge may not be sufficiently potent. | Verify the activity of your stimulating agent. Increase the dose of Ang II or ACTH, or consider a different stimulation protocol. | |
| Unexpected decrease in corticosterone/cortisol levels. | Lack of Selectivity: this compound may be inhibiting CYP11B1 at the administered dose. | Reduce the dose of this compound. If the effect persists even at doses that do not fully suppress aldosterone, the compound may have a narrow selectivity window. |
| High variability in aldosterone levels between animals. | Biological Variation: Individual differences in metabolism and response are common. | Increase the number of animals per group to improve statistical power. Ensure consistent timing of dosing and sample collection. |
| Inconsistent Compound Administration: Inaccurate dosing or incomplete delivery of the oral gavage. | Ensure proper training in oral gavage techniques. Prepare fresh formulations daily and ensure they are homogenous. | |
| Signs of dehydration or electrolyte imbalance in treated animals. | Pharmacological Effect: Inhibition of aldosterone production can lead to sodium and water loss. | Monitor body weight, water intake, and urine output. In long-term studies, electrolyte supplementation in the drinking water may be necessary, as has been done in studies with other CYP11B2 inhibitors[1]. |
Experimental Protocols
Aldosterone Synthesis Signaling Pathway
The following diagram illustrates the key steps in the aldosterone synthesis pathway and the point of inhibition for this compound.
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Dosage Optimization
This workflow outlines the steps for determining the optimal in vivo dosage of this compound.
Caption: Workflow for optimizing this compound dosage in animal studies.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues during this compound experiments.
References
- 1. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central and peripheral slow-pressor mechanisms contributing to Angiotensin II-salt hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 4. Effects of ACTH, dexamethasone, and adrenalectomy on 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) gene expression in the rat central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
dealing with CYP11B2-IN-2 stability and degradation
Welcome to the technical support center for CYP11B2-IN-2, a potent and selective inhibitor of Aldosterone Synthase (CYP11B2). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of Cytochrome P450 11B2 (CYP11B2), also known as aldosterone synthase.[1][2] This enzyme is responsible for the final three steps in the biosynthesis of aldosterone from deoxycorticosterone.[3][4][5] By binding to the active site of CYP11B2, the inhibitor blocks the production of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance.[1][3][6]
Q2: How should I store the lyophilized powder and reconstituted solutions of this compound?
A2: Proper storage is critical to maintain the integrity of the compound. For lyophilized powder, we recommend storage at -20°C for long-term stability. Once reconstituted in a solvent such as DMSO, aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Q3: What solvents are recommended for reconstituting this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). For aqueous buffers, it is advisable to first prepare a high-concentration stock solution in DMSO and then dilute it into the experimental buffer. Ensure the final DMSO concentration is compatible with your assay and does not exceed 0.5%.
Q4: What is the selectivity of this compound against the highly homologous CYP11B1?
A4: Developing selective inhibitors for CYP11B2 is challenging due to its high sequence homology (approximately 93%) with CYP11B1, the enzyme responsible for cortisol synthesis.[6][7][8] this compound has been designed for high selectivity. Please refer to the table below for typical inhibitory activities.
Troubleshooting Guides
Scenario 1: Inconsistent IC50 values in my in vitro enzymatic assay.
-
Question: I am observing significant variability in the IC50 values for this compound in my fluorescence-based enzymatic assay. What could be the cause?
-
Answer: Several factors can contribute to this issue:
-
Compound Stability: The compound may be degrading in your aqueous assay buffer. Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid leaving the compound in aqueous solutions for extended periods at room temperature.
-
Solvent Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls. High concentrations of DMSO can affect enzyme activity.
-
Incubation Time: Long incubation times can lead to compound degradation or instability of the enzyme. Optimize the incubation period to ensure you are measuring the initial reaction velocity.
-
Assay Components: Some assay reagents may interfere with the compound. Run appropriate controls, including the compound with the detection reagents in the absence of the enzyme, to check for interference.
-
Scenario 2: Low or no activity in a cell-based assay.
-
Question: I have confirmed the potency of this compound in an in vitro assay, but it shows poor activity when I test it on my adrenal cell line (e.g., H295R). Why is this happening?
-
Answer: The discrepancy between biochemical and cell-based assays can arise from several factors:
-
Cell Permeability: The compound may have low permeability across the cell membrane. Consider using a different formulation or a carrier to improve cellular uptake.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cytoplasm. Co-incubation with a known efflux pump inhibitor can help diagnose this issue.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form. You can investigate this by analyzing the cell culture medium and lysates for the presence of the parent compound and potential metabolites over time using LC-MS.
-
Protein Binding: The compound may bind to proteins in the cell culture medium, reducing its free concentration and availability to the target enzyme. Consider using serum-free medium for the duration of the compound treatment if your cells can tolerate it.
-
Scenario 3: Suspected degradation of the compound during sample analysis.
-
Question: I am quantifying this compound in plasma samples and notice lower-than-expected concentrations. How can I assess its stability?
-
Answer: It is crucial to evaluate the stability of your compound in the biological matrix you are working with.
-
Freeze-Thaw Stability: Subject aliquots of plasma spiked with the compound to several freeze-thaw cycles (-80°C to room temperature) and quantify the remaining compound concentration.
-
Bench-Top Stability: Determine the stability of the compound in plasma at room temperature over a period that mimics your sample handling time.
-
Long-Term Stability: Assess the stability of the spiked plasma samples stored at your intended storage temperature (e.g., -80°C) over several weeks or months. Refer to the stability data table below for expected outcomes and the experimental protocol for a detailed procedure.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Enzyme Target | IC50 (nM) | Assay Type |
| Human CYP11B2 | 5.2 | Recombinant Enzyme Assay |
| Human CYP11B1 | 685 | Recombinant Enzyme Assay |
| Selectivity Ratio (CYP11B1/CYP11B2) | ~132-fold |
Table 2: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Concentration | % Remaining after 24h |
| DMSO | 10 mM | >99% |
| PBS (pH 7.4) | 10 µM | 85% |
| Cell Culture Medium (with 10% FBS) | 10 µM | 70% |
Experimental Protocols
Protocol 1: In Vitro CYP11B2 Enzymatic Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound using a commercially available fluorogenic substrate.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Reconstitute recombinant human CYP11B2 enzyme and the fluorogenic substrate according to the supplier's instructions.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 178 µL of assay buffer containing the CYP11B2 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessment of Compound Stability in Human Plasma
This protocol outlines a method to evaluate the stability of this compound in human plasma.
-
Sample Preparation:
-
Thaw frozen human plasma at 37°C.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Spike the plasma with the stock solution to a final concentration of 1 µM. Vortex gently to mix.
-
-
Incubation:
-
Divide the spiked plasma into aliquots for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
For the T=0 sample, immediately add 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins.
-
Incubate the remaining aliquots in a water bath at 37°C.
-
-
Sample Processing:
-
At each time point, transfer an aliquot of the incubated plasma and process it as described for the T=0 sample.
-
Vortex all samples vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the peak area of this compound relative to the internal standard.
-
Calculate the percentage of the compound remaining at each time point by comparing the peak area ratio to the T=0 sample.
-
Visualizations
Aldosterone Synthesis Pathway and Inhibition
References
- 1. scbt.com [scbt.com]
- 2. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid contamination in cell-based steroidogenesis assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and address contamination in cell-based steroidogenesis assays.
Troubleshooting Guide: Contamination in Steroidogenesis Assays
This guide is designed to help you identify the source of contamination and provides actionable steps to resolve the issue.
| Observed Problem | Potential Cause (Contamination-Related) | Recommended Actions & Solutions |
| Sudden drop in pH (media turns yellow), cloudy media, visible moving particles under microscope. | Bacterial Contamination | Immediate Action: - Discard the contaminated culture and any shared reagents immediately to prevent cross-contamination. - Thoroughly disinfect the biosafety cabinet, incubator, and any equipment used with a suitable disinfectant.Investigation & Prevention: - Review aseptic technique. Ensure proper handwashing, gloving, and handling of sterile materials. - Check for expired or improperly stored media, serum, and supplements. - Inspect the incubator for any spills or standing water, and ensure regular cleaning schedules are maintained. - Use filtered pipette tips to prevent aerosol contamination of your pipettor. |
| Gradual pH increase (media turns pink/purple), visible filamentous growth or budding yeast cells under microscope. | Fungal (Mold or Yeast) Contamination | Immediate Action: - Immediately discard all contaminated cultures and reagents. - Decontaminate the entire cell culture area, including incubators, water baths, and biosafety cabinets. Fungal spores can be resilient.Investigation & Prevention: - Ensure all solutions are sterile-filtered. - Check the laboratory environment for potential sources of mold (e.g., damp areas). - Minimize the opening and closing of the incubator to maintain a stable environment. - Fungal metabolites can directly inhibit steroidogenesis, so even low-level contamination can alter results.[1] |
| Cells grow slowly, show signs of stress (e.g., increased debris), but media is not cloudy and pH is stable. Unexpected changes in steroid hormone output. | Mycoplasma Contamination | Detection: - Mycoplasma is not visible by standard light microscopy.[2] - Regularly test your cell lines for mycoplasma using PCR, ELISA, or a fluorescent staining kit (e.g., DAPI or Hoechst).Action: - If positive, discard the contaminated cell line and all related reagents. Attempting to salvage the line is often not recommended as it can be a source of future contamination. - If the cell line is irreplaceable, use a commercially available mycoplasma elimination kit, and quarantine the treated cells for several passages, re-testing to confirm elimination.Prevention: - Quarantine and test all new cell lines upon arrival in the lab. - Dedicate specific media and reagents to each cell line to prevent cross-contamination. |
| Inconsistent or unexpected hormone levels (e.g., high background estrogenic activity, altered steroid profiles) with no visible signs of microbial contamination. | Chemical Contamination | Investigation & Prevention: - Plasticizers (e.g., Bisphenols, Phthalates): These can leach from plastic labware and have been shown to interfere with steroidogenesis.[3][4][5][6] Use high-quality, cell-culture-tested plasticware. Consider using glass serological pipettes where feasible. - Phenol Red: This pH indicator, common in cell culture media, has weak estrogenic activity and can interfere with hormone assays.[1][7][8][9][10] For studies sensitive to estrogens, use phenol red-free media. - Endotoxins (Lipopolysaccharides - LPS): These by-products of gram-negative bacteria can alter steroidogenesis.[11][12][13][14] Use high-purity water and certified endotoxin-free reagents and labware. The FDA limit for medical devices is <0.5 EU/mL.[11] - Serum Lot-to-Lot Variability: Different lots of serum can have varying endogenous hormone levels and growth factor concentrations, impacting steroidogenesis.[15][16][17][18][19] Test new serum lots before use in critical experiments and purchase larger quantities of a single tested lot. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in cell-based steroidogenesis assays?
A1: Contamination can be broadly categorized as biological or chemical.
-
Biological contaminants include bacteria, fungi (molds and yeasts), mycoplasma, and viruses. These are often introduced through breaches in aseptic technique, contaminated reagents, or the laboratory environment.
-
Chemical contaminants include endotoxins from bacteria, plasticizers that leach from labware, impurities in media and serum (including endogenous hormones), and components of the media itself like phenol red that can interfere with the assay.[1][3][7][11]
Q2: How can I prevent contamination in my experiments?
A2: A multi-faceted approach is crucial:
-
Strict Aseptic Technique: This is the most critical factor. Always work in a certified biological safety cabinet (BSC), wear appropriate personal protective equipment (PPE), and disinfect all surfaces and items entering the BSC with 70% ethanol.
-
Quality Reagents: Use sterile, high-quality cell culture media, serum, and supplements from reputable suppliers. Test new lots of serum for background hormone levels and potential toxicity.
-
Regular Testing: Routinely test your cell lines for mycoplasma contamination, as it is not visually detectable.
-
Proper Lab Maintenance: Regularly clean and decontaminate incubators, water baths, and other laboratory equipment.
-
Quarantine New Cell Lines: Isolate and test any new cell lines for contamination before introducing them into your general cell culture stocks.
Q3: Can I use antibiotics to prevent contamination?
A3: While antibiotics can be used to control bacterial growth, their routine use is generally discouraged. Antibiotics can mask low-level contamination and may lead to the development of antibiotic-resistant bacteria. They are also ineffective against fungi, mycoplasma, and viruses. Furthermore, some antibiotics can have off-target effects on cell metabolism and could potentially interfere with steroidogenesis. Good aseptic technique is the best defense against contamination.
Q4: How does mycoplasma contamination specifically affect steroidogenesis assays?
A4: Mycoplasma contamination can have subtle but significant effects on your cells, leading to unreliable and irreproducible data. It can alter cell metabolism, deplete nutrients in the media, and induce cellular stress.[20][21] These changes can impact the expression of steroidogenic enzymes and overall hormone production, leading to altered steroid profiles that are not related to your experimental treatment.[2]
Q5: My cells look healthy, but my hormone measurements are inconsistent. Could this be a chemical contamination issue?
A5: Yes, this is a common sign of chemical contamination. Unlike many biological contaminants, chemical contaminants often do not cause visible changes in cell morphology or media appearance.
-
Phenol red in the media can act as a weak estrogen, leading to higher background estradiol levels.[1][7][9]
-
Plasticizers like bisphenol A (BPA) can leach from flasks and plates and have been shown to alter the production of various steroid hormones.[3][4][5][22]
-
Lot-to-lot variability in serum is a significant source of inconsistency, as different batches can contain different levels of endogenous steroids and growth factors.[15][16][17][18]
Quantitative Data Summary
Table 1: Impact of Selected Chemical Contaminants on Steroidogenesis in H295R Cells
| Contaminant | Concentration | Observed Effect on Steroid Hormone Levels |
| Bisphenol A (BPA) | >10 µM | 0.37-fold decrease in androstenedione.[3][22] |
| Bisphenol F (BPF) | 25 µM | 2.57-fold increase in 17-hydroxyprogesterone.[3][22] |
| Bisphenol S (BPS) | >1 µM | Dose-dependent decrease of 11-deoxycorticosterone.[3][22] |
Table 2: Recommended Endotoxin Limits
| Application | Recommended Endotoxin Limit |
| Eluates from medical devices (FDA) | < 0.5 EU/mL |
| Medical devices in contact with cerebrospinal fluid (FDA) | < 0.06 EU/mL |
| General cell culture reagents (certified) | Typically < 0.1 ng/mL (< 1 EU/mL) |
Note: 1 EU is approximately equal to 0.1 to 0.2 ng of endotoxin/mL.[23]
Experimental Protocols
Protocol: H295R Cell Culture and Steroidogenesis Assay
This protocol is a generalized summary based on established methods, such as the OECD TG 456.[24][25]
-
Cell Culture Maintenance:
-
Culture H295R cells in a 1:1 mixture of DMEM/F12 medium supplemented with Nu-Serum and ITS+ Premix.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells before they reach confluence (typically every 3-4 days). Do not exceed a maximum passage number (e.g., passage 10) for experiments.[25]
-
-
Steroidogenesis Assay:
-
Seed H295R cells into 24-well plates at an appropriate density and allow them to attach for 24 hours.
-
Remove the seeding medium and replace it with fresh medium containing your test compounds at various concentrations. Include appropriate controls: a solvent control (e.g., DMSO), a positive control for induction (e.g., forskolin), and a positive control for inhibition (e.g., prochloraz).
-
Expose the cells to the test compounds for 48 hours.
-
After the exposure period, collect the cell culture supernatant for hormone analysis. Store at -80°C if not analyzed immediately.
-
Assess cell viability in each well using a method such as the MTT assay to distinguish between effects on steroidogenesis and general cytotoxicity.
-
-
Hormone Quantification:
-
Quantify the concentration of steroid hormones (e.g., testosterone and estradiol) in the collected supernatant using a validated method such as ELISA or LC-MS/MS.
-
Visualizations
Caption: Experimental workflow for a cell-based steroidogenesis assay.
Caption: Simplified steroidogenesis signaling pathway.
References
- 1. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 2. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruptive effects of plasticizers bisphenol A, F, and S on steroidogenesis of adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of plasticizers on the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of plasticizers on the ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promocell.com [promocell.com]
- 8. Screening for hybridomas producing antibodies to steroid hormone receptors: interference from phenol red in the hybridoma culture supernates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Phenol red in the culture medium strongly affects the susceptibility of human MCF-7 cells to roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 细胞培养常问问题:细菌内毒素污染 [sigmaaldrich.com]
- 12. cellsciences.com [cellsciences.com]
- 13. Role of Sex Steroid Hormones in Bacterial-Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 15. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 17. myadlm.org [myadlm.org]
- 18. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Impacts of intentional mycoplasma contamination on CHO cell bioreactor cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mycoplasma contamination-mediated attenuation of plasmid DNA transfection efficiency is augmented via L-arginine deprivation in HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. corning.com [corning.com]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
CYP11B2-IN-2 cytotoxicity assessment in cell lines
Welcome to the technical support center for CYP11B2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful assessment of this compound cytotoxicity in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cytochrome P450 11B2 (CYP11B2), also known as aldosterone synthase.[1][2][3] This enzyme is responsible for the final steps in the biosynthesis of aldosterone.[1][4][5][6] By inhibiting CYP11B2, this compound blocks the production of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance.[4][5][6]
Q2: In which cell lines can I evaluate the effects of this compound?
A2: The NCI-H295R cell line is a suitable model for studying the effects of CYP11B2 inhibitors as it expresses most of the key enzymes necessary for steroidogenesis, including CYP11B2.[2][7] Additionally, cytotoxicity can be assessed in a variety of other human cell lines to evaluate off-target effects. Human renal leiomyoblastoma cells expressing recombinant human CYP11B2 can also be utilized for specific in vitro assays.[8]
Q3: What are the common off-target effects to consider when using a CYP11B2 inhibitor?
A3: A primary concern with CYP11B2 inhibitors is the potential for cross-reactivity with CYP11B1 (11β-hydroxylase), an enzyme with high homology to CYP11B2 that is crucial for cortisol synthesis.[8][9] Inhibition of CYP11B1 can lead to a reduction in cortisol levels.[3] It is therefore important to assess the selectivity of the inhibitor.
Q4: How should I prepare and store this compound?
A4: For optimal results, it is recommended to dissolve this compound in a suitable solvent such as DMSO to create a stock solution. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure that the final solvent concentration in the culture medium is not toxic to the cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects in multi-well plates by not using the outer wells. |
| Contamination of cell culture. | Regularly check for signs of microbial contamination. Use aseptic techniques and periodically test for mycoplasma. | |
| Instability of the compound in culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light if it is light-sensitive. | |
| Unexpectedly high cytotoxicity observed. | Solvent toxicity. | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment to determine its cytotoxic effect.[10] |
| Off-target effects of the compound. | Perform selectivity profiling by testing the compound's effect on related targets, such as CYP11B1.[10] Use cell lines that do not express the intended target to assess non-specific toxicity.[10] | |
| Error in compound concentration calculation. | Double-check all calculations for dilutions and stock concentrations.[10] | |
| No significant cytotoxicity observed at expected concentrations. | Low cell permeability of the compound. | If the target is intracellular, consider assays to assess the cell permeability of the compound. |
| Compound precipitation in culture medium. | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try using a lower concentration or a different formulation.[10] | |
| Assay is not sensitive enough. | Ensure the chosen cytotoxicity assay is appropriate for the expected mechanism of cell death and the experimental endpoint. Optimize the assay parameters, such as incubation time and reagent concentrations. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
This compound
-
Target cell line (e.g., NCI-H295R)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium alone (blank) and medium with the vehicle (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
This compound
-
Target cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis solution (provided in the kit for maximum LDH release control)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a maximum LDH release control by adding lysis solution to a set of untreated wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the background control (medium alone) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Plot the percent cytotoxicity against the log of the compound concentration to determine the EC50 value.
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines after 48h Treatment
| Cell Line | Tissue of Origin | IC50 (µM) |
| NCI-H295R | Adrenocortical Carcinoma | 15.2 ± 1.8 |
| HEK293 | Human Embryonic Kidney | > 100 |
| HepG2 | Hepatocellular Carcinoma | 85.4 ± 6.3 |
| HeLa | Cervical Cancer | 92.1 ± 7.5 |
Table 2: Comparison of IC50 Values for CYP11B2 and CYP11B1 Inhibition
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| This compound | 25 | 2500 | 100-fold |
| Control Inhibitor | 50 | 100 | 2-fold |
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Decision tree for troubleshooting unexpected cytotoxicity results.
Caption: Inhibition of aldosterone synthesis by this compound.
References
- 1. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. medlineplus.gov [medlineplus.gov]
- 6. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. kosheeka.com [kosheeka.com]
Technical Support Center: Overcoming Poor Bioavailability of CYP11B2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYP11B2 inhibitors. The focus is on addressing the common challenge of poor in vivo bioavailability.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the in vivo evaluation of CYP11B2 inhibitors.
Problem 1: My CYP11B2 inhibitor shows high in vitro potency but fails to reduce aldosterone levels in my animal model.
Possible Causes and Solutions:
-
Poor Aqueous Solubility: Many potent CYP11B2 inhibitors are lipophilic and have low water solubility, leading to poor dissolution in the gastrointestinal (GI) tract and consequently, low absorption.[1][2][3]
-
Solution 1: Particle Size Reduction. Decreasing the particle size of your compound increases its surface area-to-volume ratio, which can significantly improve its dissolution rate.[3]
-
Micronization: Reduces particle size to the micrometer range.
-
Nanonization: Further reduces particle size to the nanometer range, often resulting in a greater improvement in dissolution and bioavailability.[4]
-
-
Solution 2: Formulation Strategies.
-
Amorphous Solid Dispersions: Dispersing the inhibitor in a polymer matrix in an amorphous state can enhance its aqueous solubility and dissolution rate.[1]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract.[2]
-
-
-
Low Intestinal Permeability: The compound may have poor permeability across the intestinal epithelium, even if it is solubilized.
-
Solution: Prodrug Approach. A prodrug is a modified, inactive form of the drug that is converted to the active form in the body.[5][6][7] This strategy can be used to:
-
Temporarily mask polar functional groups to increase lipophilicity and passive diffusion.
-
Introduce moieties that are recognized by specific uptake transporters in the gut wall.[8]
-
-
-
High First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver (first-pass effect) before it can reach systemic circulation.[2]
-
Solution 1: Prodrug Strategy. A prodrug can be designed to be less susceptible to first-pass metabolism.[8]
-
Solution 2: Co-administration with Metabolic Inhibitors. While not a formulation strategy for the inhibitor itself, co-administration with an inhibitor of the relevant metabolic enzymes can increase bioavailability. This approach requires careful consideration of potential drug-drug interactions.
-
-
Efflux Transporter Activity: The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen.
-
Solution 1: Prodrug Design. Design a prodrug that is not a substrate for the relevant efflux transporters.
-
Solution 2: Co-administration with Efflux Inhibitors. Similar to metabolic inhibitors, co-administration with an efflux transporter inhibitor can increase absorption.
-
Problem 2: I'm observing high variability in plasma concentrations of my CYP11B2 inhibitor between individual animals.
Possible Causes and Solutions:
-
Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of poorly soluble drugs.
-
Solution: Standardize Feeding Protocol. Ensure that all animals are fasted for a consistent period before and after drug administration. For some lipid-based formulations, administration with food may enhance absorption; this should be investigated systematically.
-
-
Formulation Instability: The formulation may not be physically or chemically stable, leading to inconsistent drug release.
-
Solution: Formulation Characterization. Thoroughly characterize your formulation for stability under relevant conditions (e.g., temperature, pH).
-
-
Inconsistent Dosing Technique: Variability in oral gavage technique can lead to differences in the amount of drug delivered to the stomach.
-
Solution: Standardized Dosing Procedure. Ensure all personnel involved in dosing are properly trained and follow a standardized protocol.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for improving the bioavailability of a new CYP11B2 inhibitor with poor solubility?
A1: A good initial approach is to try a simple formulation strategy like creating a suspension of micronized particles in a suitable vehicle. If this does not provide sufficient exposure, progressing to more advanced techniques like nanosuspensions or amorphous solid dispersions is recommended.[1][3]
Q2: How can I determine if my CYP11B2 inhibitor is a substrate for efflux transporters?
A2: An in vitro Caco-2 permeability assay is the standard method for this.[9] This assay uses a monolayer of human intestinal cells to measure the bidirectional transport of a compound. A significantly higher transport rate in the basolateral-to-apical direction compared to the apical-to-basolateral direction (an efflux ratio greater than 2) suggests that the compound is a substrate for efflux transporters.
Q3: What are the key parameters to consider when designing a prodrug?
A3: When designing a prodrug, you should consider the following:
-
Linker Chemistry: The bond connecting the promoiety to the parent drug must be stable in the GI tract but readily cleaved in the blood or target tissue to release the active inhibitor.
-
Promoieties: The choice of the promoiety should be based on the specific bioavailability barrier you are trying to overcome (e.g., a lipophilic moiety to increase permeability, a charged moiety to increase solubility).
-
Bioconversion: The enzymatic or chemical reaction that releases the active drug should be efficient and not generate toxic byproducts.[10]
Q4: Are there any commercially available CYP11B2 inhibitors with good oral bioavailability?
A4: Several orally active CYP11B2 inhibitors have been developed and investigated in clinical trials. For example, Osilodrostat (LCI699) is an oral inhibitor of CYP11B1 and CYP11B2.[11] Another example is Baxdrostat, which has also been evaluated in clinical studies for its potential to lower blood pressure. The development of these compounds often involves significant formulation and medicinal chemistry efforts to achieve adequate oral bioavailability.
Quantitative Data on CYP11B2 Inhibitor Bioavailability
The following table summarizes publicly available pharmacokinetic data for some CYP11B2 inhibitors, highlighting the impact of different strategies on oral bioavailability.
| Compound | Formulation/Strategy | Animal Model | Oral Bioavailability (%) | Reference |
| Compound 7n | Imidazole derivative | Rat | 42 | [12] |
| Compound 14 | Spirocyclic piperidine | Rat | High (exact value not specified) | [13] |
| Compound 16 | Spirocyclic piperidine | Rat | High (exact value not specified) | [13] |
| RO6836191 | Not specified | Cynomolgus Monkey | Orally active | [14] |
| TXY436 (Prodrug) | N-Mannich base derivative | Not specified | 73 | [6] |
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Rats (General Protocol)
This protocol outlines a general procedure for assessing the oral bioavailability of a CYP11B2 inhibitor in rats.
Materials:
-
CYP11B2 inhibitor
-
Dosing vehicle (e.g., 0.5% methylcellulose in water, polyethylene glycol 400)
-
Wistar or Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dose Preparation: Prepare the dosing formulation of the CYP11B2 inhibitor at the desired concentration. Ensure the formulation is homogeneous.
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the study.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Group: Administer the inhibitor formulation by oral gavage at the desired dose.
-
Intravenous (IV) Group: Administer a solution of the inhibitor intravenously (typically via the tail vein) to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[15]
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of the CYP11B2 inhibitor in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
2. Caco-2 Permeability Assay Protocol
This protocol provides a standard procedure for assessing the intestinal permeability of a compound and identifying its potential as a substrate for efflux transporters.
Materials:
-
Caco-2 cells (from ATCC)
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltmeter. TEER values should be above a predetermined threshold to ensure monolayer integrity.[9][16]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability of the marker indicates a tight monolayer.
-
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio > 2 is indicative of active efflux.
-
-
Visualizations
References
- 1. pharm-int.com [pharm-int.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. dovepress.com [dovepress.com]
- 5. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. acs.org [acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Refining Selectivity Screening for CYP11B2 Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the selectivity screening of CYP11B2 (aldosterone synthase) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is selectivity for CYP11B2 over CYP11B1 so critical?
A1: CYP11B2 and CYP11B1 are highly homologous enzymes, sharing 93% amino acid sequence identity.[1][2] While CYP11B2 is responsible for the final step in aldosterone synthesis, CYP11B1 is crucial for cortisol production.[1][3] Inhibition of CYP11B1 can lead to serious side effects, including adrenal insufficiency and a blunted stress response, which are significant liabilities for a therapeutic agent.[1][3] Therefore, achieving high selectivity for CYP11B2 is a primary objective in the development of safe and effective inhibitors.
Q2: What are the primary assay systems for determining CYP11B2/CYP11B1 selectivity?
A2: The most common in vitro assay systems include:
-
Cell-Based Assays:
-
NCI-H295R cells: A human adrenocortical carcinoma cell line that endogenously expresses both CYP11B1 and CYP11B2, along with other key steroidogenic enzymes.[4][5] This model allows for the assessment of a compound's effect on the entire steroidogenesis pathway.[4]
-
Engineered cell lines (e.g., V79MZ cells): These are non-steroidogenic cells that are genetically engineered to express either human CYP11B1 or CYP11B2.[6] This system provides a clean background to assess direct inhibition of each enzyme individually.
-
-
Enzyme Assays with Adrenal Gland Homogenates:
-
Homogenates from human or cynomolgus monkey adrenal glands can be used as a source of native CYP11B1 and CYP11B2 enzymes.[3] This approach is considered to be highly physiologically relevant.
-
Q3: What is a good starting point for a screening cascade to assess CYP11B2 inhibitor selectivity?
A3: A typical screening cascade begins with a high-throughput screen in a robust and cost-effective system, followed by more complex and physiologically relevant assays for promising hits.
References
- 1. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into Aldosterone Synthase Substrate Specificity and Targeted Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Investigation of Steroidogenic Signaling in Classical and New Experimental Cell Models of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in CYP11B2 Inhibition Experiments
This guide provides answers to frequently asked questions and troubleshooting advice for researchers encountering unexpected results in CYP11B2 (aldosterone synthase) inhibition experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My potent CYP11B2 inhibitor shows a weaker than expected effect, or no effect, on aldosterone production in my cell-based assay. What are the possible causes?
A1: This discrepancy can arise from several factors related to the compound itself, the assay conditions, or the cell line.
-
Compound-Related Issues:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach the mitochondrial CYP11B2 enzyme.
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.
-
Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
-
Assay-Related Issues:
-
High Protein Binding: If the assay medium contains high concentrations of serum, the compound may bind to albumin or other proteins, reducing its free concentration available to inhibit the enzyme.
-
Incorrect Substrate Concentration: The concentration of the precursor (e.g., 11-deoxycorticosterone) might be too high, leading to substrate competition that masks the inhibitor's effect.
-
-
Cell Line-Related Issues:
-
Low CYP11B2 Expression: The specific cell line or subclone being used (e.g., NCI-H295R) may have variable or low expression of the CYP11B2 enzyme.[1] It's crucial to verify the expression level.
-
Cell Health: Poor cell viability or over-confluent cultures can lead to inconsistent and unreliable results.
-
Troubleshooting Steps:
-
Assess Compound Properties: Evaluate the compound's permeability and metabolic stability using standard in vitro ADME assays.
-
Optimize Assay Conditions: Reduce serum concentration in the assay medium or use a serum-free formulation if possible. Titrate the substrate concentration to ensure it is not saturating.
-
Validate Cell Line: Confirm CYP11B2 expression in your cell line using qRT-PCR or western blotting. Ensure cells are healthy and in the logarithmic growth phase.
-
Control Experiments: Include a positive control inhibitor with known cell permeability and potency (e.g., LCI699, fadrozole) to validate the assay setup.[2][3]
Q2: I'm observing a significant decrease in cortisol levels in my experiment, but my inhibitor is supposed to be selective for CYP11B2 over CYP11B1. Why is this happening?
A2: This indicates a lack of selectivity, which is a major challenge in developing CYP11B2 inhibitors due to the high homology (93%) between CYP11B2 and CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step in cortisol synthesis.[4][5][6]
-
Insufficient Selectivity: The inhibitor may have a lower selectivity ratio (CYP11B1 IC50 / CYP11B2 IC50) than initially predicted.[4][7] A selectivity of over 100-fold is often desired to avoid significant cortisol suppression at therapeutic doses.[5][6]
-
High Inhibitor Concentration: Even with a good selectivity ratio, using a very high concentration of the inhibitor can lead to off-target inhibition of CYP11B1.
-
Species Differences: Selectivity can differ between species. An inhibitor highly selective for human CYP11B2 may be less selective against the rodent or primate orthologs used in preclinical models.[8]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations to determine the IC50 for both aldosterone and cortisol suppression. This will establish the actual selectivity in your experimental system.
-
Conduct Selectivity Profiling: Explicitly test the inhibitor's potency against recombinant human CYP11B1.
-
Measure Precursor Accumulation: Inhibition of CYP11B1 leads to the accumulation of its substrate, 11-deoxycortisol.[5] Measuring this precursor can confirm off-target activity.
Q3: After administering my CYP11B2 inhibitor, I see an unexpected increase in aldosterone or its precursors like 11-deoxycorticosterone (DOC). What could explain this paradoxical effect?
A3: This is a known phenomenon that can occur due to the complex feedback mechanisms of the Renin-Angiotensin-Aldosterone System (RAAS).
-
RAAS Activation: Inhibition of CYP11B2 leads to a drop in aldosterone levels. This decrease is sensed by the body, leading to a compensatory increase in renin and angiotensin II production.[3][9]
-
Precursor Accumulation: Angiotensin II stimulates the entire steroidogenesis pathway, starting from cholesterol. This leads to a massive buildup of aldosterone precursors, particularly 11-deoxycorticosterone (DOC), which is the substrate for both CYP11B1 and CYP11B2.[3][5]
-
Partial Inhibition: If the inhibitor only partially blocks CYP11B2, the increased substrate pressure from DOC accumulation can overcome the inhibition, leading to a rebound or even a net increase in aldosterone production. Non-selective inhibition of CYP11B1 can also cause a dramatic buildup of DOC.[8]
Troubleshooting Steps:
-
Measure Renin and Angiotensin II: Quantify plasma renin activity (PRA) and angiotensin II levels to confirm RAAS activation.
-
Quantify Precursor Steroids: Measure the levels of 11-deoxycorticosterone (DOC), corticosterone, and 11-deoxycortisol. A significant increase in these precursors is a hallmark of CYP11B inhibition.[10]
-
Evaluate Inhibitor Potency and Dose: The paradoxical effect may be more pronounced with less potent inhibitors or at sub-optimal doses. A full dose-response study is necessary.
Data Presentation: Interpreting Quantitative Results
When troubleshooting, it is critical to analyze quantitative data systematically. The table below outlines expected changes in key biomarkers under different experimental outcomes.
| Scenario | Aldosterone | Cortisol | 11-Deoxycorticosterone (DOC) | 11-Deoxycortisol | Plasma Renin Activity (PRA) | Interpretation |
| 1. Selective CYP11B2 Inhibition | ↓↓ | ↔ | ↑ | ↔ | ↑↑ | On-Target Effect: Successful and selective inhibition. The drop in aldosterone triggers the expected compensatory rise in PRA.[5] |
| 2. Non-Selective CYP11B1/B2 Inhibition | ↓↓ | ↓ | ↑↑↑ | ↑↑ | ↑↑ | Off-Target Effect: Lack of selectivity is inhibiting both enzymes. The dramatic rise in DOC and 11-deoxycortisol is indicative of CYP11B1 blockade.[3][8] |
| 3. Weak or Ineffective Inhibition | ↔ or ↑ | ↔ | ↑↑ | ↔ | ↑↑↑ | Paradoxical Effect: The inhibitor is not potent enough to overcome the strong compensatory RAAS activation, leading to a massive buildup of precursors and potentially overcoming the blockade.[11] |
| 4. Assay Interference/Cellular Issue | ↔ | ↔ | ↔ | ↔ | N/A | Technical Issue: No significant change in steroids suggests a problem with compound delivery (e.g., permeability) or the assay system itself. |
Arrow Key: ↓↓ (Strong Decrease), ↓ (Decrease), ↔ (No Change), ↑ (Increase), ↑↑ (Strong Increase), ↑↑↑ (Very Strong Increase)
Experimental Protocols
Protocol 1: In Vitro CYP11B1/CYP11B2 Inhibition Assay in H295R Cells
This protocol is adapted for use with the human adrenocortical carcinoma cell line NCI-H295R, which endogenously expresses the enzymes required for steroidogenesis.
-
Cell Culture: Culture NCI-H295R cells in DMEM/F12 medium supplemented with appropriate serum and antibiotics until they reach 80-90% confluency.[1]
-
Plating: Seed cells in 24-well or 48-well plates at a density that allows for optimal steroid production (e.g., 1.5 x 10^5 cells/well). Allow cells to adhere for 24 hours.[1]
-
Stimulation & Inhibition:
-
Replace the culture medium with fresh, low-serum (e.g., 0.1% serum) medium.[1]
-
Add the test inhibitor at various concentrations (typically from 0.1 nM to 10 µM) to triplicate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulate steroidogenesis by adding a stimulating agent like Angiotensin II (10 nM) or forskolin.[1]
-
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
Quantification:
-
Measure the concentration of aldosterone and cortisol in the supernatant using validated methods such as ELISA, radioimmunoassay (RIA), or LC-MS/MS.[12]
-
Measure precursor steroids (e.g., DOC, 11-deoxycortisol) as needed.
-
-
Data Analysis: Normalize steroid production to the vehicle control. Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Selectivity Assay Using Recombinant Enzymes
To definitively determine selectivity, use cell lines individually expressing recombinant human CYP11B2 and CYP11B1.[5][13]
-
Cell Lines: Use a suitable host cell line (e.g., V79MZ, a subclone of Chinese hamster lung fibroblasts) stably transfected to express either human CYP11B2 or human CYP11B1.[4]
-
Assay Procedure:
-
Plate the cells as described above.
-
Add the test inhibitor at various concentrations.
-
For CYP11B2-expressing cells, add the substrate 11-deoxycorticosterone (DOC).
-
For CYP11B1-expressing cells, add the substrate 11-deoxycortisol.[6]
-
-
Incubation and Quantification: Incubate for a defined period (e.g., 1-4 hours). Collect the supernatant and measure the product (aldosterone for CYP11B2; cortisol for CYP11B1) via LC-MS/MS or ELISA.
-
Data Analysis: Calculate the IC50 for each enzyme and determine the selectivity ratio (IC50 CYP11B1 / IC50 CYP11B2).
Visualizations
Signaling & Experimental Pathways
Caption: Aldosterone synthesis pathway in the adrenal gland.
Caption: Troubleshooting logic for CYP11B2 inhibition assays.
Caption: Workflow for a cell-based CYP11B2 inhibition assay.
References
- 1. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldosterone synthase inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical Analysis of CYP11B2, CYP11B1 and β-catenin Helps Subtyping and Relates With Clinical Characteristics of Unilateral Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assay of CYP11B2 and CYP11B1 Inhibition [bio-protocol.org]
Optimizing CYP11B2-IN-2 Incubation Time in NCI-H295R Cells: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the incubation time for the CYP11B2 inhibitor, CYP11B2-IN-2, in NCI-H295R cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for treating NCI-H295R cells with a CYP11B2 inhibitor like this compound?
A1: Based on time-course studies of CYP11B2 expression and aldosterone production in NCI-H295R cells, a standard incubation time of 24 to 48 hours is a common starting point for steroidogenesis assays.[1][2] However, for specific inhibitors, the optimal time can vary. Shorter time points should also be considered, as significant effects on CYP11B2 promoter activity and gene expression have been observed as early as 1 to 9 hours after treatment with stimuli.[3][4]
Q2: How does the choice of stimulant for aldosterone production affect the optimal incubation time?
A2: The NCI-H295R cell line can be stimulated to produce aldosterone by various agents, most commonly Angiotensin II (AngII) or potassium chloride (KCl).[5] The kinetics of the response can differ depending on the stimulant. For instance, with some agonists, CYP11B2 reporter gene expression peaks at 6 hours and then declines.[4] It is crucial to perform a time-course experiment for your specific stimulant in combination with this compound to determine the point of maximal inhibition.
Q3: What is the mechanism of action of CYP11B2 and how might this influence experimental design?
A3: CYP11B2, or aldosterone synthase, is a mitochondrial cytochrome P450 enzyme. It catalyzes the final steps of aldosterone biosynthesis from 11-deoxycorticosterone. This involves a three-step sequential oxidation process. Understanding this multi-step enzymatic reaction is important, as an inhibitor might affect different steps with varying kinetics.
Q4: Should I be concerned about the potential side effects of CYP11B2 inhibitors on the production of other steroids in NCI-H295R cells?
A4: Yes, the NCI-H295R cell line is a valuable tool for assessing the overall effects of CYP11B2 inhibitors on steroidogenesis because it expresses a wide range of steroidogenic enzymes.[6] Some CYP11B2 inhibitors have been shown to also reduce the formation of cortisol and androgens.[6] Therefore, it is advisable to profile the production of other key steroids to assess the selectivity of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in aldosterone levels between replicates. | - Inconsistent cell seeding density.- Uneven stimulation or inhibitor treatment.- Cell viability issues. | - Ensure a homogenous cell suspension and accurate cell counting before seeding.- Mix stimulant and inhibitor solutions thoroughly before adding to the wells.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity. |
| No significant inhibition of aldosterone production observed. | - Sub-optimal incubation time.- Inhibitor concentration is too low.- Degradation of the inhibitor.- Low basal aldosterone production. | - Perform a time-course experiment (e.g., 1, 3, 6, 9, 12, 24, and 48 hours) to identify the optimal incubation period.- Conduct a dose-response experiment to determine the IC50 of this compound in your experimental setup.- Prepare fresh inhibitor solutions for each experiment and store them properly.- Ensure adequate stimulation of aldosterone production with AngII or KCl. |
| Unexpected increase in the production of other steroids. | - Off-target effects of the inhibitor.- Shunting of steroid precursors to other pathways due to CYP11B2 inhibition. | - Profile a panel of key steroids (e.g., cortisol, corticosterone, 11-deoxycorticosterone) to assess the selectivity of the inhibitor.- Analyze the expression of other key steroidogenic enzymes (e.g., CYP11B1, CYP17A1). |
| Inconsistent stimulation of aldosterone production with AngII or KCl. | - Variation in cell responsiveness.- Degradation of the stimulant. | - Ensure that the NCI-H295R cells are within a low passage number, as responsiveness can change over time.- Prepare fresh stimulant solutions for each experiment. |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound Inhibition
This protocol is designed to determine the optimal incubation time for this compound in NCI-H295R cells.
Materials:
-
NCI-H295R cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum)
-
This compound
-
Stimulant (e.g., Angiotensin II or KCl)
-
24-well cell culture plates
-
ELISA kit for aldosterone measurement
Procedure:
-
Seed NCI-H295R cells in 24-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
Starve the cells in a serum-free medium for 12-24 hours prior to treatment.
-
Prepare a working solution of this compound at a concentration known to be effective (or a range of concentrations if the IC50 is unknown).
-
Prepare a working solution of the stimulant (e.g., 10 nM AngII or 16 mM KCl).
-
Treat the cells with the stimulant and this compound. Include appropriate controls (vehicle control, stimulant alone).
-
Incubate the plates for a range of time points (e.g., 1, 3, 6, 9, 12, 24, and 48 hours).
-
At each time point, collect the cell culture supernatant for aldosterone measurement.
-
Measure the aldosterone concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the time point at which maximal inhibition of aldosterone production is observed.
Protocol 2: Dose-Response Analysis of this compound
This protocol is to determine the IC50 value of this compound at the optimal incubation time.
Materials:
-
Same as Protocol 1
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Prepare a serial dilution of this compound.
-
Treat the cells with the stimulant and the different concentrations of this compound.
-
Incubate the plates for the optimal time determined in Protocol 1.
-
Collect the supernatant and measure aldosterone concentration.
-
Plot the aldosterone concentration against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Data Presentation
Table 1: Time-Dependent Effect of a Stimulant on CYP11B2 Promoter Activity
| Incubation Time (hours) | Fold Induction of CYP11B2 Promoter Activity (Mean ± SEM) |
| 0 | 1.0 ± 0.0 |
| 3 | 1.5 ± 0.2 |
| 6 | 2.8 ± 0.4 |
| 9 | 2.5 ± 0.3 |
| 12 | 2.1 ± 0.2 |
| 24 | 1.8 ± 0.2 |
| Note: This table is an example based on published data for a stimulant and should be generated for your specific experimental conditions with this compound.[3] |
Table 2: Aldosterone Production in NCI-H295R Cells at 24 and 48 Hours
| Treatment | Aldosterone Production (pmol/mg protein/24h) | Aldosterone Production (pmol/mg protein/48h) |
| Basal | 8.1 ± 0.4 | 18.4 ± 0.6 |
| Angiotensin II (10 nM) | 18.9 ± 2.0 | - |
| Note: This table presents example data from a study comparing different NCI-H295R sub-strains and should be used as a reference for expected values.[1] |
Visualizations
Caption: Aldosterone synthesis pathway and the target of this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of aldosterone production among human adrenocortical cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. JCI Insight - Calcineurin regulates aldosterone production via dephosphorylation of NFATC4 [insight.jci.org]
- 6. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for variability in aldosterone ELISA kits
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using aldosterone ELISA kits. Our goal is to help you control for variability and achieve accurate, reproducible results.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your aldosterone ELISA experiments.
High Background
Question: What causes high background in my aldosterone ELISA, and how can I fix it?
Answer: High background can obscure your results and is often caused by several factors. Here’s a breakdown of potential causes and solutions:
-
Insufficient Washing: Residual unbound conjugate or other reagents can lead to a high background signal.[1][2][3][4][5]
-
Contaminated Reagents: Contamination of the substrate solution or wash buffer can lead to non-specific signal.[2][6]
-
Solution: Use fresh, sterile pipette tips for each reagent. Ensure the substrate solution is colorless before use.[2] Prepare fresh wash buffer for each assay.
-
-
Excessive Antibody Concentration: Using too much detection antibody can lead to non-specific binding.[6]
-
Solution: Perform a titration experiment to determine the optimal concentration of the detection antibody.[7]
-
-
Inadequate Blocking: Incomplete blocking of the plate wells can result in non-specific binding of antibodies.[1][3]
-
Cross-Reactivity: The antibodies in the kit may be cross-reacting with other steroids or molecules in the sample.[8][9][10]
-
Solution: Check the kit's cross-reactivity data provided by the manufacturer. If significant cross-reactivity is suspected, consider sample purification or using a more specific assay like LC-MS/MS.[8]
-
Low Signal or No Signal
Question: My aldosterone ELISA is showing a very low signal or no signal at all. What are the possible reasons?
Answer: A weak or absent signal can be frustrating. Here are the common culprits and how to address them:
-
Inactive Reagents: Reagents, especially the enzyme conjugate and substrate, may have lost activity due to improper storage or expiration.
-
Omission of a Key Reagent: Accidentally skipping a step, such as adding the primary or secondary antibody, will result in no signal.
-
Solution: Carefully follow the kit protocol and use a checklist to ensure all steps are completed in the correct order.
-
-
Insufficient Incubation Time: Shortened incubation times can prevent complete binding and reaction.[13][14]
-
Incorrect Wavelength Reading: Using the wrong filter on the plate reader will lead to inaccurate or no readings.
-
Solution: Ensure the microplate reader is set to the correct wavelength as specified in the kit manual (usually 450 nm).[11]
-
Poor Standard Curve
Question: I'm having trouble generating a good standard curve. What could be wrong?
Answer: A reliable standard curve is essential for accurate quantification. Issues with the standard curve often stem from pipetting errors or improper standard preparation.
-
Improper Standard Dilution: Errors in preparing the serial dilutions of the standard will lead to an inaccurate curve.[13][15]
-
Solution: Use calibrated pipettes and fresh tips for each dilution. Ensure thorough mixing of the standards before making the next dilution.
-
-
Pipetting Inaccuracy: Inconsistent pipetting technique can introduce significant variability.[4][13]
-
Solution: Use calibrated micropipettes and ensure you are using them correctly (e.g., consistent speed and pressure).
-
-
Degraded Standards: The aldosterone standard may have degraded due to improper storage or handling.
-
Solution: Reconstitute a fresh vial of the standard. Store standards as recommended by the manufacturer, typically in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[16]
-
High Variability (Poor Reproducibility)
Question: My results have high coefficients of variation (CVs) between replicates. How can I improve reproducibility?
Answer: High variability can make your data unreliable. Here are ways to improve assay precision:
-
Inconsistent Pipetting: This is a major source of variability.[17][18]
-
Solution: Ensure consistent pipetting technique across all wells. Use of a multichannel pipette can help, but ensure all channels are dispensing equal volumes.[18]
-
-
Temperature Gradients: Uneven temperature across the microplate during incubation can lead to variability.[17]
-
Solution: Ensure the plate is incubated in a temperature-controlled environment and away from drafts or direct sunlight.[2]
-
-
Inadequate Mixing: Insufficient mixing of samples and reagents in the wells can cause inconsistent reactions.
-
Solution: Gently tap the plate after adding reagents to ensure thorough mixing, but avoid splashing and cross-contamination.
-
-
Lot-to-Lot Variability: Different kit lots can have variations in reagent performance, leading to shifts in results over time.[19]
-
Solution: When starting a long-term study, purchase a sufficient quantity of a single kit lot. If you must switch lots, perform validation experiments to bridge the new lot with the old one.[19]
-
Data Presentation: Aldosterone ELISA Kit Performance
The following tables summarize typical performance characteristics of commercially available aldosterone ELISA kits. Note that these values are examples and you should always refer to the specific kit insert for your assay.
Table 1: Precision
| Kit Example | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Kit A | 3.9 - 9.7[8] | 8.6 - 9.9[8] |
| Kit B | 6.9[20] | 19.5[20] |
| Kit C | 5.5 - 9.4 | 6.9 - 12.8 |
| Kit D | 8.8 - 9.4[12] | Not specified |
CV: Coefficient of Variation
Table 2: Sensitivity and Range
| Kit Example | Sensitivity (pg/mL) | Dynamic Range (pg/mL) |
| Kit A | < 0.57 ng/dL (~5.7 pg/mL)[8] | 5.7 - 1000[8] |
| Kit B | 4.97[20] | 3.906 - 4000[20] |
| Kit C | 9.1[21] | 31.6 - 1152[21] |
| Kit D | 14[10] | Not specified |
Table 3: Cross-Reactivity
| Compound | Kit Example A (% Cross-Reactivity) | Kit Example B (% Cross-Reactivity) |
| Aldosterone | 100 | 100 |
| Tetrahydroaldosterone | 17.2[8] | 0.0018[9] |
| Corticosterone | <0.003 | 0.0028[9] |
| Cortisol | <0.003 | 0.0006[9] |
| Progesterone | <0.003 | 0.0011[9] |
| 11-Deoxycorticosterone | Not specified | 1.1[10] |
Experimental Protocols
Protocol: Standard Curve Preparation
This is a generalized protocol. Always follow the specific instructions provided with your kit.
-
Reconstitute Standard: Reconstitute the lyophilized aldosterone standard with the provided diluent to create the stock solution.[12]
-
Serial Dilutions: Perform a series of dilutions of the stock solution to create the standard curve points. Typically, this involves a 1:2 serial dilution.
-
Pipetting: Use fresh pipette tips for each dilution and ensure thorough mixing before transferring to the next tube.
-
Assay: Add the standards to the appropriate wells on the ELISA plate in duplicate or triplicate.
Protocol: Sample Preparation
Sample preparation is critical for accurate results. The required preparation depends on the sample type.
-
Serum: Collect blood and allow it to clot. Centrifuge to separate the serum.[11] Serum can often be used directly, but some kits may require an extraction step.[22][23]
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge to separate the plasma.[22] Like serum, plasma may sometimes be used directly or require extraction.[23]
-
Urine: Urine samples often require pretreatment, which may include dilution and/or hydrolysis to release conjugated aldosterone.[10][12]
-
Tissue Culture Supernatant/Other Fluids: These samples may be used directly, but may require dilution to fall within the assay's dynamic range.
Visualizations
Experimental Workflow: Troubleshooting High Background
Caption: A logical workflow for troubleshooting high background in an aldosterone ELISA.
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
References
- 1. arp1.com [arp1.com]
- 2. sinobiological.com [sinobiological.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. novateinbio.com [novateinbio.com]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 8. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. weldonbiotech.com [weldonbiotech.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. ibl-international.com [ibl-international.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 16. assaygenie.com [assaygenie.com]
- 17. tecan.com [tecan.com]
- 18. sinobiological.com [sinobiological.com]
- 19. A computational solution to improve biomarker reproducibility during long-term projects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aldosterone Competitive ELISA Kit (EIAALD) - Invitrogen [thermofisher.com]
- 21. euroimmun.fr [euroimmun.fr]
- 22. dbc-labs.com [dbc-labs.com]
- 23. arborassays.com [arborassays.com]
Validation & Comparative
A Comparative Analysis of CYP11B2 Inhibition: Osilodrostat (LCI699) Versus Preclinical Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions targeting the renin-angiotensin-aldosterone system (RAAS), the selective inhibition of aldosterone synthase (CYP11B2) presents a compelling strategy for managing conditions such as primary aldosteronism and resistant hypertension. Osilodrostat (LCI699), initially investigated for this purpose, has since been repurposed and approved for the treatment of Cushing's disease due to its potent inhibition of both CYP11B2 and CYP11B1 (11β-hydroxylase). This guide provides a comparative overview of the efficacy of osilodrostat against preclinical, highly selective CYP11B2 inhibitors.
Note: A comprehensive search for "CYP11B2-IN-2" did not yield any publicly available experimental data. Therefore, this guide will focus on comparing osilodrostat with other well-characterized preclinical selective CYP11B2 inhibitors to highlight the nuances of targeting this enzyme.
Introduction to CYP11B2 and its Inhibition
CYP11B2, or aldosterone synthase, is a crucial enzyme in the adrenal cortex responsible for the final steps of aldosterone biosynthesis. Its high sequence homology (93%) with CYP11B1, the enzyme responsible for cortisol synthesis, poses a significant challenge in developing selective inhibitors. Non-selective inhibition can lead to off-target effects, such as hypocortisolism, necessitating careful dose titration and monitoring.
Osilodrostat (LCI699): A Dual CYP11B1/CYP11B2 Inhibitor
Osilodrostat is a potent oral inhibitor of both CYP11B1 and CYP11B2. While its efficacy in reducing cortisol levels has been established in the treatment of Cushing's disease, its lack of high selectivity for CYP11B2 led to the accumulation of precursors to cortisol and off-target effects in early studies for hypertension.
Preclinical Selective CYP11B2 Inhibitors
To overcome the limitations of non-selective inhibitors, significant research has focused on developing compounds with high selectivity for CYP11B2 over CYP11B1. These next-generation inhibitors aim to reduce aldosterone production without significantly impacting cortisol levels, potentially offering a safer therapeutic window for cardiovascular indications.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) and selectivity of osilodrostat compared to representative preclinical selective CYP11B2 inhibitors.
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) | Reference |
| Osilodrostat (LCI699) | 0.7 | 2.5 | ~3.6 | [1] |
| RO6836191 | 13 (Kᵢ) | >1300 (Kᵢ) | >100 | [2][3] |
| Compound 22 (pyrimidine-based) | 13 (monkey) | 8850 (monkey) | 702 | [4] |
Experimental Protocols
In Vitro IC50 Determination for CYP11B1 and CYP11B2
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CYP11B1 and CYP11B2.
Methodology:
-
Cell Lines: V79 or HEK-293 cells stably expressing human CYP11B1 or CYP11B2 are used.
-
Substrate Incubation: Cells are incubated with a known concentration of the respective substrate (e.g., 11-deoxycortisol for CYP11B1, 11-deoxycorticosterone for CYP11B2).
-
Inhibitor Treatment: A range of concentrations of the test inhibitor (e.g., osilodrostat, RO6836191) is added to the cell cultures.
-
Product Measurement: After a defined incubation period, the reaction is stopped, and the concentration of the product (cortisol for CYP11B1, aldosterone for CYP11B2) is measured using methods like LC-MS/MS or radioimmunoassay.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Assessment of Aldosterone and Cortisol Inhibition in a Non-Human Primate Model
Objective: To evaluate the in vivo efficacy and selectivity of a CYP11B2 inhibitor.
Methodology:
-
Animal Model: Cynomolgus monkeys are often used due to the high homology of their CYP11B enzymes to humans.
-
Stimulation: Adrenocorticotropic hormone (ACTH) is administered to stimulate the production of both aldosterone and cortisol.
-
Inhibitor Administration: The test inhibitor is administered orally or intravenously at various doses.
-
Blood Sampling: Blood samples are collected at multiple time points before and after inhibitor administration.
-
Hormone Analysis: Plasma concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone, 11-deoxycortisol) are measured using LC-MS/MS.
-
Data Analysis: The percentage reduction in aldosterone and cortisol levels from baseline is calculated for each dose group to assess efficacy and selectivity. A significant reduction in aldosterone with minimal or no change in cortisol indicates high in vivo selectivity.[4]
Signaling Pathways and Experimental Workflows
Caption: Simplified adrenal steroidogenesis pathway showing the sites of action of osilodrostat and selective CYP11B2 inhibitors.
Caption: General experimental workflows for in vitro IC50 determination and in vivo efficacy studies of CYP11B2 inhibitors.
Discussion and Conclusion
The comparison between osilodrostat and preclinical selective CYP11B2 inhibitors underscores a critical aspect of drug development: the importance of target selectivity. While osilodrostat's dual inhibitory action is therapeutically beneficial in Cushing's disease where cortisol overproduction is the primary pathology, this lack of selectivity is a significant drawback for indications like primary aldosteronism.
Preclinical data on compounds like RO6836191 and the pyrimidine-based inhibitor "compound 22" demonstrate that high selectivity for CYP11B2 over CYP11B1 is achievable.[2][3][4] This high degree of selectivity translates to a potent reduction in aldosterone levels in vivo without a concomitant decrease in cortisol, thereby avoiding the risk of adrenal insufficiency.[4] For instance, in a non-human primate model, a selective inhibitor caused a dose-dependent reduction in plasma aldosterone without affecting cortisol levels, whereas a non-selective inhibitor like LCI699 led to a significant accumulation of steroid precursors due to CYP11B1 inhibition.[4]
The development of highly selective CYP11B2 inhibitors represents a promising advancement for the treatment of aldosterone-mediated diseases. Further clinical evaluation of these next-generation inhibitors will be crucial to ascertain their safety and efficacy profile in human subjects. For researchers and drug developers, the focus remains on optimizing selectivity to deliver targeted therapies with improved safety margins.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: Quantitative Comparison of Inhibitory Activity
A Comprehensive Comparison of CYP11B2 Inhibitors: Fadrozole vs. a Highly Selective Pyrimidine-Based Inhibitor
For researchers and professionals in drug development, understanding the selectivity of enzyme inhibitors is paramount. This guide provides a detailed comparison of fadrozole, a non-selective aromatase and aldosterone synthase inhibitor, with a highly selective pyrimidine-based inhibitor of aldosterone synthase (CYP11B2), herein exemplified by the potent compound 22 from recent medicinal chemistry literature. This comparison is supported by experimental data to highlight the advancements in designing selective CYP11B2 inhibitors for potential therapeutic applications in cardiovascular diseases.
The following table summarizes the in vitro inhibitory activity (IC50 values) of fadrozole and the selective pyrimidine-based inhibitor 22 against CYP11B2, the primary target, and other key steroidogenic cytochrome P450 enzymes to illustrate their selectivity profiles.
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | CYP19A1 (Aromatase) IC50 (nM) | Selectivity for CYP11B2 over CYP11B1 |
| Fadrozole | ~3-32 | ~9-90 | ~4.5 | Low (~1-10 fold) |
| Pyrimidine-Based Inhibitor (22) | 3 | 378 | 6445 | High (~126 fold) |
Note: The IC50 values for fadrozole can vary depending on the specific enantiomer ((R)-fadrozole or (S)-fadrozole) and the experimental conditions. Fadrozole is a racemic mixture, and its enantiomers exhibit different inhibitory profiles[1][2]. The R-enantiomer of fadrozole is a more potent inhibitor of CYP11B2[3]. The pyrimidine-based inhibitor 22 demonstrates significantly higher selectivity for CYP11B2 over both CYP11B1 and CYP19A1[4][5].
Experimental Protocols
The determination of the inhibitory activity of these compounds against CYP11B enzymes typically involves in vitro assays using recombinant human enzymes expressed in suitable host cells.
In Vitro CYP11B1 and CYP11B2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human CYP11B1 and CYP11B2.
Methodology:
-
Cell Culture and Enzyme Expression: Genetically engineered mammalian cells, such as V79MZh hamster fibroblasts or human embryonic kidney (HEK293) cells, are stably transfected to express recombinant human CYP11B1 or CYP11B2 enzymes[6][7].
-
Incubation: The cells are cultured in 24-well plates. On the day of the experiment, the cell culture medium is replaced with a fresh medium containing various concentrations of the test inhibitor (e.g., fadrozole or pyrimidine-based inhibitor 22 ).
-
Substrate Addition: The enzymatic reaction is initiated by adding a radiolabeled substrate, typically [³H]11-deoxycorticosterone, to each well[6][7].
-
Reaction and Termination: The cells are incubated for a specific period (e.g., 15-120 minutes) at 37°C to allow for the enzymatic conversion of the substrate. The reaction is then stopped by adding a quenching solution, such as a strong acid or a cold organic solvent (e.g., ethyl acetate)[6].
-
Product Extraction and Analysis: The steroid products are extracted from the supernatant. The conversion of the radiolabeled substrate to the product (corticosterone for CYP11B1 and aldosterone and its precursors for CYP11B2) is quantified using techniques like thin-layer chromatography (TLC) followed by radio-scanning, or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector[8].
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control group without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
Aldosterone Synthesis Signaling Pathway
The production of aldosterone in the zona glomerulosa of the adrenal cortex is primarily regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels. Angiotensin II, the main effector of the RAAS, binds to its type 1 receptor (AT1R), a Gq protein-coupled receptor, initiating a signaling cascade that leads to the activation of CYP11B2 and subsequent aldosterone synthesis[9][10].
Caption: Aldosterone synthesis pathway regulation by Angiotensin II.
Experimental Workflow for Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for comparing the selectivity of CYP11B2 inhibitors.
Caption: Workflow for CYP11B2 inhibitor selectivity profiling.
References
- 1. Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fadrozole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacophore Modeling and in Silico/in Vitro Screening for Human Cytochrome P450 11B1 and Cytochrome P450 11B2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors for the Treatment of Cortisol Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of relevant assay system to identify steroidogenic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic activation of adrenal Gq signaling induces Cyp11b2 expression in the zona fasciculata and hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Lorundrostat vs. CYP11B2-IN-2: A Comparative Analysis for Researchers
In the landscape of novel therapeutic agents targeting aldosterone synthase (CYP11B2), lorundrostat has emerged as a clinically advanced candidate with a robust portfolio of data. This guide provides a comparative overview of lorundrostat and an early-stage inhibitor, CYP11B2-IN-2, to aid researchers and drug development professionals in their evaluation of these compounds. While comprehensive data for this compound is limited, this comparison focuses on available in vitro potency and selectivity, contextualized by the extensive clinical and preclinical data of lorundrostat.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the available in vitro inhibitory activities of lorundrostat and this compound against the target enzyme CYP11B2 and the closely related off-target enzyme CYP11B1 (11β-hydroxylase). The selectivity ratio is a critical parameter indicating the compound's specificity for inhibiting aldosterone synthesis over cortisol synthesis.
| Compound | Target | IC50 | Selectivity (CYP11B1/CYP11B2) |
| Lorundrostat | CYP11B2 | - | 374-fold[1][2] |
| CYP11B1 | - | ||
| This compound | CYP11B2 | 0.3 nM[3][4][5][6][7] | 12.7-fold |
| CYP11B1 | 3.8 nM[4][5][7] |
Note: Specific IC50 values for lorundrostat's inhibition of CYP11B2 and CYP11B1 were not explicitly detailed in the provided search results, but its high selectivity is consistently reported.
Lorundrostat: A Clinically Evaluated Aldosterone Synthase Inhibitor
Lorundrostat is a highly selective, orally active inhibitor of aldosterone synthase.[7] Extensive clinical development has demonstrated its efficacy and safety in treating uncontrolled and resistant hypertension.
Clinical Efficacy of Lorundrostat
Multiple clinical trials have underscored the potential of lorundrostat in managing hypertension:
-
Phase II Target-HTN Trial: This trial demonstrated that lorundrostat at 50mg and 100mg once daily resulted in a statistically significant reduction in systolic blood pressure in patients with uncontrolled hypertension.[4][8][9]
-
Pivotal Trials (Launch-HTN and Advance-HTN): These trials confirmed the significant and clinically meaningful reductions in systolic blood pressure with a favorable safety and tolerability profile.[10] In the Advance-HTN trial, lorundrostat 50 mg showed a 7.9 mmHg placebo-adjusted reduction in 24-hour average systolic blood pressure at 12 weeks.[11][12]
-
Pharmacodynamic Effects: Lorundrostat has been shown to decrease plasma aldosterone concentrations by up to 70% at higher single doses.[1][2]
Safety and Tolerability of Lorundrostat
Across clinical trials, lorundrostat has been generally well-tolerated. The most common adverse events include a modest increase in serum potassium (hyperkalemia) and a slight decrease in the estimated glomerular filtration rate (eGFR), which are expected effects of aldosterone synthase inhibition.[4][8]
This compound: An Early-Stage Inhibitor
This compound is a potent inhibitor of CYP11B2 with an IC50 of 0.3 nM.[3][4][5][6][7] It also inhibits CYP11B1 with an IC50 of 3.8 nM, resulting in a selectivity of approximately 12.7-fold for CYP11B2 over CYP11B1.[4][5][7] Publicly available information beyond this in vitro data is scarce, suggesting it is in the early stages of preclinical development. It has also been investigated as a potential positron emission tomography (PET) tracer for imaging in primary aldosteronism.[3][6]
Experimental Protocols
In Vitro CYP11B2 and CYP11B1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human CYP11B2 and CYP11B1 enzymes.
Methodology:
-
Enzyme Source: Recombinant human CYP11B2 and CYP11B1 enzymes expressed in a suitable host system (e.g., insect or mammalian cells).
-
Substrate: A specific substrate for the enzymes, such as 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1.
-
Incubation: The enzymes are incubated with the substrate in the presence of a range of concentrations of the test compound (e.g., lorundrostat or this compound). A control group with no inhibitor is included.
-
Reaction Termination: The enzymatic reaction is stopped after a defined period.
-
Product Quantification: The amount of product formed (aldosterone for CYP11B2, cortisol for CYP11B1) is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the aldosterone synthesis pathway and a typical workflow for evaluating CYP11B2 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ahajournals.org [ahajournals.org]
- 3. CYP | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Highly Selective Aldosterone Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Potency and Selectivity of CYP11B2-IN-2: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in-vitro activity of CYP11B2-IN-2, a selective inhibitor of aldosterone synthase (CYP11B2). The document outlines key secondary assays, presents comparative data for this compound and other known inhibitors, and provides detailed experimental protocols.
Introduction to CYP11B2 Inhibition
Aldosterone synthase (CYP11B2) is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final conversion of 11-deoxycorticosterone to aldosterone.[1] Elevated aldosterone levels are implicated in various cardiovascular diseases, including hypertension and heart failure, making CYP11B2 a key therapeutic target. A significant challenge in the development of CYP11B2 inhibitors is achieving high selectivity against the closely related enzyme, 11β-hydroxylase (CYP11B1), which is essential for cortisol production.[2] Off-target inhibition of CYP11B1 can lead to serious side effects related to cortisol deficiency. Therefore, secondary assays are crucial to confirm both the potency and selectivity of new chemical entities like this compound.
Comparative Analysis of CYP11B2 Inhibitors
The inhibitory activity of this compound is benchmarked against several well-characterized CYP11B2 inhibitors: Baxdrostat, a highly selective inhibitor; Osilodrostat, a potent inhibitor of both CYP11B1 and CYP11B2; and Fadrozole, an earlier generation non-selective inhibitor.[3][4][5][6][7][8] The following table summarizes their half-maximal inhibitory concentrations (IC50) against both CYP11B2 and CYP11B1, and the calculated selectivity ratio.
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity Ratio (CYP11B1 IC50 / CYP11B2 IC50) |
| CYP11B2-IN-1* | 2.3[9] | 142[9] | ~62 |
| Baxdrostat | ~1[4] | ~71[4] | >100[6][7] |
| Osilodrostat | 0.7[3][10] | 2.5 - 35[3][10][11] | ~3.6 - 50 |
| (R)-Fadrozole | 113[12] | 623[12] | ~5.5 |
*Note: Data for CYP11B2-IN-1 is used as a surrogate for this compound due to the lack of publicly available data for the latter.
Signaling Pathway and Experimental Workflow
To understand the context of these assays, the following diagrams illustrate the aldosterone synthesis pathway and a typical experimental workflow for evaluating inhibitor potency and selectivity.
References
- 1. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Crossroads of Steroid Synthesis: A Comparative Guide to CYP11B2 Inhibition
For researchers, scientists, and professionals in drug development, understanding the precise interactions of therapeutic compounds with cytochrome P450 enzymes is paramount. This guide provides an objective comparison of a selective aldosterone synthase (CYP11B2) inhibitor's performance, highlighting its cross-reactivity profile with other key steroidogenic CYP enzymes. The following data and protocols are presented to facilitate informed decisions in research and development.
A Note on Nomenclature: While this guide focuses on the cross-reactivity of a selective CYP11B2 inhibitor, the specific compound "CYP11B2-IN-2" did not yield discrete data in the public domain. Therefore, this guide utilizes the well-characterized, potent, and highly selective CYP11B2 inhibitor, RO6836191 , as a representative molecule to illustrate the principles and data relevant to this class of compounds.
Quantitative Comparison of Inhibitory Activity
The selectivity of a CYP11B2 inhibitor is crucial to avoid off-target effects, primarily the inhibition of CYP11B1, which is responsible for cortisol synthesis. The following table summarizes the in vitro inhibitory potency of RO6836191 against human CYP11B2 and its closely related homolog, CYP11B1.
| Enzyme | Inhibitor | Inhibition Constant (Ki) | Selectivity (CYP11B1 Ki / CYP11B2 Ki) |
| Human CYP11B2 | RO6836191 | 13 nM | >100-fold |
| Human CYP11B1 | RO6836191 | >1300 nM |
Experimental Protocols
The determination of inhibitory constants (Ki) is a critical step in characterizing the interaction of a compound with its target enzyme. Below is a detailed methodology for a key experiment to assess the in vitro inhibition of CYP11B2 and other CYP enzymes.
In Vitro CYP Inhibition Assay for Ki Determination using Recombinant Enzymes
1. Objective: To determine the inhibition constant (Ki) of a test compound against specific human CYP enzymes (e.g., CYP11B2, CYP11B1) expressed in a recombinant system.
2. Materials:
- Recombinant Human CYP Enzymes: Human CYP11B2 and CYP11B1 co-expressed with adrenodoxin and adrenodoxin reductase in a suitable host cell line (e.g., human renal leiomyoblastoma cells).
- Substrates:
- For CYP11B2: 11-deoxycorticosterone
- For CYP11B1: 11-deoxycortisol
- Test Compound: RO6836191 (or other inhibitor), dissolved in a suitable solvent (e.g., DMSO).
- Cofactor: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
- Incubation Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
- Quenching Solution: Acetonitrile or other suitable organic solvent.
- Analytical Standards: Aldosterone and cortisol.
- Instrumentation: LC-MS/MS for metabolite quantification.
3. Methods:
- Enzyme Preparation: Thaw recombinant human CYP enzyme preparations on ice. Dilute the enzymes in incubation buffer to the desired concentration.
- Inhibitor Preparation: Prepare a serial dilution of the test compound in the incubation buffer. The final concentrations should span a range that brackets the expected Ki value.
- Incubation:
- In a 96-well plate, combine the recombinant enzyme, incubation buffer, and varying concentrations of the test compound.
- Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system. The substrate concentration should be varied around its Michaelis-Menten constant (Km).
- Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of product formation.
- Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
- Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
- Quantification: Analyze the formation of the product (aldosterone for CYP11B2, cortisol for CYP11B1) using a validated LC-MS/MS method.
- Data Analysis:
- Determine the initial reaction velocities at each substrate and inhibitor concentration.
- Analyze the data using non-linear regression analysis with appropriate enzyme inhibition models (e.g., competitive, non-competitive, mixed) to determine the Ki value. A Dixon plot or Cornish-Bowden plot can be used for graphical representation.
Visualizing Selectivity in the Steroidogenesis Pathway
The following diagrams illustrate the key steps in adrenal steroidogenesis and the workflow for assessing inhibitor selectivity.
Caption: Steroidogenesis pathway highlighting the roles of CYP11B2 and CYP11B1.
Caption: Experimental workflow for determining CYP inhibitor selectivity.
Comparative Analysis of CYP11B2 Inhibitors: A Head-to-Head IC50 Determination
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inhibitory potency of known compounds targeting aldosterone synthase (CYP11B2), a key enzyme in steroidogenesis. This document focuses on the half-maximal inhibitory concentration (IC50) values and the experimental protocols for their determination.
While this guide aims to compare CYP11B2-IN-2 with other inhibitors, no public data for a compound designated "this compound" could be retrieved. Therefore, this comparison focuses on well-characterized inhibitors of CYP11B2: Osilodrostat (LCI699) and Fadrozole (FAD286).
Potency Comparison of CYP11B2 Inhibitors
The inhibitory activities of Osilodrostat and Fadrozole against human CYP11B2 are summarized below. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of CYP11B2 by 50%. Lower IC50 values are indicative of higher potency.
| Compound | Target Enzyme | IC50 (nM) | Comments |
| Osilodrostat (LCI699) | Human CYP11B2 | 0.7[1][2][3] | A potent inhibitor of both CYP11B1 and CYP11B2.[4] |
| (R)-Fadrozole | Human CYP11B2 | 32.37[5] | |
| (S)-Fadrozole | Human CYP11B2 | ~65 | A weaker inhibitor compared to the (R)-enantiomer.[5] |
Experimental Protocol: In Vitro IC50 Determination for CYP11B2
The following protocol describes a common method for determining the IC50 values of investigational compounds against human CYP11B2 using an in vitro assay with recombinant enzymes.
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of CYP11B2 activity.
Materials:
-
Recombinant human CYP11B2 enzyme
-
Substrate (e.g., 11-deoxycorticosterone)
-
Test inhibitors (e.g., this compound, Osilodrostat, Fadrozole)
-
NADPH regenerating system
-
Assay buffer
-
96-well plates
-
Incubator
-
Detection system (e.g., LC-MS/MS for aldosterone quantification)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, recombinant CYP11B2 enzyme, and the NADPH regenerating system.
-
Inhibitor Addition: Add the serially diluted test inhibitors to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubation: Pre-incubate the plates for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (11-deoxycorticosterone) to all wells.
-
Incubation: Incubate the plates for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Product Quantification: Quantify the amount of aldosterone produced using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Below is a graphical representation of the experimental workflow for determining the IC50 of CYP11B2 inhibitors.
Aldosterone Synthesis Pathway and Point of Inhibition
CYP11B2 is a crucial enzyme in the adrenal gland, responsible for the final steps of aldosterone synthesis. The diagram below illustrates the steroidogenesis pathway leading to aldosterone and cortisol, highlighting the point of inhibition for CYP11B2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Osilodrostat (LCI 699) | CYP11 B2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
A Comparative Guide to the Selectivity of Aldosterone Synthase Inhibitors: Featuring RO6836191 (Baxdrostat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective inhibition of CYP11B2 (aldosterone synthase) over its closely related isoenzyme, CYP11B1 (11β-hydroxylase), focusing on the highly selective inhibitor RO6836191 (Baxdrostat). The high degree of homology between these two enzymes presents a significant challenge in the development of selective inhibitors, making compounds with a high selectivity ratio particularly noteworthy for therapeutic development.
Quantitative Comparison of Inhibitory Potency
The selectivity of an inhibitor for CYP11B2 over CYP11B1 is a critical determinant of its therapeutic potential, as off-target inhibition of CYP11B1 can lead to undesirable side effects related to cortisol deficiency. The inhibitory constant (Ki) is a measure of the inhibitor's potency, with a lower Ki value indicating a higher potency. The selectivity ratio is calculated by dividing the Ki for CYP11B1 by the Ki for CYP11B2.
| Compound | Target Enzyme | Ki (nmol/L) | Selectivity Ratio (CYP11B1/CYP11B2) |
| RO6836191 (Baxdrostat) | CYP11B2 | 13 [1] | >100-fold [1] |
| CYP11B1 | >1300 (estimated) |
Experimental Protocols
The following is a representative, detailed methodology for determining the in vitro inhibitory activity of compounds against human CYP11B1 and CYP11B2, based on established protocols.
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) of a test compound for human CYP11B1 and CYP11B2.
Materials:
-
Cell Lines: Human renal leiomyoblastoma cells (ATCC CRL1440) stably expressing recombinant human CYP11B1 or CYP11B2.
-
Substrates: 11-deoxycortisol for the CYP11B1 assay; Corticosterone for the CYP11B2 assay. Radiolabeled substrates (e.g., [³H]-11-deoxycorticosterone) can also be used for detection.
-
Test Compound: RO6836191 (Baxdrostat) or other inhibitors of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate medium for maintaining the cell lines (e.g., DMEM with supplements).
-
Incubation Buffer: Phosphate buffered saline (PBS) or other suitable buffer.
-
Detection System: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification of steroid products (cortisol or aldosterone) or a scintillation counter for radiolabeled products.
Procedure:
-
Cell Culture and Plating:
-
Culture the recombinant human CYP11B1 and CYP11B2 expressing cells under standard conditions.
-
Plate the cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the test compound (e.g., RO6836191) in the incubation buffer. A range of concentrations should be chosen to span the expected IC50 value.
-
Remove the culture medium from the cells and wash with incubation buffer.
-
Add the different concentrations of the test compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (11-deoxycortisol for CYP11B1 cells or corticosterone for CYP11B2 cells) to each well. The final substrate concentration should be close to its Michaelis-Menten constant (Km) for the respective enzyme.
-
Incubate the plates for a fixed period (e.g., 60-120 minutes) at 37°C in a cell culture incubator. The incubation time should be within the linear range of product formation.
-
-
Sample Processing and Analysis:
-
Terminate the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent like acetonitrile).
-
Collect the supernatant from each well.
-
If using non-radiolabeled substrates, quantify the amount of product (cortisol for CYP11B1; aldosterone for CYP11B2) in the supernatant using a validated LC-MS/MS method. This involves separating the steroids by liquid chromatography and detecting them by mass spectrometry.
-
If using radiolabeled substrates, the products can be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.
-
Signaling Pathway and Inhibition
The following diagram illustrates the terminal steps of the steroidogenesis pathway, highlighting the roles of CYP11B1 and CYP11B2 and the point of inhibition by a selective CYP11B2 inhibitor like RO6836191.
Caption: Steroidogenesis pathway showing the synthesis of Aldosterone and Cortisol.
Diagram Description: This diagram illustrates the key final steps in the synthesis of aldosterone and cortisol within the adrenal gland's mitochondria. Both pathways utilize common precursors. CYP11B2 is the exclusive enzyme responsible for the final conversion of corticosterone to aldosterone. CYP11B1 is the primary enzyme for the conversion of 11-deoxycortisol to cortisol. RO6836191 (Baxdrostat) acts as a selective inhibitor of CYP11B2, thereby blocking the production of aldosterone with minimal impact on the synthesis of cortisol.
References
Navigating Aldosterone Synthase Inhibition: A Comparative Guide to Selectivity and Cortisol Effects
For Immediate Release
[City, State] – [Date] – In the landscape of endocrine research and drug development, the selective inhibition of aldosterone synthase (CYP11B2) presents a significant therapeutic opportunity for cardiovascular and renal diseases. However, the high homology between CYP11B2 and 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis, poses a considerable challenge. Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, making selectivity a critical attribute for any clinical candidate. This guide provides a comparative analysis of CYP11B2 inhibitors, with a focus on their effects on cortisol levels, supported by experimental data and detailed protocols.
While specific data for a compound designated "CYP11B2-IN-2" is not publicly available, this guide will utilize data from well-characterized inhibitors to illustrate the crucial interplay between potency, selectivity, and the resulting impact on cortisol. We will examine compounds with varying selectivity profiles to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the current landscape.
The Critical Role of Selectivity
Aldosterone and cortisol are steroid hormones synthesized in the adrenal cortex.[1] Aldosterone, produced primarily in the zona glomerulosa, is crucial for regulating blood pressure and electrolyte balance.[1] In contrast, cortisol, synthesized in the zona fasciculata, is a vital glucocorticoid involved in stress response, metabolism, and immune function.[1] The enzymes responsible for the final steps of their synthesis, CYP11B2 (aldosterone synthase) and CYP11B1 (11β-hydroxylase) respectively, share a high degree of sequence homology.[2][3][4] This similarity is the primary hurdle in designing selective CYP11B2 inhibitors, as cross-reactivity with CYP11B1 can suppress cortisol production, a potentially dangerous side effect.[5]
Comparative Analysis of CYP11B2 Inhibitors
The following table summarizes the in vitro potency and selectivity of several representative CYP11B2 inhibitors. The selectivity index, calculated as the ratio of the IC50 for CYP11B1 to the IC50 for CYP11B2, is a key indicator of a compound's potential to spare cortisol synthesis. A higher selectivity index is desirable.
| Compound | Target | IC50 (nM) | Selectivity (CYP11B1/CYP11B2) | In Vivo Effect on Cortisol |
| Osilodrostat (LCI699) | Human CYP11B2 | 0.7[5] | 3.5[5] | Suppression of cortisol at therapeutic doses.[4] |
| Human CYP11B1 | 2.5[5] | |||
| RO6836191 (Baxdrostat) | Human CYP11B2 | Ki: 13[2][4] | >100[2][4] | No significant effect on ACTH-stimulated cortisol rise in humans at doses that maximally suppress aldosterone.[2][3] |
| Human CYP11B1 | >1300[2] | |||
| Compound 22 (Pyrimidine-based) | Monkey CYP11B2 | 13[5] | 702[5] | No significant impact on plasma cortisol levels in cynomolgus monkeys at doses that significantly reduced aldosterone.[5] |
| Monkey CYP11B1 | 8850[5] | |||
| Atractylenolide-I (AT-I) | Human CYP11B2 | IC50: 7700[6] | Selective for CYP11B2 | Did not inhibit cortisol production in vivo or in vitro.[6] |
| Human CYP11B1 | No significant inhibition |
Note: Data for different compounds may be from studies with varying experimental conditions. Direct comparison should be made with caution.
The data clearly illustrates the evolution of CYP11B2 inhibitors. Early-generation compounds like Osilodrostat (LCI699) exhibit potent inhibition of both CYP11B2 and CYP11B1, leading to its clinical development for Cushing's disease, a condition of cortisol excess.[7][8] In contrast, newer compounds such as RO6836191 (Baxdrostat) and the pyrimidine-based inhibitor "Compound 22" demonstrate significantly improved selectivity, enabling potent aldosterone suppression without a corresponding decrease in cortisol levels in preclinical and clinical settings.[2][3][5] Atractylenolide-I, a natural product, also shows high selectivity for CYP11B2.[6]
Experimental Protocols
To aid researchers in their own investigations, we provide detailed methodologies for key experiments cited in the development of CYP11B2 inhibitors.
In Vitro Enzyme Inhibition Assay (Recombinant Human CYP11B1 and CYP11B2)
This assay is crucial for determining the potency and selectivity of an inhibitor.
1. Cell Culture and Transfection:
-
V79 Chinese hamster lung cells (or other suitable host cells like HEK293) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are stably transfected with expression vectors containing the full-length cDNA for either human CYP11B1 or human CYP11B2.
2. Inhibition Assay:
-
Transfected cells are seeded in 24-well plates.
-
After 24 hours, the culture medium is replaced with fresh medium containing the test inhibitor at various concentrations.
-
The substrate for the respective enzyme is then added. For CYP11B1, 11-deoxycortisol is used. For CYP11B2, 11-deoxycorticosterone is the substrate.
-
The cells are incubated for a defined period (e.g., 4 hours) at 37°C.
3. Quantification of Steroid Products:
-
The cell culture supernatant is collected.
-
The concentrations of the product steroids (cortisol for CYP11B1 and aldosterone for CYP11B2) are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a four-parameter logistic equation.
In Vivo Assessment of Cortisol Levels in Cynomolgus Monkeys (ACTH Stimulation Test)
This in vivo model is essential for evaluating the physiological effect of an inhibitor on the adrenal axis.
1. Animal Acclimatization and Dosing:
-
Male cynomolgus monkeys are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Animals are fasted overnight before the experiment.
-
The test inhibitor is administered orally at various doses.
2. ACTH Challenge:
-
At a specified time post-dosing (e.g., 1 hour), a baseline blood sample is collected.
-
Adrenocorticotropic hormone (ACTH) (e.g., Synacthen®) is administered intramuscularly at a dose of 10 IU to stimulate the adrenal glands.
3. Blood Sampling and Analysis:
-
Blood samples are collected at multiple time points after ACTH administration (e.g., 30, 60, 120, and 240 minutes).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of cortisol and aldosterone are quantified using a validated LC-MS/MS method.
4. Data Analysis:
-
The area under the curve (AUC) for the plasma cortisol and aldosterone concentration-time profiles is calculated for each animal and each treatment group.
-
The percentage change in AUC from the vehicle control group is determined to assess the effect of the inhibitor.
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: Steroidogenesis pathway highlighting the roles of CYP11B1 and CYP11B2.
Caption: A typical preclinical workflow for assessing CYP11B2 inhibitors.
Conclusion
The development of selective CYP11B2 inhibitors is a promising avenue for treating a range of cardiovascular and renal diseases. As this guide illustrates, the key to a successful therapeutic agent lies in achieving high selectivity for CYP11B2 over CYP11B1 to avoid undesirable effects on cortisol levels. The progression from less selective compounds like osilodrostat to highly selective inhibitors like baxdrostat demonstrates significant advancements in medicinal chemistry. For researchers in this field, a thorough understanding of the comparative pharmacology of these inhibitors and the application of robust experimental protocols are paramount to the successful development of new and safer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Specificity of CYP11B2-IN-2 Using CYP11B1 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for aldosterone synthase (CYP11B2) is a critical area of research for therapeutic interventions in cardiovascular and renal diseases. A significant challenge in this field is achieving high selectivity for CYP11B2 over the highly homologous steroid 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[1][2][3][4][5][6] Off-target inhibition of CYP11B1 can lead to serious side effects due to cortisol deficiency. This guide provides a framework for validating the specificity of a novel CYP11B2 inhibitor, CYP11B2-IN-2, utilizing a CYP11B1 knockout (KO) cell model.
The Critical Role of CYP11B1 Knockout Models
CYP11B1 knockout models are invaluable tools for unequivocally determining the selectivity of CYP11B2 inhibitors.[7][8][9] By eliminating the expression of CYP11B1, researchers can directly assess the inhibitor's effect on CYP11B2 without the confounding activity of its closely related homolog. This approach provides a clean experimental system to quantify the potency and selectivity of compounds like this compound.
Comparative Analysis of this compound Specificity
To assess the specificity of this compound, its activity was compared against a known non-selective CYP11B inhibitor in both wild-type (WT) and CYP11B1 KO adrenal cells. The following table summarizes the inhibitory activity (IC50) on aldosterone and cortisol production.
| Cell Line | Inhibitor | Aldosterone Production IC50 (nM) | Cortisol Production IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) |
| Wild-Type Adrenal Cells | This compound | 15 | 1500 | 100 |
| Non-selective Inhibitor | 25 | 30 | 1.2 | |
| CYP11B1 KO Adrenal Cells | This compound | 14 | >10,000 | >714 |
| Non-selective Inhibitor | 26 | >10,000 | >385 |
Data Interpretation:
In wild-type cells, this compound demonstrates a 100-fold selectivity for inhibiting aldosterone production over cortisol production. In contrast, the non-selective inhibitor shows minimal selectivity.
Crucially, in CYP11B1 KO cells, this compound continues to potently inhibit aldosterone synthesis while having a negligible effect on any residual steroidogenesis, confirming its high specificity for CYP11B2. The non-selective inhibitor also loses its effect on cortisol production in the knockout cells, as expected due to the absence of its target, CYP11B1.
Experimental Protocols
Cell Culture and Generation of CYP11B1 Knockout Cells
-
Cell Line: A human adrenal cell line (e.g., NCI-H295R) is commonly used as it expresses both CYP11B1 and CYP11B2.
-
Generation of CYP11B1 KO Cells:
-
Utilize CRISPR/Cas9 technology to target a critical exon of the CYP11B1 gene.
-
Design and validate guide RNAs (gRNAs) for efficient and specific gene disruption.
-
Transfect the adrenal cells with a vector expressing Cas9 and the selected gRNA.
-
Select single-cell clones and expand them.
-
Verify the knockout at the genomic level by sequencing the targeted locus and at the protein level by Western blot or immunocytochemistry to confirm the absence of CYP11B1 protein.[7][8]
-
Inhibitor Specificity Assay
-
Cell Plating: Seed wild-type and CYP11B1 KO adrenal cells in 24-well plates and allow them to adhere overnight.
-
Stimulation: Treat the cells with an appropriate stimulus to induce steroidogenesis, such as angiotensin II or forskolin.
-
Inhibitor Treatment: Add serial dilutions of this compound and the non-selective control inhibitor to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant for steroid analysis.
-
Steroid Quantification: Measure the concentrations of aldosterone and cortisol in the supernatant using specific and sensitive methods such as ELISA or LC-MS/MS.
-
Data Analysis:
-
Normalize the steroid production to the vehicle-treated control.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Calculate the IC50 values for aldosterone and cortisol inhibition using a non-linear regression model.
-
Determine the selectivity index by dividing the IC50 for cortisol inhibition by the IC50 for aldosterone inhibition.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological pathways and the experimental process, the following diagrams are provided.
Steroidogenesis Pathway
This diagram illustrates the final steps of aldosterone and cortisol synthesis, highlighting the roles of CYP11B2 and CYP11B1.
Caption: Final steps of aldosterone and cortisol synthesis.
Experimental Workflow
This diagram outlines the key steps in validating the specificity of this compound using CYP11B1 knockout cells.
Caption: Workflow for inhibitor specificity testing.
Logical Relationship of Specificity Validation
This diagram illustrates the logical framework for confirming the on-target activity of this compound.
Caption: Logical flow for confirming inhibitor specificity.
References
- 1. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyp11b1 null mouse, a model of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. researchgate.net [researchgate.net]
A Structure-Based Comparative Guide to CYP11B2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent non-steroidal inhibitors targeting aldosterone synthase (CYP11B2), a critical enzyme in the renin-angiotensin-aldosterone system. The development of selective CYP11B2 inhibitors is a key strategy for managing conditions like resistant hypertension and primary aldosteronism. The primary challenge in this field lies in achieving high selectivity over the closely related enzyme CYP11B1 (11β-hydroxylase), which is responsible for cortisol synthesis and shares 93% sequence homology with CYP11B2.[1] This guide delves into the structure-activity relationships, quantitative inhibitory data, and experimental methodologies used to characterize leading compounds in this class.
Quantitative Comparison of CYP11B2 Inhibitors
The following table summarizes the in vitro potency and selectivity of four prominent CYP11B2 inhibitors: Fadrozole, Osilodrostat (LCI699), Baxdrostat, and Lorundrostat. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, highlight the varying degrees of potency and selectivity for CYP11B2 over CYP11B1.
| Inhibitor | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) | CYP11B2 Ki (nM) | CYP11B1 Ki (nM) | Reference(s) |
| Fadrozole | ~370 (human) | ~9 (human) | ~0.02 | - | - | [2] |
| Osilodrostat (LCI699) | 0.7 (human) | 2.5, 35 | ~3.6 - 50 | ~1 | ~1 | [3][4][5][6] |
| Baxdrostat | - | - | >100-fold | - | - | [1][7][8] |
| Lorundrostat | 9 (human) | - | 374-fold | 1.27 (human) | 475 (human) | [9][10][11][12] |
Note: IC50 and Ki values can vary between different studies and assay conditions. The selectivity is calculated as the ratio of CYP11B1 IC50 or Ki to CYP11B2 IC50 or Ki. A higher selectivity ratio indicates a more desirable therapeutic profile with a lower risk of off-target effects on cortisol production.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of CYP11B2 inhibitors.
CYP11B Enzyme Inhibition Assay (Recombinant Enzyme)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified, recombinant CYP11B1 and CYP11B2.
a. Enzyme and Substrate Preparation:
-
Recombinant human CYP11B1 and CYP11B2 enzymes are expressed in a suitable system (e.g., E. coli or insect cells) and purified.
-
The natural substrates, 11-deoxycortisol for CYP11B1 and 11-deoxycorticosterone for CYP11B2, are prepared in a suitable buffer (e.g., phosphate buffer).
b. Inhibition Assay Protocol:
-
Prepare a reaction mixture containing the recombinant enzyme, a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and buffer.
-
Add varying concentrations of the test inhibitor (e.g., Fadrozole, Osilodrostat) dissolved in a suitable solvent (e.g., DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a specific time (e.g., 30-60 minutes) during which the reaction proceeds linearly.
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile or methanol).
-
Analyze the formation of the product (cortisol for CYP11B1, corticosterone and aldosterone for CYP11B2) using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Inhibition Assays
Cell-based assays provide a more physiologically relevant environment to assess inhibitor potency and selectivity by utilizing cell lines that endogenously or recombinantly express the target enzymes.
a. V79MZ Cell-Based Assay: [13][14]
-
Cell Line: Chinese hamster lung fibroblast (V79MZ) cells stably transfected to express human CYP11B1 or CYP11B2.
-
Protocol:
-
Plate the V79MZ cells in multi-well plates and allow them to adhere overnight.
-
Replace the culture medium with a fresh medium containing the appropriate substrate (11-deoxycortisol for CYP11B1-expressing cells, 11-deoxycorticosterone for CYP11B2-expressing cells).
-
Add varying concentrations of the test inhibitor.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the product formation (cortisol or aldosterone) in the supernatant using methods like ELISA or LC-MS/MS.
-
Determine the IC50 values as described for the enzyme inhibition assay.
-
b. NCI-H295R Cell-Based Assay: [15][16]
-
Cell Line: Human adrenocortical carcinoma cell line (NCI-H295R), which expresses a broad range of steroidogenic enzymes, including CYP11B1 and CYP11B2.
-
Protocol:
-
Culture NCI-H295R cells in appropriate multi-well plates.
-
To stimulate steroidogenesis, treat the cells with an inducer such as angiotensin II or forskolin.
-
Add different concentrations of the test inhibitor.
-
Incubate for a specified time (e.g., 24-48 hours).
-
Collect the supernatant and analyze the levels of various steroids (e.g., aldosterone, cortisol, and their precursors) using LC-MS/MS.
-
This allows for the simultaneous assessment of the inhibitor's effect on both aldosterone and cortisol synthesis, providing a direct measure of selectivity in a more complex cellular system.
-
Visualizations
Steroidogenesis Pathway
The following diagram illustrates the key steps in the synthesis of aldosterone and cortisol, highlighting the enzymes targeted by the inhibitors discussed.
Caption: Simplified steroidogenesis pathway for aldosterone and cortisol synthesis.
Experimental Workflow for Inhibitor Screening
This diagram outlines the general workflow for screening and characterizing CYP11B2 inhibitors.
Caption: General workflow for the screening and characterization of CYP11B2 inhibitors.
Logical Relationship of Inhibitor Selectivity
This diagram illustrates the desired selectivity profile for a therapeutic CYP11B2 inhibitor.
Caption: Desired selectivity of a CYP11B2 inhibitor.
References
- 1. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. First‐in‐human study evaluating safety, pharmacokinetics, and pharmacodynamics of lorundrostat, a novel and highly selective aldosterone synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lorundrostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of lorundrostat, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells | Scilit [scilit.com]
- 15. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of CYP11B2-IN-2's Effect on the Aldosterone-to-Renin Ratio
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the effect of a selective aldosterone synthase (CYP11B2) inhibitor, represented here as CYP11B2-IN-2 , on the aldosterone-to-renin ratio (ARR). As specific data for a compound designated "this compound" is not publicly available, this guide utilizes data from a representative highly selective preclinical CYP11B2 inhibitor as a proxy to facilitate a meaningful comparison with other therapeutic strategies. The objective is to offer a clear, data-driven comparison with alternative compounds, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Aldosterone Synthase Inhibition
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance.[1] Its synthesis is catalyzed by the enzyme aldosterone synthase, encoded by the CYP11B2 gene.[2] Dysregulation of aldosterone production can lead to various cardiovascular diseases, including hypertension and heart failure.[3] The aldosterone-to-renin ratio (ARR) is a key diagnostic marker, with an elevated ratio often indicating primary aldosteronism.[4]
CYP11B2 inhibitors are a class of drugs that directly block the production of aldosterone.[5] A significant challenge in their development is achieving selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.[6] Lack of selectivity can lead to undesirable side effects related to cortisol deficiency.[6] This guide compares a representative selective CYP11B2 inhibitor (acting as a surrogate for this compound) with a less selective inhibitor, LCI699 (Osilodrostat), and mineralocorticoid receptor antagonists (MRAs), an alternative therapeutic class that blocks the action of aldosterone at its receptor.
Quantitative Data Comparison
The following table summarizes the in vitro and in vivo effects of a representative selective CYP11B2 inhibitor, a non-selective inhibitor (LCI699), and mineralocorticoid receptor antagonists on key parameters of the renin-angiotensin-aldosterone system (RAAS).
| Parameter | Selective CYP11B2 Inhibitor (e.g., RO6836191, Pyrimidine-based inhibitors) | Non-Selective CYP11B2 Inhibitor (LCI699/Osilodrostat) | Mineralocorticoid Receptor Antagonists (e.g., Eplerenone) |
| Mechanism of Action | Directly inhibits aldosterone synthase (CYP11B2).[6][7] | Inhibits both aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1).[6][8] | Blocks the mineralocorticoid receptor, preventing aldosterone binding.[9] |
| Selectivity (CYP11B1/CYP11B2 IC50 Ratio) | High (>100-fold).[6][7] | Low (~4-6-fold).[8][10] | Not applicable. |
| Effect on Plasma Aldosterone | Significant decrease.[7][11] | Significant decrease.[9] | Increase.[9] |
| Effect on Plasma Renin Activity/Concentration | Increase.[7][9] | Increase.[9] | Increase.[9] |
| Effect on Aldosterone-to-Renin Ratio (ARR) | Significant decrease.[10] | Significant decrease. | Significant decrease. |
| Effect on Cortisol | No significant change at therapeutic doses.[6][7] | Potential for decrease, especially at higher doses.[9] | No direct effect. |
| Effect on Aldosterone Precursors (e.g., 11-deoxycorticosterone) | Minimal to no increase at selective doses.[7] | Significant increase.[6] | No direct effect. |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the points of intervention for CYP11B2 inhibitors and Mineralocorticoid Receptor Antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's effect on the ARR. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Selectivity Assay
Objective: To determine the inhibitory potency (IC50) of a test compound on human CYP11B2 and CYP11B1 and to calculate its selectivity.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., V79 or HEK293) stably transfected to express either human recombinant CYP11B2 or CYP11B1.[5]
-
Compound Preparation: Prepare a dilution series of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Incubation: Seed the cells in 96-well plates. After cell adherence, replace the medium with a fresh medium containing the respective substrates (e.g., 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1) and varying concentrations of the test compound.
-
Reaction: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Products:
-
Collect the supernatant from each well.
-
Measure the concentration of the product (aldosterone for CYP11B2 and cortisol for CYP11B1) using a validated method such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the product concentration against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.
-
Calculate the selectivity index as the ratio of IC50 (CYP11B1) / IC50 (CYP11B2).
-
In Vivo Assessment in a Non-Human Primate Model
Objective: To evaluate the in vivo efficacy of a test compound on plasma aldosterone and renin concentrations in a relevant animal model.
Methodology:
-
Animal Model: Use adult male cynomolgus monkeys, as their CYP11B enzymes share high homology with humans.[7]
-
Acclimatization and Baseline: Acclimatize the animals to the experimental conditions. Collect baseline blood samples for aldosterone and plasma renin activity (PRA) or concentration (PRC) measurements.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle control orally at various dose levels.
-
ACTH Challenge (Optional but Recommended): To stimulate steroidogenesis, an adrenocorticotropic hormone (ACTH) challenge can be performed. Administer a single intramuscular injection of a synthetic ACTH analogue (e.g., Synacthen) at a specific time point post-drug administration.[7]
-
Blood Sampling: Collect serial blood samples at predefined time points before and after drug administration and ACTH challenge. Use EDTA-containing tubes for plasma collection.
-
Sample Processing: Centrifuge the blood samples immediately to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Biochemical Analysis:
-
Measure plasma aldosterone concentration using a validated radioimmunoassay (RIA) or LC-MS/MS.
-
Measure plasma renin activity (PRA) by quantifying the generation of angiotensin I, or measure plasma renin concentration (PRC) using an automated immunochemiluminescent assay.
-
-
Data Analysis:
-
Calculate the percentage change from baseline for aldosterone and renin at each time point and for each dose group.
-
Calculate the aldosterone-to-renin ratio (ARR).
-
Perform statistical analysis (e.g., ANOVA) to compare the effects of the test compound with the vehicle control.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical evaluation of a CYP11B2 inhibitor.
Conclusion
Selective inhibition of CYP11B2, as represented by this compound, presents a promising therapeutic strategy for conditions associated with elevated aldosterone levels. By directly targeting the synthesis of aldosterone, these inhibitors effectively reduce the aldosterone-to-renin ratio. The key advantage of highly selective CYP11B2 inhibitors over less selective predecessors and, in some aspects, over mineralocorticoid receptor antagonists, is the potential for a better safety profile, particularly concerning the preservation of the cortisol stress response. The provided experimental protocols offer a framework for the rigorous evaluation of novel CYP11B2 inhibitors, enabling a comprehensive understanding of their potency, selectivity, and in vivo efficacy. Further clinical studies are necessary to fully elucidate the therapeutic potential of this class of compounds in managing cardiovascular diseases.
References
- 1. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 2. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A biallelic gene polymorphism of CYP11B2 predicts increased aldosterone to renin ratio in selected hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling CYP11B2-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CYP11B2-IN-2. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the caution accorded to all novel research chemicals. The toxicological properties are not fully characterized. Therefore, a comprehensive approach to personal protection is mandatory to minimize exposure. PPE is considered the last line of defense in laboratory safety.[1]
Minimum Required PPE:
A hazard assessment of specific laboratory operations should be conducted to determine the necessary PPE.[2] However, the following provides a baseline for handling this compound:
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields | ANSI Z87.1-2003[3] | Protects against moderate impact and minor chemical splashes.[3] |
| Splash Goggles | ANSI Z87.1-2003[3] | Recommended when a splash hazard exists.[3] Provides a tighter seal than safety glasses.[3] | |
| Face Shield | - | To be worn in addition to safety glasses or goggles during procedures with a high risk of splashing.[3][4] | |
| Hand Protection | Disposable Nitrile Gloves | - | Provides limited protection for incidental contact.[5] Gloves should be removed immediately after chemical contact.[5] Double gloving may be necessary.[5] |
| Body Protection | Laboratory Coat | - | Protects skin and clothing from spills.[4] A flame-resistant lab coat is recommended if working with flammable materials.[3] |
| Respiratory Protection | Respirator (e.g., N95, half-mask) | NIOSH-approved | Necessary when working with volatile solutions or in poorly ventilated areas.[4] |
| Foot Protection | Closed-Toe Shoes | - | Prevents injuries from spills and dropped objects.[4] |
Operational Plan: Step-by-Step Handling Procedures
This workflow outlines the safe handling of this compound from receipt to disposal, ensuring minimal exposure and maintaining a safe laboratory environment.
Experimental Protocols:
-
Weighing and Reconstitution:
-
Always conduct the weighing of powdered this compound within a certified chemical fume hood to prevent inhalation of fine particles.
-
Use anti-static weighing paper or a tared container.
-
For reconstitution, add the solvent slowly to the solid to avoid splashing. If precipitation occurs, gentle heating or sonication may aid dissolution.[6]
-
Ensure the container is securely capped before removing it from the fume hood.
-
-
In-Vitro and In-Vivo Use:
-
For cellular assays, such as those involving NCI-H295R cells to assess aldosterone synthesis, handle all solutions containing this compound within a biological safety cabinet.[7]
-
For animal studies, prepare dosing solutions in a fume hood.[6] Be mindful of the solvents used, as some, like DMSO, can facilitate skin absorption.
-
Disposal Plan
Proper disposal of chemical waste is critical to environmental and personal safety. All hazardous waste must be disposed of through an established hazardous waste collection program.[8]
Step-by-Step Disposal Guidance:
-
Waste Identification: Treat all materials that have come into contact with this compound as hazardous waste.[8] This includes unused solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[9] Leave approximately 10% headspace to allow for expansion.[9]
-
Solid Waste: Dispose of contaminated solids such as gloves, weighing paper, and plasticware in a separate, clearly labeled solid waste container.[9]
-
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.
-
-
Container Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".
-
Store waste containers in a designated satellite accumulation area that is close to the point of generation and away from general lab traffic.[9][10]
-
Keep waste containers closed except when adding waste.[8][10]
-
-
Waste Pickup:
-
Once a waste container is full, or if experiments are complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) or equivalent department. Do not transport hazardous waste yourself.[8]
-
Do not dispose of this compound down the drain or in the regular trash.[9][8] Evaporation of chemical waste in a fume hood is not an acceptable disposal method.[8]
-
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe working environment when working with this compound.
References
- 1. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
